molecular formula C8H8F3N B3079430 3-Methyl-2-(trifluoromethyl)aniline CAS No. 106877-30-9

3-Methyl-2-(trifluoromethyl)aniline

Cat. No.: B3079430
CAS No.: 106877-30-9
M. Wt: 175.15 g/mol
InChI Key: MBTVXHHLADNUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C8H8F3N and its molecular weight is 175.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-5-3-2-4-6(12)7(5)8(9,10)11/h2-4H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTVXHHLADNUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101280949
Record name 3-Methyl-2-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106877-30-9
Record name 3-Methyl-2-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106877-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-(trifluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-2-(trifluoromethyl)aniline: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of electronic and steric properties that can profoundly enhance the pharmacological profile of bioactive molecules. 3-Methyl-2-(trifluoromethyl)aniline is a key exemplar of a versatile building block that leverages these attributes. Its unique substitution pattern—an activating methyl group and a strongly electron-withdrawing trifluoromethyl group ortho to a reactive amine—presents a compelling scaffold for the synthesis of novel chemical entities.

This technical guide provides an in-depth exploration of the physical and chemical properties of this compound, detailed synthetic methodologies, its spectroscopic signature, and its critical role as an intermediate in pharmaceutical research and development. The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this important chemical intermediate.

Physicochemical and Structural Properties

This compound, also known by its synonyms 2-Amino-6-(trifluoromethyl)toluene and 3-Amino-2-methylbenzotrifluoride, is a crystalline powder at room temperature. The presence of the trifluoromethyl group significantly influences its physical and chemical characteristics, such as its acidity, lipophilicity, and metabolic stability, making it an attractive component in drug discovery programs.

PropertyValueReference
IUPAC Name 2-methyl-3-(trifluoromethyl)aniline[1]
CAS Number 54396-44-0[2]
Molecular Formula C₈H₈F₃N[2]
Molecular Weight 175.15 g/mol [2]
Appearance White Crystalline Powder[2]
Melting Point 38-42 °C[2]
Boiling Point 62-64 °C at 4 mmHg[2]
Flash Point >98.9 °C (>210 °F)[2]
Density 1.237 g/cm³ (Predicted)[2]
pKa 3.23±0.10 (Predicted)[2]
XlogP (Predicted) 2.5[3]
Solubility Soluble in Chloroform, DMSO, and Methanol (Slightly)[2]

Note: While predicted values for pKa and XlogP are available, experimental determination is recommended for precise applications. Quantitative solubility data in common organic solvents is not extensively published; however, its general solubility in polar organic solvents is noted.

Synthesis Methodology: A Bench-Scale Approach

The synthesis of this compound can be approached through various routes. A practical and scalable three-step synthesis starting from the readily available 3-(trifluoromethyl)aniline has been reported and is detailed below. This method relies on a protection-methylation-deprotection strategy, which offers good control over the regioselectivity of the methylation step.

Experimental Protocol

Step 1: Protection of the Amino Group

The initial step involves the protection of the amine functionality of 3-(trifluoromethyl)aniline to prevent side reactions in the subsequent methylation step. Pivaloyl chloride is an effective protecting group in this context.

  • To a solution of 3-(trifluoromethyl)aniline in a suitable aprotic solvent (e.g., dichloromethane), add triethylamine.

  • Cool the mixture in an ice bath and add pivaloyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pivalylamino-3-trifluoromethylbenzene.

Step 2: Directed Ortho-Methylation

The pivalylamino group directs the methylation to the ortho position. This step is a crucial transformation that establishes the desired substitution pattern.

  • Dissolve the pivalylamino-3-trifluoromethylbenzene from Step 1 in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere (e.g., argon).

  • Cool the solution to a low temperature (e.g., -78 °C) and add a strong base such as sec-butyllithium dropwise to deprotonate the ortho position.

  • After stirring for a specified time, add a methylating agent (e.g., methyl iodide) and allow the reaction to proceed.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

  • Purify the crude product by column chromatography to obtain pivalylamino-2-methyl-3-trifluoromethylbenzene.

Step 3: Deprotection to Yield this compound

The final step involves the removal of the pivaloyl protecting group to unveil the desired aniline.

  • Reflux the pivalylamino-2-methyl-3-trifluoromethylbenzene from Step 2 in a mixture of ethanol and concentrated hydrochloric acid.

  • Monitor the reaction for the disappearance of the starting material.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to a basic pH.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • The crude product can be further purified by distillation or recrystallization to yield pure this compound.

SynthesisWorkflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Methylation cluster_step3 Step 3: Deprotection A 3-(Trifluoromethyl)aniline C Pivalylamino-3-trifluoromethylbenzene A->C Acylation B Pivaloyl Chloride, Et3N F Pivalylamino-2-methyl- 3-trifluoromethylbenzene C->F Directed Ortho-Metalation D sec-BuLi, THF, -78°C E Methyl Iodide H This compound F->H Hydrolysis G HCl, Ethanol, Reflux

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The aromatic protons will likely appear as a multiplet in the range of δ 6.5-7.5 ppm. The methyl group protons would present as a singlet around δ 2.3 ppm. The amine protons will exhibit a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will resonate in the region of δ 110-150 ppm.

  • FTIR: The infrared spectrum will be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring and the methyl group will be observed around 2850-3100 cm⁻¹. Strong C-F stretching bands, characteristic of the trifluoromethyl group, are expected in the 1100-1350 cm⁻¹ region.

  • Mass Spectrometry: The electron ionization mass spectrum should show a molecular ion peak at m/z = 175. Fragmentation may involve the loss of a hydrogen atom, a methyl radical, or the trifluoromethyl group.

Applications in Drug Development and Medicinal Chemistry

The utility of this compound as a pharmaceutical intermediate is primarily due to the advantageous properties conferred by the trifluoromethyl group. The incorporation of a -CF3 group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity which can improve membrane permeability, and modulate the pKa of nearby functional groups, thereby influencing drug-receptor interactions.[4][5][6]

Case Study: Synthesis of Flunixin

A prominent application of this compound is in the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[7][8] The synthesis involves the condensation of this compound with 2-chloronicotinic acid.

FlunixinSynthesis cluster_reaction Condensation Reaction Reactant1 This compound C₈H₈F₃N Product Flunixin C₁₄H₁₁F₃N₂O₂ Reactant1->Product Reactant1->Product Catalyst (e.g., Boric Acid) Solvent-free, 120°C Reactant2 2-Chloronicotinic Acid C₆H₄ClNO₂ Reactant2->Product

Caption: Synthesis of Flunixin from this compound.

This reaction highlights the nucleophilic character of the aniline nitrogen, which displaces the chlorine atom on the pyridine ring. The unique electronic environment created by the ortho-methyl and meta-trifluoromethyl substituents on the aniline ring influences the reactivity and the properties of the final flunixin molecule.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Work should be conducted in a well-ventilated area or a chemical fume hood. It is irritating to the eyes, respiratory system, and skin. In case of contact, rinse the affected area thoroughly with water.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its synthesis, while requiring careful control of reaction conditions, is achievable through established methods. The strategic placement of the methyl and trifluoromethyl groups imparts desirable physicochemical properties that are highly sought after in medicinal chemistry. As the demand for more effective and metabolically robust drugs continues to grow, the importance of key intermediates like this compound in the drug discovery and development pipeline is set to increase.

References

Spectroscopic Blueprint of 3-Methyl-2-(trifluoromethyl)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation of synthetic intermediates is a cornerstone of robust research and development. 3-Methyl-2-(trifluoromethyl)aniline (CAS 54396-44-0), a substituted aniline, serves as a critical building block in the synthesis of various target molecules. Its unique substitution pattern, featuring a methyl group and a trifluoromethyl group ortho and meta to the amine respectively, imparts specific electronic and steric properties that are crucial for its reactivity and the characteristics of its downstream products.

This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound. Moving beyond a simple recitation of data points, this document offers a field-proven interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind the spectral features is explained, providing researchers and drug development professionals with a foundational understanding of this molecule's spectroscopic signature. This guide is structured to serve as both a reference and a practical manual for the characterization of this and structurally related compounds.

Molecular Structure and Spectroscopic Implications

The structural arrangement of this compound dictates its entire spectroscopic profile. The molecule consists of a benzene ring substituted with three key functional groups: a primary amine (-NH₂), a methyl group (-CH₃), and a trifluoromethyl group (-CF₃).

  • Amine Group (-NH₂): An activating, ortho-para directing group that donates electron density to the ring. It is a source of labile protons, visible in ¹H NMR, and exhibits characteristic N-H stretching vibrations in IR spectroscopy.

  • Methyl Group (-CH₃): A weakly activating, ortho-para directing group. It provides a distinct singlet signal in ¹H NMR and aliphatic C-H stretching and bending modes in IR.

  • Trifluoromethyl Group (-CF₃): A strongly deactivating, meta-directing group due to the high electronegativity of fluorine. It profoundly influences the chemical shifts of adjacent nuclei in NMR and produces exceptionally strong C-F stretching bands in IR, which are often diagnostically invaluable.

The interplay of these electronic effects—donation from -NH₂ and -CH₃ versus strong withdrawal from -CF₃—creates a unique electronic environment for each nucleus, leading to a well-resolved and predictable spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's mass and its fragmentation pattern, offering deep insights into its structure. For this compound, Electron Ionization (EI) is a suitable method for generating a characteristic spectrum.

Interpretation of the EI Mass Spectrum: The mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions that arise from predictable bond cleavages.

  • Molecular Ion (M⁺): The spectrum shows a strong molecular ion peak at m/z = 175 , which corresponds to the molecular weight of the compound (C₈H₈F₃N).[1] Its high relative abundance (100%) indicates a relatively stable molecular ion under EI conditions.

  • [M-1]⁺ Ion: A significant peak is observed at m/z = 174 , resulting from the loss of a single hydrogen atom.[1] This is a common feature in anilines.

  • Loss of Fluorine: A peak at m/z = 156 corresponds to the [M-F]⁺ ion, arising from the loss of a fluorine radical.[1] The stability of the resulting cation contributes to the observation of this fragment.

  • Loss of CF₂: The peak at m/z = 127 is attributed to the loss of a difluorocarbene (:CF₂) species from the [M-H]⁺ ion or a related pathway, a known fragmentation route for trifluoromethylated aromatics.[1]

  • Key Fragment: The base peak at m/z = 106 is highly significant and corresponds to the loss of the entire trifluoromethyl radical (•CF₃, 69 Da) from the molecular ion (175 - 69 = 106).[1] This cleavage is favorable as it removes the strongly electron-withdrawing group, leading to a stable methylaniline cation.

fragmentation_pathway M C₈H₈F₃N⁺ m/z = 175 (Molecular Ion) M_minus_H [M-H]⁺ m/z = 174 M->M_minus_H - •H M_minus_F [M-F]⁺ m/z = 156 M->M_minus_F - •F M_minus_CF3 [M-CF₃]⁺ m/z = 106 M->M_minus_CF3 - •CF₃ M_minus_H_CF2 [M-H-CF₂]⁺ m/z = 127 M_minus_H->M_minus_H_CF2 - :CF₂

Caption: Proposed key fragmentation pathways in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the carbon-hydrogen framework and the fluorine environment.

While publicly available, fully assigned experimental spectra are limited, a robust and reliable prediction can be made based on fundamental principles and data from structural isomers such as N,2-dimethyl-N-(trifluoromethyl)aniline.[2]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show five distinct signals:

  • Aromatic Protons (H-4, H-5, H-6): Three signals are expected in the aromatic region (approx. δ 6.7-7.3 ppm).

    • H-5: Expected to be a triplet due to coupling with both H-4 and H-6.

    • H-4 and H-6: Expected to appear as doublets (or more complex multiplets) due to coupling with H-5. The electron-withdrawing CF₃ group will likely shift the adjacent H-6 proton further downfield compared to H-4.

  • Amine Protons (-NH₂): A broad singlet is expected, typically in the range of δ 3.5-4.5 ppm. The chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.

  • Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.1-2.4 ppm. It is a singlet because there are no adjacent protons to couple with.

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum should display eight signals corresponding to the eight unique carbon atoms:

  • Trifluoromethyl Carbon (-CF₃): This carbon will appear as a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). The chemical shift is typically around δ 124-128 ppm. The strong electron-withdrawing effect of the fluorine atoms significantly deshields this carbon.

  • Aromatic Carbons: Six distinct signals are expected.

    • C1 (C-NH₂): The carbon attached to the amine group will be shielded, appearing upfield around δ 145-148 ppm.

    • C2 (C-CH₃): The carbon bearing the methyl group.

    • C3 (C-CF₃): The carbon attached to the CF₃ group will be significantly influenced by its electron-withdrawing nature and will show coupling to the fluorine atoms (²J_CF).

    • C4, C5, C6: The remaining three aromatic carbons will have distinct chemical shifts based on their position relative to the substituents.

  • Methyl Carbon (-CH₃): A single peak in the aliphatic region, expected around δ 15-20 ppm.

¹⁹F NMR Spectroscopy (Predicted)

The ¹⁹F NMR spectrum provides a simple yet definitive confirmation of the trifluoromethyl group.

  • A single, strong signal is expected. The three fluorine atoms are chemically equivalent and not coupled to any other nearby fluorine atoms, resulting in a singlet.

  • The chemical shift is predicted to be in the range of δ -60 to -64 ppm (relative to CFCl₃), which is a characteristic region for trifluoromethyl groups attached to an aromatic ring.[2]

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

  • N-H Stretching: As a primary amine, two distinct, medium-intensity bands are expected in the 3350-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C-H Stretching:

    • Aromatic C-H stretches will appear as a group of weaker bands just above 3000 cm⁻¹ .

    • Aliphatic C-H stretches from the methyl group will be observed just below 3000 cm⁻¹ .

  • C=C Aromatic Ring Stretching: Several bands of variable intensity are expected in the 1450-1620 cm⁻¹ region, characteristic of the benzene ring.

  • C-F Stretching: The most prominent feature of the spectrum will be very strong, intense absorption bands in the 1100-1350 cm⁻¹ region. These bands are characteristic of the C-F stretching vibrations of the CF₃ group and are often diagnostic for the presence of this moiety.

  • N-H Bending: A medium to strong band is expected around 1590-1650 cm⁻¹ .

Summary of Spectroscopic Data

Technique Feature Observed / Predicted Value Interpretation
MS (EI) Molecular Ion (M⁺)m/z 175[1]Corresponds to C₈H₈F₃N
Key Fragmentsm/z 174, 156, 127, 106[1]Loss of H, F, CF₂, and CF₃ respectively
¹H NMR Aromatic Protonsδ ~6.7-7.3 ppm (m)3 protons on the benzene ring
Amine Protonsδ ~3.5-4.5 ppm (br s)-NH₂ group
Methyl Protonsδ ~2.1-2.4 ppm (s)-CH₃ group
¹³C NMR -CF₃ Carbonδ ~124-128 ppm (q)Quartet due to ¹J_CF coupling
Aromatic Carbonsδ ~115-150 ppm6 distinct aromatic carbons
Methyl Carbonδ ~15-20 ppm-CH₃ group
¹⁹F NMR -CF₃ Fluorinesδ ~ -60 to -64 ppm (s)3 equivalent fluorine atoms
IR N-H Stretch~3350-3500 cm⁻¹ (2 bands)Primary amine
C-H Stretch~2850-3100 cm⁻¹Aliphatic and aromatic C-H
C-F Stretch~1100-1350 cm⁻¹ (strong) Trifluoromethyl group

Standard Experimental Protocols

To ensure data reproducibility and integrity, standardized acquisition protocols are essential. The following provides a self-validating framework for the analysis of this compound.

General Workflow

spectroscopy_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample High-Purity Sample (>97%) Solvate_NMR Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Sample->Solvate_NMR Solvate_IR Prepare Neat (liquid) or KBr Pellet (solid) Sample->Solvate_IR Solvate_MS Dissolve in Volatile Solvent (e.g., MeOH, ACN) Sample->Solvate_MS NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Solvate_NMR->NMR IR FT-IR Spectrometer Solvate_IR->IR MS Mass Spectrometer (e.g., GC-EI-MS) Solvate_MS->MS Process Fourier Transform, Phase/Baseline Correction NMR->Process IR->Process MS->Process Analyze Peak Picking, Integration, & Interpretation Process->Analyze Report Generate Report with Assigned Spectra Analyze->Report

Caption: General workflow for spectroscopic sample analysis.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune the ¹H, ¹³C, and ¹⁹F probes.

  • Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a proton-decoupled spectrum. This is a high-sensitivity nucleus, so acquisition is typically rapid.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra (¹H and ¹³C to residual solvent signal or TMS; ¹⁹F to an external standard like CFCl₃).

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation (Solid):

    • Prepare a KBr pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Place the sample in the IR beam path and record the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • Processing: The spectrum is automatically ratioed against the background by the instrument software, yielding the final transmittance or absorbance spectrum.

Protocol 3: Mass Spectrometry (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.

  • Instrument Setup:

    • Use a gas chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms) interfaced with a mass spectrometer.

    • Set the GC oven temperature program to ensure separation from any impurities and the solvent.

    • Set the EI source to the standard 70 eV.

  • Injection: Inject 1 µL of the prepared solution into the GC inlet.

  • Data Acquisition: The MS will scan a predefined mass range (e.g., m/z 40-400) as the compound elutes from the GC column.

  • Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the target compound. Identify the molecular ion and analyze the fragmentation pattern.

Conclusion

The spectroscopic profile of this compound is distinct and readily interpretable. Mass spectrometry confirms the molecular weight of 175 amu and reveals a characteristic fragmentation pattern dominated by the loss of the trifluoromethyl radical. NMR spectroscopy provides a detailed map of the proton and carbon environments, with predictable chemical shifts and coupling patterns. Finally, IR spectroscopy confirms the presence of the key amine, methyl, and trifluoromethyl functional groups, with the C-F stretches providing a particularly strong and unambiguous signature. Together, these techniques provide a powerful, synergistic toolkit for the unequivocal identification and quality assessment of this important chemical intermediate.

References

Solubility of 3-Methyl-2-(trifluoromethyl)aniline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Methyl-2-(trifluoromethyl)aniline in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS 54396-44-6), a key intermediate in the pharmaceutical and agrochemical industries. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document serves as a foundational resource for researchers and drug development professionals. It furnishes a robust theoretical framework for understanding the solubility of this compound based on its physicochemical properties and outlines a detailed, field-proven experimental protocol for its precise determination using the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. Adherence to the methodologies presented herein will empower scientists to generate reliable and reproducible solubility data, which is critical for optimizing reaction conditions, purification processes, and formulation development.

Introduction: The Imperative for Solubility Data

This compound is a substituted aniline that serves as a vital structural motif in the synthesis of a range of active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of the final molecule. Consequently, understanding and quantifying the solubility of this intermediate in various organic solvents is not merely an academic exercise; it is a critical prerequisite for efficient process development, scale-up, and formulation.

Accurate solubility data governs crucial operational parameters, including:

  • Reaction Kinetics and Yield: Ensuring the substrate is fully dissolved in the reaction solvent is fundamental to achieving optimal reaction rates and yields.

  • Purification and Crystallization: The selection of an appropriate solvent system for crystallization, a common purification technique, is entirely dependent on the differential solubility of the target compound and its impurities at varying temperatures.

  • Formulation: For API development, solubility in various excipients and solvent systems is a key determinant of bioavailability and the feasibility of different dosage forms.

This guide addresses the current information gap by providing a thorough analysis of the factors expected to influence the solubility of this compound and a validated, step-by-step methodology for its empirical determination.

Physicochemical Profile and Theoretical Solubility Framework

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of this compound provides clear indicators of its expected solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 54396-44-0[1][2]
Molecular Formula C₈H₈F₃N[1][2]
Molecular Weight 175.15 g/mol [3]
Appearance Colorless to light yellow solid[1]
Melting Point 38-42 °C[1][2]
Boiling Point 197-201 °C[1][3]
Density ~1.24 g/cm³[1]
Flash Point 96.1 °C (closed cup)[2]

Note on Melting Point: While some commercial sources list a melting point of -25°C[3], multiple suppliers of analytical-grade material cite a melting range of 38-42°C[1][2]. This discrepancy may arise from different isomeric purities or physical forms. For the purposes of this guide and for experiments involving the solid form, the 38-42°C range is considered more representative for the pure, solid compound.

Molecular Structure and Intermolecular Interactions
  • Aromatic Ring: The benzene ring is nonpolar and will readily interact with other aromatic or nonpolar solvents through van der Waals forces and π-π stacking.

  • Amino (-NH₂) Group: This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature will promote solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, THF).

  • Trifluoromethyl (-CF₃) Group: This is a highly electronegative, lipophilic, and polar group. While it increases the overall polarity of the molecule, its primary effect on solubility is through strong dipole-dipole interactions rather than hydrogen bonding. The C-F bonds are not significant hydrogen bond acceptors.

  • Methyl (-CH₃) Group: This is a nonpolar, electron-donating group that contributes to the overall lipophilicity of the molecule.

Predicted Solubility Behavior

Based on the structural analysis, a qualitative prediction of solubility in common organic solvents can be made:

  • High Solubility: Expected in moderately polar aprotic solvents where dipole-dipole interactions and hydrogen bonding with the amino group can be maximized. Examples include Tetrahydrofuran (THF) , Dichloromethane (DCM) , Acetone , and Ethyl Acetate . Solubility is also expected to be high in aromatic solvents like Toluene due to the compatible aromatic core.

  • Moderate Solubility: Expected in polar protic solvents like Methanol and Ethanol . While the amino group can hydrogen bond with the solvent, the overall nonpolar character of the substituted benzene ring may limit miscibility compared to smaller, more polar solutes.

  • Low Solubility: Expected in nonpolar aliphatic solvents like Hexane and Heptane . The polar amino and trifluoromethyl groups will be poorly solvated by these nonpolar solvents.

  • Insoluble/Slightly Soluble in Water: The molecule's significant nonpolar surface area from the aromatic ring and methyl group, combined with the lipophilic trifluoromethyl group, will outweigh the hydrogen bonding potential of the single amino group, leading to poor aqueous solubility.[1][3]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a crystalline solid is the shake-flask method .[4][5] This method ensures that the solvent is fully saturated with the solute and that a true thermodynamic equilibrium is reached.

The Shake-Flask Method: A Self-Validating Protocol

The trustworthiness of this protocol lies in its design: by ensuring an excess of the solid phase remains in equilibrium with the liquid phase, the resulting concentration measurement of the supernatant represents the true saturation solubility at that temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Add Excess Solute to Solvent in Vial B 2. Seal Vials Tightly A->B C 3. Agitate in Thermostatic Shaker (e.g., 24-48h at 25°C) B->C D 4. Allow Solids to Settle C->D E 5. Withdraw Supernatant D->E F 6. Centrifuge or Filter (e.g., 0.45 µm PTFE filter) E->F G 7. Prepare Serial Dilutions F->G H 8. Analyze by HPLC-UV G->H I 9. Calculate Concentration via Calibration Curve H->I

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Experimental Protocol

Materials and Equipment:

  • This compound (purity ≥98%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Thermostatic orbital shaker or shaking incubator

  • Centrifuge with appropriate vial holders

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solutions: a. For each solvent to be tested, add an excess amount of solid this compound to a pre-weighed vial. An excess is critical; a good starting point is ~50-100 mg of solute to 2 mL of solvent. The presence of undissolved solid at the end of the experiment is the primary validation of saturation. b. Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial. c. Tightly seal the vial with a PTFE-lined cap to prevent solvent evaporation. d. Prepare at least three replicate vials for each solvent.

  • Equilibration: a. Place the sealed vials in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). b. Agitate the vials at a moderate speed (e.g., 150-200 rpm) for a predetermined time to reach equilibrium. A period of 24 to 48 hours is typically sufficient.[6] A preliminary time-to-equilibrium study can be conducted by taking measurements at 12, 24, 48, and 72 hours to confirm that the solubility has plateaued.

  • Phase Separation: a. After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for a short period (e.g., 30 minutes) to allow the bulk of the solid to settle. b. To remove all suspended particles, withdraw a portion of the supernatant using a syringe and pass it through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) into a clean vial. Causality Note: This step is crucial to prevent undissolved solid particles from artificially inflating the measured concentration. Centrifugation is an alternative to filtration.

  • Sample Preparation for Analysis: a. Accurately perform a serial dilution of the clear, saturated filtrate with the same solvent to bring the concentration into the linear range of the analytical method. For example, a 1:100 or 1:1000 dilution may be necessary depending on the solubility.

Analytical Quantification by Reverse-Phase HPLC

HPLC with UV detection is a robust and widely used technique for quantifying aniline derivatives.[7][8]

Suggested HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a retention time of ~5-7 minutes.[8]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C[8]

  • UV Detection Wavelength: ~190-210 nm (for maximum sensitivity) or a higher wavelength like 254 nm if matrix interference is an issue. A UV scan of a standard solution should be performed to determine the λmax.

Quantification Protocol:

  • Prepare a Stock Standard: Accurately weigh ~20 mg of this compound and dissolve it in a 20 mL volumetric flask with the mobile phase solvent (e.g., Acetonitrile) to create a 1 mg/mL stock solution.

  • Create Calibration Standards: Perform serial dilutions of the stock standard to prepare a series of at least five calibration standards that bracket the expected concentration of the diluted samples.

  • Construct Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot peak area versus concentration and perform a linear regression. The calibration curve should have a correlation coefficient (r²) of ≥ 0.999 for accuracy.

  • Analyze Samples: Inject the diluted, filtered samples (from step 4 of the solubility procedure) into the HPLC system.

  • Calculate Solubility: Use the peak area of the sample and the equation of the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the concentration of the saturated solution, which is the solubility.

Data Presentation

Quantitative solubility data should be recorded in a structured format for easy comparison and use.

Table 2: Experimentally Determined Solubility of this compound at 25°C

SolventSolvent ClassSolubility ( g/100 mL)Solubility (mol/L)
TolueneAromatic[Experimental Value][Calculated Value]
DichloromethaneHalogenated[Experimental Value][Calculated Value]
AcetoneKetone[Experimental Value][Calculated Value]
Ethyl AcetateEster[Experimental Value][Calculated Value]
MethanolAlcohol (Protic)[Experimental Value][Calculated Value]
HexaneAliphatic[Experimental Value][Calculated Value]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: Irritating to eyes, respiratory system, and skin.[1] Harmful if swallowed or in contact with skin.[9]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields or goggles, and chemically resistant gloves (e.g., nitrile). All weighing and handling of the solid should be performed in a chemical fume hood to avoid inhalation of dust.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

While published quantitative solubility data for this compound is scarce, this guide provides the necessary theoretical foundation and practical, validated protocols for its determination. By understanding the interplay of its structural features with different solvent classes and by meticulously applying the shake-flask method coupled with HPLC analysis, researchers can generate the high-quality, reliable data essential for advancing pharmaceutical and chemical process development.

References

3-Methyl-2-(trifluoromethyl)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-3-(trifluoromethyl)aniline: Properties, Synthesis, and Applications

A Note on Nomenclature: This guide focuses on the chemical compound identified by CAS Number 54396-44-0. While the topic requested was "3-Methyl-2-(trifluoromethyl)aniline," comprehensive database searches indicate that the widely synthesized, commercially available, and researched isomer is 2-Methyl-3-(trifluoromethyl)aniline . This document will proceed with an in-depth analysis of this latter compound, which possesses the molecular formula and weight relevant to the topic.

Introduction

2-Methyl-3-(trifluoromethyl)aniline is a highly functionalized aromatic amine that has emerged as a critical building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique molecular architecture, featuring a sterically influencing methyl group positioned ortho to the amine and a powerfully electron-withdrawing trifluoromethyl (CF₃) group at the meta position, imparts a distinct combination of reactivity, lipophilicity, and metabolic stability to derivative molecules.

The trifluoromethyl group is a cornerstone of modern drug design, often employed as a bioisostere for groups like methyl or chlorine.[1] Its presence can significantly enhance a drug candidate's metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability by increasing lipophilicity.[1][2] This guide provides a comprehensive technical overview of 2-Methyl-3-(trifluoromethyl)aniline for researchers, scientists, and drug development professionals, detailing its core properties, synthesis, and key applications.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development.

Core Identification Data

The fundamental identifiers for 2-Methyl-3-(trifluoromethyl)aniline are summarized below.

IdentifierValueSource(s)
IUPAC Name 2-methyl-3-(trifluoromethyl)aniline[3]
Synonym(s) 3-Trifluoromethyl-2-methylaniline, 2-Amino-6-(trifluoromethyl)toluene[4][5]
CAS Number 54396-44-0[3][4][5][6]
Molecular Formula C₈H₈F₃N[3][4][6][7]
Linear Formula CH₃C₆H₃(CF₃)NH₂[5][8]
Molecular Weight 175.15 g/mol [3][4][6][7][9]
EC Number 259-145-5[5][10]
InChI Key TWLDBACVSHADLI-UHFFFAOYSA-N[3][5][10]
Physicochemical Data

The compound's physical characteristics are crucial for determining appropriate handling, storage, and reaction conditions.

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[6]
Purity ≥95-99% (GC)[5][6]
Melting Point 38-42 °C[5][10]
Boiling Point 198–201 °C[6]
Density 1.205 g/cm³ @ 25°C[6]
Flash Point 82°C (closed cup)[6]
Solubility Soluble in organic solvents (e.g., THF, DCM, ether); insoluble in water.[6]

Molecular Structure and Mechanistic Insights

The specific arrangement of substituents on the aniline ring is the primary determinant of the molecule's utility in synthesis.

Caption: 2D Structure of 2-Methyl-3-(trifluoromethyl)aniline.

The structure's key features include:

  • Aniline Core: The primary amine (-NH₂) group is a versatile nucleophile and a directing group in electrophilic aromatic substitution. It is the key site for reactions like Buchwald-Hartwig amination.[3]

  • Ortho-Methyl Group: This group provides steric bulk adjacent to the amine, which can influence the regioselectivity of reactions and modulate the conformation of downstream products.

  • Meta-Trifluoromethyl Group: As a potent electron-withdrawing group, the CF₃ moiety deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the N-H protons. This electronic effect is critical for its role in creating stable, effective pharmaceutical ingredients.[6]

Synthesis Pathway and Experimental Protocol

The synthesis of 2-Methyl-3-(trifluoromethyl)aniline is non-trivial due to the specific orientation of the three substituents. A common laboratory and bench-scale approach involves a multi-step process starting from a more readily available precursor.[11]

Caption: Synthetic workflow for 2-Methyl-3-(trifluoromethyl)aniline.

Step-by-Step Synthesis Protocol

The following protocol is a representative synthesis adapted from established chemical principles for directed ortho-metalation.[11]

Step 1: Protection of the Amine Group

  • Rationale: The acidic N-H protons of the aniline would interfere with the strong base used in the subsequent lithiation step. The pivaloyl group is an effective protecting group that is sterically bulky and also serves as a potent directed metalation group.

  • Procedure:

    • Dissolve 3-(trifluoromethyl)aniline in a suitable aprotic solvent (e.g., Dichloromethane).

    • Cool the solution to 0°C in an ice bath.

    • Add a base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

    • Slowly add pivaloyl chloride dropwise while maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Perform an aqueous workup to remove salts and purify the resulting amide, pivalylamino-3-trifluoromethylbenzene, typically by recrystallization or chromatography.

Step 2: Directed Ortho-Methylation

  • Rationale: The pivaloyl group directs the deprotonation (lithiation) to the ortho position. The use of a strong, hindered base like sec-butyllithium (s-BuLi) in the presence of a ligand like TMEDA (tetramethylethylenediamine) is highly effective for this transformation.

  • Procedure:

    • Dissolve the protected aniline from Step 1 in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add s-BuLi dropwise. A color change typically indicates the formation of the lithiated species.

    • Stir the mixture at -78°C for 1-2 hours.

    • Add methyl iodide (an electrophile) and continue stirring, allowing the reaction to slowly warm to room temperature.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent and purify to isolate pivalylamino-2-methyl-3-trifluoromethylbenzene.

Step 3: Deprotection of the Amine

  • Rationale: The final step is the removal of the pivaloyl protecting group to reveal the desired primary amine. This is typically achieved through hydrolysis under harsh acidic or basic conditions.

  • Procedure:

    • Reflux the methylated amide from Step 2 in a solution of concentrated hydrochloric acid or a strong base like sodium hydroxide in aqueous ethanol.

    • Monitor the reaction for the disappearance of the starting material.

    • After completion, cool the reaction mixture and neutralize it to the appropriate pH to ensure the product is in its free amine form.

    • Extract the final product, 2-Methyl-3-(trifluoromethyl)aniline, with an organic solvent.

    • Purify the product via distillation under reduced pressure or column chromatography to achieve high purity.[6]

Applications in Drug Development and Chemical Synthesis

2-Methyl-3-(trifluoromethyl)aniline is not an active pharmaceutical ingredient (API) itself but is a crucial intermediate for their synthesis.[12]

Pharmaceutical and Agrochemical Intermediate

The compound is a key precursor for a range of high-value molecules:

  • Kinase Inhibitors: The unique substitution pattern is ideal for creating targeted therapeutics that require precise steric and electronic properties for high binding affinity and selectivity.[6]

  • CNS-Active Compounds: The trifluoromethyl group enhances blood-brain barrier permeability, making this intermediate valuable for synthesizing drugs targeting the central nervous system.[6]

  • Veterinary Analgesics: It is a documented intermediate in the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[12][13]

  • Next-Generation Pesticides: In crop protection, it is used to develop fungicides and insecticides with improved target specificity and controlled environmental persistence.[6]

Versatility in Core Chemical Reactions

The reactive amine group makes this molecule a versatile partner in several cornerstone C-N and C-C bond-forming reactions.

G Generic Buchwald-Hartwig Amination Scheme A 2-Methyl-3-(trifluoromethyl)aniline C Pd or Ni Catalyst Base A->C B Aryl/Vinyl Halide B->C D N-Substituted Aromatic Derivative C->D

Caption: Role in Buchwald-Hartwig Amination.

  • Buchwald-Hartwig Amination: This palladium- or nickel-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between the aniline and an aryl or vinyl halide. It is a powerful method for synthesizing complex N-aryl amines.[3]

  • Suzuki-Miyaura Coupling: While the amine itself doesn't directly participate, it can be transformed (e.g., into a diazonium salt and then a halide) to enable this palladium-catalyzed cross-coupling reaction for C-C bond formation.[3]

Conclusion

2-Methyl-3-(trifluoromethyl)aniline is a quintessential example of a modern synthetic building block, where strategic placement of functional groups provides immense value to the pharmaceutical and chemical industries. Its molecular weight of 175.15 g/mol and formula of C₈H₈F₃N belie the chemical complexity and synthetic utility embedded within its structure.[6][7] A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for scientists and researchers aiming to leverage its unique characteristics for the design and development of next-generation chemical entities.

References

Synonyms for 3-Methyl-2-(trifluoromethyl)aniline such as 3-amino-2-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Fluorinated Intermediate

3-Methyl-2-(trifluoromethyl)aniline, a substituted aniline carrying both a methyl and a trifluoromethyl group, is a critical intermediate in the synthesis of a range of valuable compounds, most notably in the pharmaceutical and agrochemical industries. Its strategic substitution pattern imparts unique electronic and steric properties, making it a sought-after building block for creating complex molecules with desired biological activities. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications and safe handling.

While commonly known as this compound, this compound is also recognized by several synonyms, ensuring clarity and accurate identification in research and commerce.

Nomenclature and Identification

To facilitate unambiguous identification, a compilation of common synonyms and key registry numbers for this compound is provided below.

Identifier Value
Systematic Name This compound
CAS Number 54396-44-0[1][2][3]
Synonyms 3-amino-2-methylbenzotrifluoride[2][4][5][6], 2-Methyl-3-(trifluoromethyl)aniline[1][2], 2-Methyl-3-trifluoromethylaniline[1][7], 3-(Trifluoromethyl)-o-toluidine[1], 2-Amino-6-(trifluoromethyl)toluene[1]

Physicochemical Properties: A Data-Driven Overview

The physical and chemical characteristics of this compound are fundamental to its application in synthesis. The trifluoromethyl group significantly influences its electronic properties and lipophilicity.[8]

Property Value Source
Molecular Formula C₈H₈F₃N[9][10]
Molecular Weight 175.15 g/mol [9][10]
Appearance Colorless to pale yellow liquid or light beige fused solid[9][10]
Boiling Point 198–201°C[10]
Density 1.205 g/cm³ @ 25°C[10]
Solubility Soluble in organic solvents (e.g., THF, DCM, ether); insoluble in water[10]
Purity Typically ≥99.0% (GC)[10]

Synthesis and Reaction Pathways

The primary route for the synthesis of this compound involves the reduction of a nitro-substituted precursor. Understanding the nuances of this transformation is key to achieving high yields and purity.

Core Synthesis Workflow

A common and effective method for preparing 3-amino-2-methylbenzotrifluoride starts from benzotrifluoride. The process involves three main steps: nitration, methylation, and reduction.[4]

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Methylation cluster_2 Step 3: Reduction A Benzotrifluoride B 3-Nitrobenzotrifluoride A->B Nitrating Agent (e.g., HNO₃/H₂SO₄) D 3-Nitro-2-methylbenzotrifluoride B->D C Trimethyl Sulphoxonium Halide C->D E 3-Amino-2-methylbenzotrifluoride D->E Reducing Agent (e.g., H₂/Pd-C) Flunixin_Synthesis A 2-Methyl-3- (trifluoromethyl)aniline C Flunixin A->C B 2-Chloronicotinic Acid (or its ester) B->C

References

The Trifluoromethyl Group: A Potent Electron-Withdrawing Moiety Modulating the Chemical Landscape of Anilines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the trifluoromethyl (CF₃) group into the aniline scaffold represents a cornerstone of modern medicinal chemistry and materials science.[1] Its profound electron-withdrawing nature drastically alters the physicochemical properties and reactivity of the parent aniline molecule, offering a powerful tool for fine-tuning molecular characteristics.[2] This guide provides a comprehensive technical exploration of the electron-withdrawing effects of the trifluoromethyl group in anilines, delving into its influence on basicity, nucleophilicity, and spectroscopic signatures. Through a blend of theoretical principles and practical experimental protocols, this document serves as a detailed resource for scientists leveraging trifluoromethyl-substituted anilines in their research and development endeavors.

Introduction: The Significance of the Trifluoromethyl Group

The trifluoromethyl group is a unique substituent in organic chemistry, characterized by its strong electron-withdrawing inductive effect (-I) and minimal steric hindrance.[2] Comprising a carbon atom bonded to three highly electronegative fluorine atoms, the CF₃ group exerts a powerful pull on electron density from adjacent atoms and molecular frameworks.[1] When appended to an aniline ring, this potent electron-withdrawing capacity fundamentally reshapes the electronic distribution within the molecule, with significant consequences for its chemical behavior.

In the realm of drug discovery, the incorporation of a trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and modulate the pKa of bioactive molecules, thereby improving their pharmacokinetic and pharmacodynamic profiles.[3][4] For instance, the CF₃ group's resistance to metabolic breakdown can lead to a longer half-life for drug candidates.[3] In materials science, trifluoromethylated anilines serve as versatile building blocks for high-performance polymers and functional materials, owing to their unique electronic and thermal properties.

This guide will systematically dissect the multifaceted electron-withdrawing effects of the trifluoromethyl group on the aniline core, providing both the foundational knowledge and the practical methodologies required to understand, predict, and harness these effects.

The Impact on Basicity: A Quantitative Analysis

The most direct and quantifiable consequence of the trifluoromethyl group's electron-withdrawing nature is the significant reduction in the basicity of the aniline nitrogen atom. This effect can be rationalized by the delocalization of the nitrogen's lone pair of electrons into the aromatic ring, a phenomenon that is intensified by the presence of a strong electron-withdrawing substituent.

The Role of pKa

The basicity of an aniline is expressed by the pKa of its conjugate acid, the anilinium ion. A lower pKa value indicates a weaker base. The presence of a trifluoromethyl group on the aniline ring leads to a marked decrease in the pKa value compared to unsubstituted aniline (pKa ≈ 4.6).[5] This is because the electron-withdrawing CF₃ group destabilizes the positively charged anilinium ion by inductively pulling electron density away from the ring and, consequently, from the nitrogen atom. This makes the lone pair on the nitrogen less available for protonation.

CompoundSubstituent PositionpKa of Conjugate Acid
Aniline-4.58[5]
3-(Trifluoromethyl)anilinemeta3.5 (approx.)
4-(Trifluoromethyl)anilinepara2.45[6]

Table 1: Comparison of pKa values for unsubstituted and trifluoromethyl-substituted anilinium ions.

Hammett Analysis: A Linear Free-Energy Relationship

The Hammett equation provides a powerful framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds.[7] The equation, log(k/k₀) = σρ, relates the rate constant (k) or equilibrium constant (K) of a reaction for a substituted aromatic compound to the rate or equilibrium constant of the unsubstituted compound (k₀ or K₀) through the substituent constant (σ) and the reaction constant (ρ).[7][8]

The trifluoromethyl group possesses a large positive Hammett substituent constant (σ), indicative of its strong electron-withdrawing character. For instance, the σₚ value for the CF₃ group is +0.54, while the σₘ value is +0.43. These values can be used to predict the pKa of trifluoromethyl-substituted anilines and to understand their reactivity in various chemical transformations.

A Hammett plot for the ionization of substituted anilinium ions demonstrates a linear relationship between the pKa and the Hammett substituent constant (σ). The positive slope (ρ) of this plot indicates that electron-withdrawing groups decrease the basicity of the aniline.

Hammett_Plot Hammett Plot for Aniline Basicity -> -> p_OCH3 p-OCH3 p_CF3 p-CF3 p_OCH3->p_CF3 p_CH3 p-CH3 H H m_Cl m-Cl pKa_axis pKa sigma_axis σ

Caption: Illustrative Hammett plot showing the linear relationship between pKa and the substituent constant (σ).

Spectroscopic Characterization: Unveiling the Electronic Effects

Spectroscopic techniques provide invaluable insights into the electronic structure of trifluoromethyl-substituted anilines, offering direct evidence of the CF₃ group's electron-withdrawing influence.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The protons on the aromatic ring of trifluoromethyl-substituted anilines experience a downfield shift (higher ppm) compared to those in unsubstituted aniline. This is a direct consequence of the deshielding effect caused by the electron-withdrawing CF₃ group, which reduces the electron density around the aromatic protons. The chemical shift of the amine (-NH₂) protons can also be affected, often appearing as a broad singlet.[9]

  • ¹³C NMR: The carbon atoms of the aromatic ring, particularly the one directly attached to the CF₃ group (ipso-carbon) and the ortho and para carbons, exhibit characteristic chemical shifts. The ipso-carbon signal is often split into a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: ¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing trifluoromethyl-substituted compounds.[10][11] The trifluoromethyl group typically gives rise to a sharp singlet in the ¹⁹F NMR spectrum, with a chemical shift that is sensitive to the electronic environment of the molecule.[10] This technique is highly valuable for confirming the presence and purity of trifluoromethylated anilines.[10]

NucleusUnsubstituted Aniline (approx. δ, ppm)4-(Trifluoromethyl)aniline (approx. δ, ppm)
¹H (aromatic)6.6 - 7.26.65 (d), 7.45 (d)[9]
¹H (-NH₂)~3.5~3.80 (br s)[9]
¹⁹F (-CF₃)-~ -63

Table 2: Representative ¹H and ¹⁹F NMR chemical shifts for aniline and 4-(trifluoromethyl)aniline.

Infrared (IR) Spectroscopy

The infrared spectrum of a trifluoromethyl-substituted aniline displays characteristic absorption bands that reflect the presence of the CF₃ and amino groups. The strong C-F stretching vibrations typically appear in the region of 1100-1350 cm⁻¹. The N-H stretching vibrations of the primary amine group are observed as two bands in the 3300-3500 cm⁻¹ region. The position of these N-H stretching bands can be influenced by the electron-withdrawing effect of the CF₃ group, often shifting to higher wavenumbers compared to aniline due to a decrease in the N-H bond polarity.

Reactivity and Synthetic Applications

The electron-withdrawing nature of the trifluoromethyl group profoundly influences the reactivity of the aniline ring, particularly in electrophilic aromatic substitution reactions.

Deactivation of the Aromatic Ring

The CF₃ group is a strong deactivating group for electrophilic aromatic substitution. By withdrawing electron density from the aromatic ring, it makes the ring less susceptible to attack by electrophiles. Furthermore, the trifluoromethyl group is a meta-director. This is because the meta position is the least deactivated position for electrophilic attack, as the positive charge in the arenium ion intermediate is not placed on the carbon atom bearing the electron-withdrawing CF₃ group.

Electrophilic_Substitution Electrophilic Aromatic Substitution on Trifluoromethylaniline cluster_0 Starting Material cluster_1 Electrophile cluster_2 Arenium Ion Intermediate cluster_3 Product Aniline 4-(Trifluoromethyl)aniline Arenium Meta-substituted Arenium Ion (More Stable) Aniline->Arenium Attack by E+ Electrophile E+ Product Meta-substituted Product Arenium->Product Deprotonation

Caption: Simplified workflow of electrophilic aromatic substitution on a trifluoromethyl-substituted aniline.

Synthesis of Trifluoromethyl-Substituted Anilines

Several synthetic strategies are employed to introduce the trifluoromethyl group onto the aniline ring. One common approach involves the trifluoromethylation of anilines or their precursors using electrophilic trifluoromethylating reagents.[12][13] Alternatively, the amino group can be introduced onto a pre-existing trifluoromethylated aromatic ring.[14]

Experimental Protocols

Protocol for pKa Determination of a Trifluoromethyl-Substituted Aniline

Objective: To determine the pKa of a trifluoromethyl-substituted aniline using potentiometric titration.

Materials:

  • Trifluoromethyl-substituted aniline

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Accurately weigh a known amount of the trifluoromethyl-substituted aniline and dissolve it in a known volume of deionized water to prepare a solution of known concentration.

  • Add a stoichiometric excess of the standardized HCl solution to the aniline solution to fully protonate the amine.

  • Calibrate the pH meter using standard buffer solutions.

  • Immerse the pH electrode in the anilinium hydrochloride solution and begin stirring.

  • Titrate the solution with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • Determine the volume of NaOH required to reach the half-equivalence point. The pH at the half-equivalence point is equal to the pKa of the anilinium ion.

Protocol for Acquiring a ¹⁹F NMR Spectrum

Objective: To obtain a ¹⁹F NMR spectrum of a trifluoromethyl-substituted aniline.

Materials:

  • Trifluoromethyl-substituted aniline

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Dissolve a small amount of the trifluoromethyl-substituted aniline (typically 5-10 mg) in approximately 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Place the NMR tube in the spectrometer.

  • Tune and shim the spectrometer for the ¹⁹F nucleus.

  • Acquire the ¹⁹F NMR spectrum using standard acquisition parameters. A simple one-pulse experiment is usually sufficient.

  • Process the data by applying a Fourier transform and phasing the spectrum.

  • Reference the spectrum using an internal or external standard (e.g., trifluorotoluene).

Conclusion

The trifluoromethyl group exerts a powerful and predictable electron-withdrawing effect on the aniline ring, fundamentally altering its basicity, reactivity, and spectroscopic properties. A thorough understanding of these effects is paramount for the rational design of novel pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a detailed technical overview, from the theoretical underpinnings of pKa modulation and Hammett analysis to practical experimental protocols for characterization. By harnessing the unique properties imparted by the trifluoromethyl group, researchers can continue to push the boundaries of chemical innovation.

References

Methodological & Application

Application Notes & Protocols: The Strategic Role of 3-Methyl-2-(trifluoromethyl)aniline in Bench-Scale Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes serve as a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3-Methyl-2-(trifluoromethyl)aniline as a pivotal intermediate in pharmaceutical synthesis. This document provides an in-depth analysis of the compound's reactivity, detailed bench-scale protocols for key transformations, and the rationale behind experimental choices. By focusing on practical applications, such as the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and precursors for anti-cancer agents, this guide aims to bridge the gap between theoretical chemistry and applied pharmaceutical development. We emphasize safety, procedural validation, and characterization to ensure reproducible and reliable outcomes in a research setting.

Introduction: A Keystone Building Block in Medicinal Chemistry

This compound (CAS: 54396-44-0) is a highly functionalized aromatic amine that has emerged as a valuable building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2] Its unique structure, featuring a trifluoromethyl group ortho to the amine and a methyl group in the meta position, imparts specific and desirable properties to target molecules.

  • The Trifluoromethyl Group (-CF₃): This powerful electron-withdrawing group significantly enhances the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. Its lipophilicity can also improve membrane permeability and binding affinity to target proteins.

  • The Methyl Group (-CH₃): The steric bulk of the methyl group can influence the conformation of the final compound, locking it into a biologically active orientation and enhancing selectivity for its target receptor.

  • The Amine Group (-NH₂): As a versatile functional handle, the amine group serves as the primary reaction site for a wide range of transformations, including acylation, alkylation, and transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[3]

This guide will explore the practical synthesis of key pharmaceutical precursors from this compound, with a focus on the Ullmann condensation for the synthesis of a Flunixin precursor. We will also discuss related transformations, such as acylation, which are fundamental to the synthesis of other important drug classes like non-steroidal antiandrogens.

Physicochemical Properties & Safety Data

A thorough understanding of the reagent's properties and hazards is the foundation of any successful and safe laboratory synthesis.

Compound Properties
PropertyValueSource
CAS Number 54396-44-0[2]
Molecular Formula C₈H₈F₃N[4]
Molecular Weight 175.15 g/mol
Appearance Solid
Melting Point 38-42 °C
Boiling Point 198-201 °C[1]
Solubility Soluble in organic solvents (THF, DCM, ether); insoluble in water.[1]
Safety & Handling

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.[5][6]

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][7]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Impervious gloves (e.g., nitrile) must be worn. Always inspect gloves before use.[6][8]

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[7]

    • Skin and Body Protection: A lab coat is required. For larger quantities, a chemical-resistant apron or suit is recommended.[6]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[6][7]

    • Skin Contact: Immediately wash off with soap and plenty of water.[6][8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[6]

  • Storage: Store in a cool, dry, well-ventilated place. Keep containers tightly closed and store under an inert atmosphere as the compound can be air-sensitive.[5][8]

Core Synthetic Application: Synthesis of a Flunixin Precursor

One of the primary applications of this compound is in the synthesis of the potent NSAID, Flunixin. The key step is an Ullmann condensation reaction with a 2-chloronicotinic acid derivative.[2][9] This reaction forms the critical C-N bond that defines the core structure of the final drug.

Mechanistic Rationale

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution. The mechanism, while complex and not fully elucidated for all substrates, generally involves:

  • Oxidative Addition: The copper(I) catalyst reacts with the aryl halide (2-chloronicotinic acid derivative).

  • Ligand Exchange: The aniline derivative coordinates to the copper center, displacing another ligand.

  • Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the copper(I) catalyst.

The choice of a copper catalyst is crucial as uncatalyzed nucleophilic aromatic substitution on an electron-rich ring like a pyridine would be extremely slow. The base (e.g., potassium carbonate) is required to deprotonate the aniline, increasing its nucleophilicity.

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Characterization reagents Weigh Reagents: - this compound - Methyl 2-chloronicotinate - K₂CO₃, CuI - Solvent (e.g., DMF) setup Assemble reflux apparatus under inert atmosphere (N₂/Ar) reagents->setup charge Charge flask with reagents and solvent setup->charge heat Heat reaction mixture to reflux (e.g., 120-140 °C) charge->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool filter Filter to remove inorganic salts cool->filter extract Perform aqueous work-up & solvent extraction filter->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify crude product (Crystallization or Column Chromatography) concentrate->purify characterize Characterize pure product (NMR, IR, MS, mp) purify->characterize

Caption: General workflow for Ullmann condensation.

Detailed Bench-Scale Protocols

Protocol 1: Synthesis of Methyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate

This protocol describes the copper-catalyzed N-arylation of methyl 2-chloronicotinate.

Materials & Equipment:

  • This compound (1.0 eq)

  • Methyl 2-chloronicotinate (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Three-neck round-bottom flask with reflux condenser, magnetic stirrer, and nitrogen/argon inlet

  • Heating mantle with temperature controller

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen.

  • Charging Reagents: To the flask, add this compound (e.g., 5.0 g, 28.5 mmol), anhydrous potassium carbonate (7.9 g, 57.1 mmol), and copper(I) iodide (0.54 g, 2.85 mmol).

  • Solvent and Substrate Addition: Add anhydrous DMF (50 mL) to the flask. Stir the suspension for 10 minutes, then add methyl 2-chloronicotinate (5.4 g, 31.4 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 130 °C and maintain at this temperature for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing water (200 mL) and stir for 30 minutes.

    • Extract the aqueous suspension with ethyl acetate (3 x 100 mL).[10]

    • Combine the organic layers and wash with water (2 x 100 mL) and then with saturated brine solution (1 x 100 mL) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can yield the pure product.[11]

  • Characterization: The identity and purity of the final product, Methyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate, should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: General Procedure for N-Acylation (Flutamide Synthesis Analogue)

While Flutamide itself is synthesized from 4-nitro-3-(trifluoromethyl)aniline, the N-acylation reaction is a fundamental transformation for this class of compounds.[12][13][14] This protocol provides a general method adaptable for this compound.

Caption: N-Acylation of an aniline derivative.

Procedure:

  • Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine.[12][14]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the desired acyl chloride (e.g., isobutyryl chloride, 1.1 eq) dropwise to the stirred solution. If using DCM as the solvent, a non-nucleophilic base like triethylamine (1.2 eq) should be included. If pyridine is the solvent, it serves as both the solvent and the base.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • If DCM was used, transfer the mixture to a separatory funnel, wash with 1M HCl to remove the base, then with saturated sodium bicarbonate solution, and finally with brine.

    • If pyridine was used, dilute with ethyl acetate and wash extensively with 1M copper sulfate solution (to remove pyridine), followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude amide is typically a solid and can be purified effectively by recrystallization from a suitable solvent like toluene or an ethanol/water mixture.[14]

General Purification & Validation Strategies

The success of a synthesis is defined by the purity of the final compound. For aniline derivatives, several techniques are standard.[15]

  • Extraction: A fundamental step to remove inorganic salts and water-soluble impurities. Aniline derivatives can be basic, so care must be taken with pH during aqueous work-ups to avoid partitioning the desired product into the aqueous layer.[16]

  • Crystallization: The most effective method for obtaining high-purity crystalline solids. It is both a purification and an isolation step.[11]

  • Chromatography: Flash column chromatography is indispensable for purifying non-crystalline products or for separating mixtures with similar polarities.[15]

  • Purity Validation: The purity of the final compound must be assessed quantitatively. High-Performance Liquid Chromatography (HPLC) is the industry standard for this, providing a purity percentage based on peak area.

Conclusion

This compound is a potent and versatile building block for modern pharmaceutical synthesis. Its unique electronic and steric properties are leveraged to create complex and effective drug molecules. The protocols detailed herein for Ullmann condensation and N-acylation represent fundamental, reproducible bench-scale procedures that can be readily implemented in a research laboratory. By understanding the causality behind the reaction choices and adhering to rigorous safety and purification standards, researchers can effectively utilize this key intermediate to advance the discovery and development of new therapeutic agents.

References

Application Note: Strategic Use of 3-Methyl-2-(trifluoromethyl)aniline in the Synthesis of Flunixin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Flunixin, chemically known as 2-(2-methyl-3-(trifluoromethyl)anilino)nicotinic acid, is a potent, non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine.[1] It functions as a non-narcotic analgesic and antipyretic agent, primarily administered as its meglumine salt to enhance aqueous solubility for injectable formulations.[1][2] The synthesis of Flunixin is a critical process in veterinary drug manufacturing, and the selection of appropriate starting materials and reaction conditions is paramount to achieving high yield and purity. This application note provides a detailed guide on the use of 3-Methyl-2-(trifluoromethyl)aniline as a key intermediate in the synthesis of Flunixin, outlining the underlying chemical principles, a step-by-step protocol, and methods for purification and analysis.

The Crucial Intermediate: this compound

This compound is a specialized aromatic amine that serves as a cornerstone in the synthesis of Flunixin.[3] Its unique substitution pattern on the benzene ring is instrumental in defining the final structure and, consequently, the pharmacological activity of Flunixin.[3] The synthesis of this intermediate itself can be complex, highlighting its importance in the overall manufacturing process.[3]

The core of Flunixin synthesis lies in the coupling of this compound with 2-chloronicotinic acid. This reaction, a variation of the Ullmann condensation, forms the diarylamine backbone of the Flunixin molecule. The selection of this specific aniline derivative is driven by the desired therapeutic properties of the final drug product.

Synthetic Pathway Overview: The Ullmann Condensation

The synthesis of Flunixin from this compound and 2-chloronicotinic acid is typically achieved through a copper-catalyzed nucleophilic aromatic substitution, commonly referred to as an Ullmann-type reaction.[4][5][6] This reaction involves the formation of a carbon-nitrogen bond between the aniline nitrogen and the carbon at the 2-position of the nicotinic acid ring.

dot

Caption: General workflow for the synthesis of Flunixin Meglumine.

The reaction is generally carried out in a suitable solvent and in the presence of a copper catalyst and a base. The base is necessary to deprotonate the aniline, increasing its nucleophilicity, while the copper catalyst facilitates the coupling of the aryl halide with the amine.[4][5] Several improvements to the classical Ullmann conditions have been developed to enhance yield and reduce reaction times, including the use of co-catalysts and phase-transfer catalysts.[7][8]

Detailed Synthesis Protocol

This protocol is a composite of established methods, designed for laboratory-scale synthesis.[7][9] Researchers should exercise appropriate safety precautions when handling all chemicals.

Materials and Reagents:

  • This compound

  • 2-Chloronicotinic acid

  • Copper(II) oxide (CuO)

  • p-Toluenesulfonic acid (PTSA)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (e.g., 25%)

  • Sulfuric acid (H₂SO₄) solution (e.g., 30%)

  • Purified water

  • Acetonitrile

  • Meglumine

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • pH meter or pH indicator strips

  • Buchner funnel and flask for vacuum filtration

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloronicotinic acid, a molar excess of this compound (a 1:2 molar ratio is often used), copper(II) oxide, and p-toluenesulfonic acid in purified water.[7][9] The use of excess aniline helps to drive the reaction to completion.[7]

  • Ullmann Condensation: Heat the reaction mixture to reflux with vigorous stirring.[7][9] Monitor the reaction progress by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), until the consumption of 2-chloronicotinic acid is complete (typically 2-4 hours).[7]

  • Work-up and Isolation of Crude Flunixin:

    • Cool the reaction mixture to below 50°C.[9]

    • Carefully add a potassium hydroxide or sodium hydroxide solution to adjust the pH to approximately 10-11.[7][9] This step deprotonates the carboxylic acid group of Flunixin, making it soluble in the aqueous phase, and helps to precipitate the unreacted this compound.

    • Filter the mixture to remove the excess aniline and the copper catalyst.[7] The recovered aniline can potentially be recycled.[9]

    • To the filtrate, slowly add sulfuric acid to adjust the pH to 5-6.[7][9] This will protonate the Flunixin, causing it to precipitate out of the solution.

    • Stir the mixture to allow for complete crystallization, then collect the solid product by vacuum filtration.[7][9]

    • Wash the filter cake with purified water and dry the crude Flunixin.[7][9]

  • Purification of Flunixin: The crude Flunixin can be further purified by recrystallization from a suitable solvent system, such as an alcohol-water mixture, to achieve the desired purity.[10][11]

  • Formation of Flunixin Meglumine:

    • Dissolve the purified Flunixin and an equimolar amount of meglumine in a suitable solvent like acetonitrile or isopropanol.[7][8]

    • Heat the mixture to ensure complete dissolution, then allow it to cool slowly to facilitate crystallization of the meglumine salt.[7][8]

    • Collect the Flunixin meglumine crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.[7][8]

Reaction Mechanism: A Closer Look

The Ullmann condensation is a complex catalytic process. While the exact mechanism can vary depending on the specific reaction conditions, a generally accepted pathway involves the following key steps:

dot

Caption: Simplified catalytic cycle of the Ullmann condensation.

  • Formation of the Active Catalyst: The copper source, often in a higher oxidation state, is reduced in situ to form the active Cu(I) species.

  • Oxidative Addition: The Cu(I) catalyst undergoes oxidative addition with the 2-chloronicotinic acid, forming a Cu(III) intermediate.[4]

  • Ligand Exchange: The deprotonated this compound displaces the halide on the copper center.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the Cu(III) intermediate, yielding Flunixin and regenerating the Cu(I) catalyst.[4]

Purification and Analytical Characterization

Ensuring the purity of the final Flunixin product is critical for its safety and efficacy. A combination of purification and analytical techniques should be employed.

Purification Methods:

  • Crystallization: This is the primary method for purifying both crude Flunixin and its meglumine salt.[10][11] The choice of solvent is crucial for obtaining high purity and yield.

  • Washing: Washing the filtered product with appropriate solvents helps to remove residual impurities.[9]

Analytical Characterization:

The identity and purity of the synthesized Flunixin should be confirmed using a battery of analytical techniques.

Technique Purpose Expected Results
HPLC To determine purity and quantify residual starting materials and by-products.[1]Purity should meet pharmacopeial standards (e.g., >99%).[7][9]
Mass Spectrometry (MS) To confirm the molecular weight of Flunixin.A protonated molecular ion [M+H]⁺ at m/z 297 is expected.[12]
¹H and ¹³C NMR To confirm the chemical structure and identify the positions of protons and carbons.The spectra should be consistent with the known structure of Flunixin.
FTIR Spectroscopy To identify characteristic functional groups.Peaks corresponding to N-H, C=O (carboxylic acid), and C-F bonds should be present.

Process Optimization and Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to industrial production requires careful consideration of several factors:

  • Solvent Selection: While traditional methods have used solvents like xylene or ethylene glycol, modern approaches favor greener alternatives like water or even solvent-free conditions to reduce environmental impact and simplify work-up.[1][13]

  • Catalyst System: The choice of copper catalyst and any co-catalysts can significantly impact reaction efficiency and cost.[7] Boric acid has been reported as an effective and environmentally friendly catalyst for this synthesis.[1][13]

  • Reaction Temperature: Optimizing the reaction temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of impurities. Lowering the reaction temperature can save energy and improve the safety profile of the process.[8]

  • Work-up Procedure: The pH adjustments during the work-up are critical for efficient separation of the product from unreacted starting materials and by-products. These steps must be carefully controlled and validated at scale.[9]

  • Impurity Profile: A thorough understanding of the potential impurities that can arise from the starting materials and side reactions is essential for developing a robust purification strategy and ensuring the final product meets regulatory requirements.

Conclusion

The synthesis of Flunixin using this compound as a key intermediate is a well-established and efficient process. By understanding the underlying principles of the Ullmann condensation and carefully controlling the reaction and purification parameters, researchers and drug development professionals can consistently produce high-purity Flunixin. The ongoing development of more sustainable and efficient synthetic methods, such as the use of greener solvents and novel catalyst systems, continues to improve the industrial production of this important veterinary drug.

References

Application Notes & Protocols: The Strategic Role of 3-Methyl-2-(trifluoromethyl)aniline in the Synthesis of Advanced Fluorinated Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the application of 3-Methyl-2-(trifluoromethyl)aniline (also known as 2-Amino-6-(trifluoromethyl)toluene) as a pivotal building block in the development of high-performance fluorinated materials. We will explore the unique physicochemical properties imparted by the trifluoromethyl (CF₃) group, detail its application in pharmaceuticals and advanced polymers, and provide validated, step-by-step protocols for its use in synthesis.

Introduction: The Trifluoromethyl Group as a "Super-Substituent"

In the landscape of modern chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for designing materials with superior properties.[1][2] The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of molecular characteristics. Its strong electron-withdrawing nature, high lipophilicity, and significant metabolic stability make it an invaluable tool for enhancing the performance of pharmaceuticals, agrochemicals, and polymers.[1][3][4]

This compound emerges as a particularly valuable synthon because it combines the reactive potential of an aniline moiety with the property-enhancing effects of an ortho-methyl group and a trifluoromethyl group. This unique arrangement allows for the creation of sterically and electronically optimized intermediates for a range of advanced applications.[5]

Physicochemical Profile of this compound

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The data below has been consolidated for laboratory use.

PropertyValueSource
CAS Number 54396-44-0[6]
Molecular Formula C₈H₈F₃N[5][6]
Molecular Weight 175.15 g/mol [5][6]
Appearance Colorless to pale yellow liquid/solid[5]
Boiling Point 198–201°C[5]
Melting Point 38-42 °C
Density ~1.205 g/cm³ @ 25°C[5]
Solubility Soluble in common organic solvents (THF, DCM, Ether); Insoluble in water.[5]
Flash Point 96.1 °C (205.0 °F) - closed cup

The Scientific Rationale: Impact of the CF₃ Group on Material Performance

The decision to incorporate a CF₃ group via a building block like this compound is driven by its profound and predictable influence on molecular behavior.

  • Enhanced Lipophilicity: The CF₃ group significantly increases the lipid solubility of a molecule.[1] This is critical in drug development for improving absorption, distribution, and the ability to permeate biological membranes.[3][7]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to enzymatic breakdown (oxidation).[3] Replacing metabolically vulnerable methyl groups with CF₃ groups can dramatically increase a drug's in vivo half-life.[1][4]

  • Increased Binding Affinity: As a strong electron-withdrawing group, the CF₃ moiety can alter the electronics of an aromatic ring and participate in stronger electrostatic or hydrophobic interactions with biological targets, enhancing binding affinity and selectivity.[1]

  • Thermal and Chemical Resistance: In materials science, the CF₃ group contributes to exceptional thermal stability and chemical inertness, making it a key component in the synthesis of high-performance polymers for demanding applications.[5]

Caption: Logical flow of how the CF₃ group imparts key properties.

Application in Pharmaceutical Synthesis

A primary application of this compound is as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[8] Its most notable use is in the production of Flunixin , a potent analgesic and anti-inflammatory agent widely used in veterinary medicine.[6][9][10]

Protocol 1: Synthesis of Flunixin via Buchwald-Hartwig Amination (Conceptual)

The synthesis of Flunixin from this compound and a 2-chloronicotinic acid derivative is a classic example of a cross-coupling reaction. While direct reaction in ethylene glycol is possible, modern syntheses often employ palladium-catalyzed methods for higher yields and milder conditions.

Principle: This protocol describes a palladium-catalyzed N-arylation reaction to form the critical C-N bond in the Flunixin scaffold. The aniline nitrogen acts as a nucleophile, displacing the chloride on the pyridine ring.

Materials and Reagents:

ReagentCAS NumberSupplierNotes
This compound54396-44-0Sigma-AldrichPurity ≥99%
Methyl 2-chloronicotinate13437-97-7Combi-Blocks---
Pd₂(dba)₃51364-51-3Strem ChemicalsPalladium catalyst
Xantphos161265-03-8Acros OrganicsLigand
Cs₂CO₃534-17-8Fisher ScientificBase
Toluene108-88-3VWRAnhydrous
Lithium Hydroxide (LiOH)1310-65-2EMD MilliporeFor saponification
Tetrahydrofuran (THF)109-99-9J.T.Baker---
Hydrochloric Acid (HCl)7647-01-0---2M solution

Step-by-Step Methodology:

  • Reaction Setup (Coupling):

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1.5 mol%), Xantphos (3.3 mol%), and Cs₂CO₃ (2.1 equivalents).

    • Add this compound (1.0 equivalent) and Methyl 2-chloronicotinate (1.1 equivalents).

    • Add anhydrous toluene to create a 0.2 M solution with respect to the aniline.

    • Causality Note: The inert atmosphere is critical to prevent oxidation and deactivation of the palladium catalyst. Xantphos is a bulky phosphine ligand that facilitates the reductive elimination step, which is often rate-limiting in C-N bond formation.

  • Reaction Execution:

    • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed (typically 12-24 hours).

  • Workup and Purification (Coupled Product):

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel.

  • Saponification to Flunixin:

    • Dissolve the purified methyl ester intermediate in a 3:1 mixture of THF and water.

    • Add LiOH (3.0 equivalents) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

    • Causality Note: LiOH is a strong base that effectively hydrolyzes the methyl ester to the corresponding carboxylic acid (Flunixin) under mild conditions.

  • Final Isolation:

    • Quench the reaction by slowly adding 2M HCl until the pH is ~4-5.

    • A precipitate of Flunixin should form. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield the final product.

Caption: Experimental workflow for the synthesis of Flunixin.

Application in Fluorinated Polymer Synthesis

Beyond pharmaceuticals, this compound is a valuable monomer for creating high-performance fluorinated polymers, such as polyanilines or polyimides. The trifluoromethyl group imparts low dielectric constants, high thermal stability, and hydrophobicity, which are desirable properties for electronics and specialty coatings.[5]

Protocol 2: Oxidative Polymerization of this compound (Conceptual)

Principle: This protocol outlines the chemical oxidative polymerization of the aniline monomer to form a fluorinated polyaniline. An oxidizing agent, such as ammonium persulfate, is used to initiate the polymerization in an acidic medium. The resulting polymer possesses unique electronic and physical properties.[11][12]

Materials and Reagents:

ReagentCAS NumberNotes
This compound54396-44-0Monomer
Ammonium Persulfate ((NH₄)₂S₂O₈)7727-54-0Oxidizing Agent
Hydrochloric Acid (HCl)7647-01-01M solution, provides acidic medium
Methanol67-56-1For washing the polymer
Deionized Water---Solvent

Step-by-Step Methodology:

  • Monomer Solution Preparation:

    • In a beaker, dissolve this compound (1.0 equivalent) in 1M HCl solution with stirring. Cool the solution to 0-5 °C in an ice bath.

    • Causality Note: The acidic medium is necessary to protonate the aniline monomer, forming the anilinium salt, which is the active species in the polymerization. Low temperatures help control the reaction rate and prevent over-oxidation, leading to a more defined polymer structure.

  • Initiator Solution Preparation:

    • In a separate beaker, dissolve ammonium persulfate (1.1 equivalents) in a minimal amount of 1M HCl. Cool the solution to 0-5 °C.

  • Polymerization:

    • Slowly add the cold ammonium persulfate solution dropwise to the stirring monomer solution over 30 minutes.

    • A color change (typically to dark green or black) should be observed, indicating polymerization.

    • Continue stirring the reaction mixture in the ice bath for 4-6 hours.

  • Polymer Isolation and Purification:

    • Collect the precipitated polymer by vacuum filtration.

    • Wash the polymer cake repeatedly with 1M HCl to remove unreacted monomer and oligomers.

    • Wash with methanol until the filtrate becomes colorless to remove the oxidant and other impurities.

    • Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.

Expected Outcome: A dark green or black powder of poly[this compound]. The polymer's properties (conductivity, solubility) can be tuned by doping or de-doping with acid/base treatment. The presence of the methyl and CF₃ groups is expected to enhance solubility in organic solvents compared to unsubstituted polyaniline.[12]

Safety and Handling

This compound should be handled with appropriate care in a well-ventilated fume hood.[13]

  • Hazards: Harmful if swallowed. Causes skin, eye, and respiratory irritation.[13]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[13]

  • Incompatibilities: Avoid strong oxidizing agents, acids, and acid chlorides.[13]

Conclusion

This compound is a highly versatile and strategic building block for the synthesis of advanced fluorinated materials. Its unique trifluoromethyl substituent provides a reliable method for enhancing critical properties such as metabolic stability and lipophilicity in pharmaceuticals, and thermal stability and chemical resistance in polymers. The protocols provided herein serve as a practical foundation for researchers to leverage this powerful intermediate in their discovery and development efforts.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Methyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 3-Methyl-2-(trifluoromethyl)aniline Scaffold

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of innovation. The this compound scaffold has emerged as a particularly valuable building block. The trifluoromethyl group (-CF₃), a powerful electron-withdrawing moiety, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The presence of the methyl group at the 3-position introduces steric hindrance, which can influence conformational preferences and present unique synthetic challenges. This guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions involving this versatile, yet challenging, substrate, offering both foundational understanding and actionable laboratory protocols for researchers, scientists, and drug development professionals.[3][4]

The inherent electronic and steric properties of this compound—namely the electron-deficient nature of the aniline ring and the steric hindrance around the amino group—necessitate careful consideration and optimization of reaction conditions. Standard protocols often fall short, leading to low yields or no reaction. This document aims to demystify these challenges by providing a robust framework for successful cross-coupling, focusing on the "why" behind the choice of catalysts, ligands, and reaction parameters.

I. Foundational Principles: Overcoming the Challenges of a Hindered, Electron-Deficient Substrate

The primary challenges in palladium-catalyzed cross-couplings with this compound stem from two key features:

  • Steric Hindrance: The ortho-trifluoromethyl and meta-methyl groups create a sterically congested environment around the nitrogen atom. This can impede the coordination of the amine to the palladium center, a crucial step in reactions like the Buchwald-Hartwig amination.

  • Electronic Deactivation: The potent electron-withdrawing trifluoromethyl group significantly reduces the electron density of the aniline ring and the nucleophilicity of the amino group. This makes oxidative addition (in the case of the aniline acting as an aryl halide surrogate) and the C-N bond-forming reductive elimination step more challenging.[5]

To overcome these hurdles, the selection of an appropriate palladium catalyst system is paramount. Modern catalyst systems often feature:

  • Bulky, Electron-Rich Ligands: Ligands such as biarylphosphines (e.g., XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are essential.[5][6] Their steric bulk promotes the formation of monoligated, highly reactive palladium(0) species, while their electron-donating nature facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

  • Well-Defined Precatalysts: The use of well-defined Pd(II) precatalysts, which are readily reduced in situ to the active Pd(0) species, can lead to more reproducible results and higher catalytic activity.[6][8]

The following sections will provide detailed protocols for key palladium-catalyzed cross-coupling reactions, tailored for the unique reactivity of this compound.

II. Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[9][10] When coupling this compound with aryl halides, the choice of a potent catalyst system capable of overcoming the substrate's steric hindrance and electronic deactivation is critical.

Core Principles for Success:
  • Ligand Selection: Sterically demanding biarylphosphine ligands are the cornerstone of success for this transformation. Ligands like RuPhos and BrettPhos have demonstrated efficacy in coupling hindered and electron-deficient anilines.[5] Their bulk facilitates the reductive elimination step, which is often the turnover-limiting step for electron-deficient anilines.[11]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the aniline and form the palladium-amido complex. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) are often effective choices.[12]

  • Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Ligand_Exch Amine Coordination + Base PdII_Aryl->Ligand_Exch PdII_Amido L-Pd(II)(Ar)(NHR') Ligand_Exch->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NHR' Red_Elim->Product caption Buchwald-Hartwig Amination Workflow

Caption: Buchwald-Hartwig Amination Workflow

Detailed Protocol: Buchwald-Hartwig Coupling of this compound with an Aryl Bromide

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound175.151.01.0
Aryl Bromide-1.21.2
Pd₂(dba)₃915.720.020.02
RuPhos468.580.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous Toluene-5 mL-

Procedure:

  • Inert Atmosphere: To a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), RuPhos (18.7 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Reagent Addition: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Add the aryl bromide (1.2 mmol) and this compound (175 mg, 1.0 mmol) to the tube.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

III. Suzuki-Miyaura Coupling: Architecting C-C Bonds

The Suzuki-Miyaura coupling is a versatile and widely used reaction for the formation of C-C bonds.[13] To utilize this compound in a Suzuki reaction, it must first be converted into an aryl halide or triflate. Diazotization followed by Sandmeyer reaction can provide the corresponding aryl bromide or iodide. This section will focus on the subsequent Suzuki coupling of the derived aryl halide.

Core Principles for Success:
  • Catalyst System: For coupling with the electron-deficient aryl halide derived from our target aniline, a highly active catalyst system is required. Palladium catalysts with bulky, electron-rich phosphine ligands like JohnPhos or SPhos, or N-heterocyclic carbene (NHC) ligands, are often effective.[6][14]

  • Base and Solvent System: A moderately strong base such as potassium carbonate or cesium carbonate is typically used.[13] A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is common, as water can aid in the dissolution of the base and facilitate the transmetalation step.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_1 Catalytic Cycle Pd0_S Pd(0)L₂ OxAdd_S Oxidative Addition (Ar-X) Pd0_S->OxAdd_S PdII_Aryl_S L₂-Pd(II)(Ar)(X) OxAdd_S->PdII_Aryl_S Transmetal Transmetalation (R-B(OR)₂ + Base) PdII_Aryl_S->Transmetal PdII_Biaryl L₂-Pd(II)(Ar)(R) Transmetal->PdII_Biaryl Red_Elim_S Reductive Elimination PdII_Biaryl->Red_Elim_S Red_Elim_S->Pd0_S Catalyst Regeneration Product_S Ar-R Red_Elim_S->Product_S caption_s Suzuki-Miyaura Coupling Workflow

Caption: Suzuki-Miyaura Coupling Workflow

Detailed Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-methyl-1-(trifluoromethyl)benzene

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Bromo-6-methyl-1-(trifluoromethyl)benzene239.041.01.0
Arylboronic Acid-1.21.2
Pd(PPh₃)₄1155.560.030.03
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-4 mL-
Water-1 mL-

Procedure:

  • Inert Atmosphere: In a microwave vial or a sealed tube, combine 2-bromo-6-methyl-1-(trifluoromethyl)benzene (239 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (34.7 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the vial with an inert gas three times. Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography.

IV. Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction provides a means to couple aryl halides with alkenes, forming a new C-C bond and a substituted alkene product.[15][16] Similar to the Suzuki coupling, this requires the aniline to be converted to an aryl halide first. The electron-deficient nature of the aryl halide derived from this compound can be advantageous in the Heck reaction, as it can promote the migratory insertion step.

Core Principles for Success:
  • Catalyst Choice: Phosphine-free catalyst systems, such as Pd(OAc)₂, can be effective, although phosphine ligands can also be used. The choice often depends on the specific alkene coupling partner.[16]

  • Base: A tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used to neutralize the HX generated during the reaction.

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are often employed to ensure the reaction reaches the required temperature.

Visualizing the Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle cluster_2 Catalytic Cycle Pd0_H Pd(0)L₂ OxAdd_H Oxidative Addition (Ar-X) Pd0_H->OxAdd_H PdII_Aryl_H L₂-Pd(II)(Ar)(X) OxAdd_H->PdII_Aryl_H Alkene_Coord Alkene Coordination PdII_Aryl_H->Alkene_Coord PdII_Alkene L-Pd(II)(Ar)(X)(Alkene) Alkene_Coord->PdII_Alkene Mig_Insert Migratory Insertion PdII_Alkene->Mig_Insert PdII_Alkyl L-Pd(II)(Alkyl)(X) Mig_Insert->PdII_Alkyl Beta_Hydride β-Hydride Elimination PdII_Alkyl->Beta_Hydride Beta_Hydride->Pd0_H Catalyst Regeneration (+ Base) Product_H Substituted Alkene Beta_Hydride->Product_H caption_h Heck Coupling Workflow

Caption: Heck Coupling Workflow

Detailed Protocol: Heck Coupling of 2-Iodo-6-methyl-1-(trifluoromethyl)benzene with an Alkene

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Iodo-6-methyl-1-(trifluoromethyl)benzene286.041.01.0
Alkene (e.g., n-butyl acrylate)128.171.51.5
Pd(OAc)₂224.500.020.02
Tri(o-tolyl)phosphine (P(o-tol)₃)304.370.040.04
Triethylamine (Et₃N)101.192.02.0
Anhydrous DMF-5 mL-

Procedure:

  • Inert Atmosphere: To a sealed tube, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and P(o-tol)₃ (12.2 mg, 0.04 mmol).

  • Reagent Addition: Evacuate and backfill the tube with an inert gas three times.

  • Add 2-iodo-6-methyl-1-(trifluoromethyl)benzene (286 mg, 1.0 mmol), the alkene (1.5 mmol), and triethylamine (0.28 mL, 2.0 mmol) via syringe.

  • Solvent Addition: Add anhydrous DMF (5 mL).

  • Reaction: Seal the tube and heat the mixture to 100-120 °C for 18-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and remove the solvent in vacuo. Purify the residue by flash column chromatography.

V. Concluding Remarks

The palladium-catalyzed cross-coupling of this compound and its derivatives presents a formidable yet surmountable challenge in synthetic chemistry. The protocols and principles outlined in this guide provide a robust starting point for researchers. Success hinges on the rational selection of highly active catalyst systems, particularly those employing bulky, electron-rich ligands, which are adept at overcoming the dual challenges of steric hindrance and electronic deactivation. By understanding the causality behind these experimental choices, scientists can unlock the full synthetic potential of this valuable building block, paving the way for the discovery and development of novel pharmaceuticals and advanced materials.

VI. References

  • D. A. Alison, et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis, 10(24), 15008-15018. --INVALID-LINK--

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Copper-Catalyzed C–N Coupling with Sterically Hindered Partners. Chemical Reviews, 116(19), 12564-12649. --INVALID-LINK--

  • Anderson, K. W., & Buchwald, S. L. (2008). Pyrrole-2-carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides. The Journal of Organic Chemistry, 73(13), 5167-5169. --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. --INVALID-LINK--

  • Corma, A., et al. (2020). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 10(9), 1039. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Fluoro-2-methyl-1H-indole. --INVALID-LINK--

  • Nolan, S. P., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. ACS Catalysis, 11(15), 9698-9706. --INVALID-LINK--

  • Lalic, G., et al. (2012). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications, 48(77), 9592-9594. --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Palladium Catalysts. --INVALID-LINK--

  • Hartwig, J. F., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 138(1), 359-367. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions. --INVALID-LINK--

  • van Koten, G., et al. (2010). Catalysis by Palladium Pincer Complexes. Chemical Reviews, 110(10), 6034-6095. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-3-(trifluoromethyl)aniline. --INVALID-LINK--

  • Gouverneur, V., et al. (2018). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. Organic Letters, 20(24), 7854-7858. --INVALID-LINK--

  • Vaccaro, L., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. --INVALID-LINK--

  • Wikipedia. (n.d.). Heck reaction. --INVALID-LINK--

  • Engle, K. M., & Watson, D. A. (2025). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Heck Reaction. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. --INVALID-LINK--

  • Haydl, A. M., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. --INVALID-LINK--

  • Wikipedia. (n.d.). Intramolecular Heck reaction. --INVALID-LINK--

  • Wang, H., et al. (2026). Plasma-Enabled Pd/C Catalysts with Rich Carbon Defects for High-Performance Phenol Selective Hydrogenation. Catalysts, 16(1), 23. --INVALID-LINK--

  • Wang, Q., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2634-2639. --INVALID-LINK--

  • Organ, M. G., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3569-3576. --INVALID-LINK--

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. --INVALID-LINK--

  • Wikipedia. (n.d.). Sonogashira coupling. --INVALID-LINK--

  • Hu, J., et al. (2021). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 11(11), 1364. --INVALID-LINK--

  • Shah, P., & Westwell, A. D. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Enzyme Inhibition and Medicinal Chemistry. --INVALID-LINK--

  • Tuoda. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. --INVALID-LINK--

  • Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(17), 5273-5277. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. --INVALID-LINK--

  • Al-Amin, M., et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 6(31), 20499-20515. --INVALID-LINK--

  • The Organic Chemistry Tutor. (2020, July 11). Suzuki Coupling [Video]. YouTube. --INVALID-LINK--

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Applications of 2-Methyl-3-(trifluoromethyl)aniline in the Chemical Industry. --INVALID-LINK--

  • Watson, D. A., & Engle, K. M. (2026). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. --INVALID-LINK--

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. --INVALID-LINK--

  • Singh, R. P., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 14(10), 1003. --INVALID-LINK--

  • Li, J. (1993). Development of a bench-scale pharmaceutical synthesis (Master's thesis, Dublin City University). --INVALID-LINK--

  • Shaughnessy, K. H., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28247-28251. --INVALID-LINK--

  • Percy, J. M., et al. (2012). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 10(29), 5583-5593. --INVALID-LINK--

References

Application Notes and Protocols for the N-Alkylation of 3-Methyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance and Challenges of N-Alkylated 3-Methyl-2-(trifluoromethyl)aniline

The this compound scaffold is a privileged motif in modern medicinal chemistry and materials science. The strategic placement of a methyl group and a potent electron-withdrawing trifluoromethyl group on the aniline ring imparts unique electronic and conformational properties to molecules containing this core. N-alkylation of this primary aniline is a critical step in the synthesis of a diverse array of bioactive compounds, including pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

However, the very features that make this scaffold attractive also present significant synthetic challenges. The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the nucleophilicity of the aniline nitrogen, making it less reactive in standard N-alkylation reactions.[1][2] This often leads to sluggish reactions, requiring harsh conditions that can compromise other functional groups in the molecule.[2] Furthermore, the potential for over-alkylation to form tertiary amines is a common side reaction that can complicate purification and reduce the yield of the desired secondary amine.[1]

This comprehensive guide provides detailed protocols and expert insights into three robust methods for the N-alkylation of this compound: classical N-alkylation with alkyl halides, reductive amination, and the Buchwald-Hartwig amination. Each section will not only delineate a step-by-step procedure but also elucidate the underlying mechanistic principles and offer practical troubleshooting advice to navigate the inherent challenges of this transformation.

Method 1: Classical N-Alkylation with Alkyl Halides

This method is a direct and often cost-effective approach for N-alkylation. It relies on the nucleophilic attack of the aniline on an alkyl halide. To overcome the reduced nucleophilicity of this compound, the reaction typically requires a base to deprotonate the aniline, a polar aprotic solvent, and often elevated temperatures.[3]

Underlying Principles

The reaction proceeds via an SN2 mechanism where the aniline nitrogen acts as the nucleophile and displaces a halide from the alkylating agent. The presence of a base, such as potassium carbonate, is crucial to generate a more nucleophilic anilide anion in situ. The choice of the alkyl halide's leaving group is also important, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.[1]

Detailed Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Ethyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the aniline.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Slowly add the alkyl halide (1.1 - 1.5 eq) to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Typical Reaction Parameters
Alkylating AgentBase (eq)SolventTemperature (°C)Time (h)Typical Yield (%)
IodomethaneK₂CO₃ (1.5)DMF6012-2475-85
Ethyl bromideK₂CO₃ (2.0)DMF8024-4860-75
Benzyl bromideK₂CO₃ (1.5)DMF7012-1880-90
Troubleshooting
  • Low Conversion: Increase the reaction temperature, use a more reactive alkyl halide (I > Br > Cl), or consider a stronger, non-nucleophilic base like sodium hydride (use with extreme caution). Ensure all reagents and solvents are anhydrous.[1]

  • Di-alkylation: Use a smaller excess of the alkylating agent and add it slowly to the reaction mixture to maintain a low instantaneous concentration.[4] Lowering the reaction temperature can also help favor mono-alkylation.[1]

Method 2: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is particularly useful for synthesizing secondary amines with high selectivity.[5] This two-step, one-pot process involves the initial formation of an imine or enamine from the aniline and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding amine.[5][6]

Underlying Principles

The reaction begins with the acid-catalyzed condensation of this compound with an aldehyde or ketone to form a resonance-stabilized iminium ion. This intermediate is then reduced by a hydride reagent. A key advantage of this method is the use of mild reducing agents that selectively reduce the iminium ion in the presence of the unreacted carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[5]

Detailed Experimental Protocol

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Acetaldehyde, Acetone)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the carbonyl compound (1.1 eq).

  • Dissolve the reactants in DCM or DCE.

  • Add a catalytic amount of acetic acid (e.g., 1-5 mol%).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Data Presentation: Substrate Scope and Typical Yields
Carbonyl CompoundReducing AgentSolventTemperatureTime (h)Typical Yield (%)
PropanalNaBH(OAc)₃DCERoom Temp4-885-95
CyclohexanoneNaBH(OAc)₃DCMRoom Temp6-1280-90
BenzaldehydeNaBH(OAc)₃DCERoom Temp8-1675-85
Troubleshooting
  • Stalled Reaction: The formation of the imine may be slow. A small amount of a dehydrating agent, such as molecular sieves, can be added. For less reactive ketones, gentle heating may be required.

  • Side Reactions: Ensure the slow and controlled addition of the reducing agent to manage any exotherm. The use of NaBH(OAc)₃ is generally preferred over NaBH₃CN due to the toxicity of cyanide byproducts.[6]

Method 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds.[7][8] It is particularly effective for coupling challenging substrates, such as electron-deficient anilines, with aryl or alkyl halides and pseudohalides.[2] This method offers a broad substrate scope and functional group tolerance.[7]

Underlying Principles

The catalytic cycle involves the oxidative addition of the alkyl halide to a Pd(0) complex, followed by coordination of the aniline and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective.[2]

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition R-X R-Pd(II)-X(L) R-Pd(II)-X(L) Oxidative\nAddition->R-Pd(II)-X(L) Ligand\nExchange Ligand Exchange R-Pd(II)-X(L)->Ligand\nExchange ArNH₂ [R-Pd(II)-NH₂Ar(L)]⁺X⁻ [R-Pd(II)-NH₂Ar(L)]⁺X⁻ Ligand\nExchange->[R-Pd(II)-NH₂Ar(L)]⁺X⁻ Deprotonation Deprotonation [R-Pd(II)-NH₂Ar(L)]⁺X⁻->Deprotonation Base R-Pd(II)-NHAr(L) R-Pd(II)-NHAr(L) Deprotonation->R-Pd(II)-NHAr(L) Reductive\nElimination Reductive Elimination R-Pd(II)-NHAr(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L R-NHAr caption Figure 1: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.

Figure 1: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.

Detailed Experimental Protocol

Materials:

  • This compound

  • Alkyl bromide or chloride

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos)[2]

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu))[2]

  • Anhydrous Toluene or Dioxane

  • Anhydrous Celite

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a glovebox, add the palladium precatalyst, the phosphine ligand, and the base to a flame-dried Schlenk tube.

  • Add this compound and the alkyl halide.

  • Add the anhydrous solvent.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Catalyst Systems and Conditions
Palladium PrecatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene10085-95
Pd(OAc)₂RuPhosLHMDSDioxane11080-90
Troubleshooting
  • Catalyst Deactivation: Ensure strictly anaerobic and anhydrous conditions, as oxygen can deactivate the palladium catalyst.[2] Using a well-defined precatalyst can lead to more reproducible results.[2]

  • Low Reactivity: For very challenging couplings, screening different generations of Buchwald-Hartwig ligands may be necessary. N-Heterocyclic carbene (NHC) ligands can also be effective.[2]

Conclusion and Future Perspectives

The N-alkylation of this compound, while challenging, is a readily achievable transformation with the appropriate choice of methodology and careful optimization of reaction conditions. Classical N-alkylation offers a straightforward approach, while reductive amination provides excellent selectivity for secondary amines. For particularly difficult couplings or for the introduction of aryl groups, the Buchwald-Hartwig amination stands out as a powerful and versatile tool. As the demand for complex fluorinated molecules continues to grow, the development of even more efficient, sustainable, and selective methods for C-N bond formation, such as photocatalytic approaches, will undoubtedly be a major focus of future research.[9]

References

Application Note: Synthesis of 2-((2-Methyl-3-(trifluoromethyl)phenyl)amino)nicotinic Acid via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of N-Aryl Nicotinic Acid Derivatives

The synthesis of N-aryl nicotinic acid derivatives represents a cornerstone in medicinal chemistry and drug development. These scaffolds are integral to a range of pharmacologically active molecules. A prominent example is 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinic acid, commercially known as Flunixin. Flunixin is a potent non-steroidal anti-inflammatory drug (NSAID) with significant analgesic, antipyretic, and anti-endotoxic properties, primarily used in veterinary medicine.[1][2] Its mechanism of action involves the inhibition of cyclooxygenase (COX), a key enzyme in the prostaglandin synthesis pathway. The condensation of 3-Methyl-2-(trifluoromethyl)aniline with 2-chloronicotinic acid is the pivotal step in its synthesis, a reaction classically achieved through an Ullmann condensation. This application note provides a detailed, field-proven guide to this important transformation, presenting both a modern, green chemistry approach and traditional methodologies, complete with mechanistic insights and practical troubleshooting.

Mechanistic Overview: The Ullmann Condensation

The Ullmann condensation, first reported by Fritz Ullmann, is a copper-promoted nucleophilic aromatic substitution reaction.[3] It is a powerful method for forming carbon-nitrogen (C-N) bonds, among others. The reaction traditionally involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of stoichiometric amounts of copper at high temperatures.[3][4]

The generally accepted mechanism for the C-N coupling involves the following key steps:

  • Formation of a Copper(I) Amide: The amine reactant coordinates to a Cu(I) species, and subsequent deprotonation by a base generates a copper(I) amide intermediate.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a Cu(III) intermediate.

  • Reductive Elimination: The final step is the reductive elimination from the Cu(III) complex, which forms the desired C-N bond and regenerates the active Cu(I) catalyst.

Modern advancements have introduced ligands that stabilize the copper catalyst, allowing for milder reaction conditions and lower catalyst loadings.[4] More recently, alternative catalysts like boric acid have emerged, offering a greener, metal-free approach. Boric acid is believed to activate the 2-chloronicotinic acid, possibly through a Lewis acid-base interaction with the pyridine nitrogen or by acting as a hydrogen bond donor, facilitating the nucleophilic attack by the aniline.

Visualizing the Reaction Pathway

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Conditions cluster_product Product R1 This compound P 2-((2-Methyl-3-(trifluoromethyl)phenyl)amino)nicotinic acid (Flunixin) R1->P Nucleophile R2 2-Chloronicotinic Acid R2->P Electrophile Cat Boric Acid (H3BO3) or Cu(I)/Ligand + Base Cat->P Catalyzes Cond Solvent-free, 120 °C or High-boiling solvent (e.g., DMF) Cond->P Enables

Caption: Logical relationship of reactants and conditions for the synthesis.

Protocol I: Boric Acid-Catalyzed Solvent-Free Synthesis

This modern protocol, adapted from Yarhosseini et al.[2][5], offers an environmentally benign and efficient route with excellent yields and a simple work-up procedure.

Rationale for a Solvent-Free Approach

Solvent-free reactions, or "neat" reactions, are a cornerstone of green chemistry. By eliminating the solvent, this protocol reduces chemical waste, minimizes potential hazards associated with flammable or toxic solvents, and often leads to higher reaction rates due to increased reactant concentration.[5] Boric acid is an inexpensive, low-toxicity, and readily available catalyst, making this method highly practical for both academic and industrial settings.[2][5]

Experimental Protocol
  • Reagent Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.0 mmol, 350 mg) and 2-chloronicotinic acid (1.0 mmol, 157.5 mg).

    • Expert Insight: An excess of the aniline (2:1 molar ratio) is used to drive the reaction to completion and act as a solvent/medium for the reaction mixture.[1][2]

  • Catalyst Addition: Add boric acid (H₃BO₃) (0.3 mmol, 18.5 mg, 30 mol%).

  • Reaction Setup: Place the flask in a preheated oil bath set to 120 °C.

  • Reaction Execution: Stir the reaction mixture vigorously under an inert atmosphere (e.g., Nitrogen or Argon) for approximately 45-60 minutes. The mixture will become a homogenous melt.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the 2-chloronicotinic acid spot indicates reaction completion.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Add 20 mL of a 1 M sodium hydroxide solution to the flask. The product will dissolve in the aqueous base, while the excess aniline remains as an organic layer. c. Transfer the mixture to a separatory funnel and separate the layers. The excess aniline can be recovered from the organic layer if desired. d. Wash the aqueous layer with 10 mL of ethyl acetate to remove any residual aniline. e. Slowly acidify the aqueous layer with 1 M hydrochloric acid with cooling in an ice bath until the pH is approximately 5-6. f. The product will precipitate as a solid. Collect the solid by vacuum filtration. g. Wash the filter cake with cold deionized water (2 x 15 mL) to remove any inorganic salts.

  • Purification: Dry the solid product under vacuum. The product is often of high purity at this stage. If further purification is required, recrystallization from an ethanol/water mixture can be performed.

Protocol II: Traditional Copper-Catalyzed Ullmann Condensation

This protocol represents a more traditional approach to the Ullmann condensation and can be employed when the solvent-free method is not suitable.

Rationale for Copper Catalysis

Copper catalysis is the classic method for Ullmann reactions.[3][6] While it often requires higher temperatures and longer reaction times compared to modern methods, it is a well-established and robust procedure. The use of a high-boiling polar solvent like DMF helps to solubilize the reactants and facilitate the reaction at elevated temperatures.[3]

Experimental Protocol
  • Reagent Preparation: In a round-bottom flask, combine 2-chloronicotinic acid (10 mmol, 1.57 g), this compound (12 mmol, 2.10 g), anhydrous potassium carbonate (20 mmol, 2.76 g), and copper(I) iodide (CuI) (1 mmol, 190 mg).

  • Solvent Addition: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reaction Setup: Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reaction Execution: Heat the mixture to 140-150 °C under an inert atmosphere and stir for 12-24 hours.

    • Self-Validation: Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials.

  • Work-up and Isolation: a. Cool the mixture to room temperature and pour it into 100 mL of water. b. Filter the mixture to remove insoluble copper salts. c. Acidify the filtrate with concentrated HCl to a pH of ~2. d. Extract the aqueous layer with ethyl acetate (3 x 50 mL). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing the Experimental Workflow

G start Start reagents Combine Reactants & Catalyst start->reagents reaction Heat & Stir (120 °C or 140-150 °C) reagents->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Base/Acid Treatment) monitor->workup Complete isolate Isolate Product (Filtration) workup->isolate purify Purify (Recrystallization) isolate->purify end Characterize Final Product purify->end

Caption: A generalized workflow for the synthesis and purification.

Data Presentation: Expected Product Characterization

The final product, 2-((2-Methyl-3-(trifluoromethyl)phenyl)amino)nicotinic acid (Flunixin), should be characterized thoroughly to confirm its identity and purity.[1]

Analytical Technique Expected Result
Appearance Off-white to white crystalline solid
Molecular Formula C₁₄H₁₁F₃N₂O₂
Molecular Weight 296.24 g/mol
Melting Point Approx. 225-228 °C
FT-IR (ATR, cm⁻¹) Broad peak ~3000-2500 (O-H of carboxylic acid), ~1680 (C=O stretch), ~1600, 1580 (C=C aromatic stretches), ~1320 (C-F stretch), ~3300 (N-H stretch).
¹H NMR (DMSO-d₆) Expected signals for aromatic protons on both rings, a singlet for the methyl group, a broad singlet for the N-H proton, and a very broad singlet for the carboxylic acid proton (often >10 ppm).
¹³C NMR (DMSO-d₆) Expected signals for the carboxylic acid carbonyl (~168 ppm), aromatic carbons, the trifluoromethyl carbon (quartet due to C-F coupling), and the methyl carbon.
Mass Spectrometry (ESI-) [M-H]⁻ ion expected at m/z 295.07

Note: Specific NMR chemical shifts can vary based on solvent and concentration. The data presented here are generalized expectations based on the structure and available literature on similar compounds.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive catalyst (for copper method).- Insufficient temperature.- Presence of water or protic impurities.- Use fresh, high-purity copper salt or activate copper before use.- Ensure the reaction temperature is maintained at the specified level.- Use anhydrous solvents and thoroughly dry all glassware before use.
Formation of Side Products - Dimerization of 2-chloronicotinic acid (in copper method).- Thermal decomposition at excessively high temperatures.- In some cases, running the reaction without a copper catalyst can prevent dimerization side reactions.- Carefully control the reaction temperature; do not exceed the recommended temperature.
Difficult Purification - Presence of unreacted starting materials.- Formation of tar-like substances, especially in the copper-catalyzed reaction.- Ensure the reaction goes to completion by monitoring with TLC.- The boric acid method generally results in a cleaner reaction profile.[5]- Optimize the work-up procedure to effectively separate the product from impurities.

Conclusion

The condensation of this compound and 2-chloronicotinic acid is a critical transformation for the synthesis of the valuable NSAID, Flunixin. This application note provides two robust protocols to achieve this synthesis. The boric acid-catalyzed, solvent-free method represents a significant advancement in terms of efficiency, safety, and environmental impact, making it the recommended procedure. The traditional copper-catalyzed Ullmann condensation remains a viable alternative. By understanding the underlying mechanisms and potential challenges, researchers can confidently and successfully synthesize this important N-aryl nicotinic acid derivative for applications in drug discovery and development.

References

Application Notes and Protocols for the Trifluoromethylarylation of Alkenes Using Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Trifluoromethyl Groups in Modern Drug Discovery

The incorporation of the trifluoromethyl (CF₃) group is a cornerstone strategy in contemporary medicinal chemistry.[1][2] This small functional group exerts a profound influence on a molecule's physicochemical properties, often leading to dramatically improved pharmacokinetic and pharmacodynamic profiles.[3][4] The strong electron-withdrawing nature of the CF₃ group can enhance metabolic stability by blocking sites susceptible to oxidative degradation, increase lipophilicity which can improve cell membrane permeability, and modulate the acidity or basicity of nearby functional groups to optimize target binding affinity.[3][5] Consequently, the development of efficient and versatile methods for introducing the trifluoromethyl group into complex organic molecules is of paramount importance to researchers in drug development.[1]

This application note details a novel and highly efficient protocol for the trifluoromethylarylation of alkenes, a reaction that simultaneously installs both a trifluoromethyl group and an aryl group across a double bond. Critically, this method utilizes substituted anilines as the source of the aryl moiety, a class of compounds that are abundant and structurally diverse but have traditionally been challenging to employ in such transformations due to their propensity for undesired side reactions.[6][7]

Overcoming the Challenge: A Novel Approach to Utilizing Anilines

Anilines are foundational building blocks in organic synthesis. However, their high and often unselective reactivity, particularly their susceptibility to oxidation, has historically limited their application in complex functionalization reactions of alkenes.[7][8] Previous methods for trifluoromethylarylation have often relied on pre-functionalized aromatic sources, transition metals, or photocatalysts.[9]

A recent breakthrough has demonstrated a method for the direct trifluoromethylarylation of alkenes using anilines, without the need for any additives, transition metals, or photocatalysts.[6][8] The key to this transformation is the use of hexafluoroisopropanol (HFIP) as the solvent.

The Unique Role of Hexafluoroisopropanol (HFIP)

HFIP is not merely an inert medium for this reaction; it is an active participant that orchestrates the reactivity of the substrates.[7][9] Through a network of hydrogen bonds, HFIP engages with both the aniline and the trifluoromethylating reagent (a hypervalent iodine compound), altering their electronic properties and promoting the desired reaction pathway.[6][8] This interaction enhances the electrophilicity of the trifluoromethylating agent and modulates the nucleophilicity of the aniline, leading to a highly selective reaction.[9]

Proposed Reaction Mechanism

The reaction is believed to proceed through a radical-mediated pathway. The key steps are as follows:

  • Activation: HFIP activates the hypervalent iodine trifluoromethylating reagent through hydrogen bonding.

  • Radical Generation: The activated reagent facilitates the transfer of a trifluoromethyl radical (•CF₃) to the alkene.

  • Intermediate Formation: The addition of the •CF₃ radical to the alkene generates a carbon-centered radical intermediate.

  • Arylation and Amination: This radical intermediate can then undergo two competing pathways: direct arylation by the aniline or amination.

  • Rearrangement: The amination product can undergo a Hoffman-Martius rearrangement to yield the final trifluoromethylarylated product.[9]

The efficiency of this process is attributed to the unique environment created by the HFIP solvent, which stabilizes the radical intermediates and funnels the reaction towards the desired product.[9]

Reaction_Mechanism cluster_0 Initiation cluster_1 Propagation Alkene Alkene Radical_Intermediate Carbon-centered Radical Intermediate Alkene->Radical_Intermediate + •CF3 Aniline Aniline CF3_Reagent CF3+ Source (Hypervalent Iodine) CF3_Reagent->Radical_Intermediate activated by HFIP HFIP HFIP Solvent HFIP->Aniline H-bonding HFIP->CF3_Reagent H-bonding Amination_Product Amination Product Radical_Intermediate->Amination_Product + Aniline (Amination) Final_Product Trifluoromethylarylated Product Radical_Intermediate->Final_Product + Aniline (Direct Arylation) Amination_Product->Final_Product Hoffman-Martius Rearrangement

Caption: Proposed mechanistic pathway for the trifluoromethylarylation of alkenes using anilines in HFIP.

Experimental Protocol: General Procedure for Trifluoromethylarylation of Alkenes

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted Aniline (1.0 equiv)

  • Alkene (1.0 equiv)

  • Trifluoromethylating Reagent (e.g., 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole) (1.0 equiv)

  • Hexafluoroisopropanol (HFIP), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Inert atmosphere (Nitrogen or Argon) is recommended but not always necessary.[9]

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (0.2 mmol, 1.0 equiv).

  • Add the alkene (0.2 mmol, 1.0 equiv).

  • Add the trifluoromethylating reagent (0.2 mmol, 1.0 equiv).

  • Add anhydrous HFIP (0.5 mL).

  • Stir the reaction mixture at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the HFIP.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Workup & Purification Start Start Add_Reagents Add Aniline, Alkene, and CF3 Reagent to Flask Start->Add_Reagents Add_Solvent Add Anhydrous HFIP Add_Reagents->Add_Solvent Stir Stir at Room Temperature Add_Solvent->Stir Monitor Monitor Reaction by TLC/GC-MS Stir->Monitor Concentrate Concentrate Under Reduced Pressure Monitor->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End Purify->End

Caption: A streamlined workflow for the trifluoromethylarylation of alkenes.

Substrate Scope and Data Presentation

This method has demonstrated broad applicability with a wide range of substituted anilines and alkenes.[9] The following table summarizes representative examples.

EntryAniline SubstituentAlkeneProduct Yield (%)
14-MethoxyStyrene95
24-ChloroStyrene85
33-Methyl4-Methylstyrene92
4Unsubstitutedα-Methylstyrene78
54-Bromo1,1-Diphenylethylene99
62-MethylAnethole80

Yields are for isolated products and are based on published data.[9][10]

Trustworthiness and Self-Validation

The robustness and reliability of this protocol are underscored by several key features:

  • High Selectivity: The unique role of HFIP ensures high regioselectivity, typically favoring para-functionalization of the aniline ring.[9]

  • Atom Economy: The reaction proceeds with a 1:1:1 stoichiometry of reactants, minimizing waste.[9]

  • Mild Conditions: The reaction is typically carried out at room temperature without the need for heating or specialized equipment.[9]

  • Broad Functional Group Tolerance: The method is compatible with a wide array of functional groups on both the aniline and alkene partners, including ethers, halides, and alkyl groups.[9]

Conclusion

The HFIP-mediated trifluoromethylarylation of alkenes using anilines represents a significant advancement in synthetic methodology. This protocol provides a direct, efficient, and environmentally benign route to a diverse range of trifluoromethylated compounds that are of high interest in drug discovery and development. The simplicity of the procedure, coupled with its broad applicability, makes it a valuable tool for researchers in both academic and industrial settings.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Methyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Methyl-2-(trifluoromethyl)aniline (CAS 54396-44-0). This resource is designed for researchers, chemists, and drug development professionals to address common challenges and provide robust, field-tested protocols for obtaining this key intermediate with high purity.

Section 1: Critical Safety Precautions

Before beginning any purification protocol, it is imperative to recognize the hazards associated with this compound and related aromatic amines.

  • Toxicity: This compound is considered hazardous. It can be harmful if swallowed, inhaled, or absorbed through the skin, potentially causing irritation to the eyes, skin, and respiratory system.[1] Aniline compounds are known to affect hemoglobin, which can lead to oxygen deprivation (methaemoglobinemia).[1]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[2]

  • Handling: Avoid creating dust if handling the solid form. Prevent contact with skin and eyes.[1] In case of accidental contact, wash the affected area thoroughly with soap and water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents and strong acids.[1] Anilines are prone to slow air oxidation, which often results in discoloration (yellow to brown).[3]

Section 2: FAQs and Initial Assessment of Crude Material

This section addresses preliminary questions to help you select the most appropriate purification strategy for your crude sample.

Q1: My crude this compound is a dark oil/discolored solid. What are the likely impurities?

The nature of impurities is highly dependent on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: Such as the corresponding nitro-aromatic precursor if the synthesis involved a reduction step.

  • Reaction Byproducts: Incomplete reactions or side reactions can lead to isomers or partially modified starting materials.

  • Catalyst Residues: If catalytic hydrogenation was used (e.g., Pd/C), trace metals may be present.

  • Oxidation/Polymerization Products: Anilines are susceptible to air oxidation, leading to highly colored polymeric impurities, which is often the cause of dark coloration.[3]

  • Residual Solvents: Solvents used in the reaction or work-up (e.g., ethanol, ethyl acetate, toluene).

Q2: How do I choose the best purification method for my scale and purity requirements?

Your choice depends on the impurity profile, the quantity of material, and the desired final purity.

  • For very crude material (>10 g scale) with significant baseline impurities: Start with a bulk purification method like Acid-Base Extraction to remove non-basic organic impurities or Vacuum Distillation to separate the product from non-volatile materials like polymers and salts.

  • For moderately impure material (<10 g scale) or for removing close-eluting impurities: Flash Column Chromatography is the most versatile and effective method.

  • For final polishing of a mostly pure solid to achieve >99.5% purity: Recrystallization is the ideal choice. It is highly effective at removing small amounts of impurities from a solid crystalline lattice.

Below is a workflow to guide your decision-making process.

Purification_Workflow Start Crude this compound Assess Assess Impurity Profile & Scale Start->Assess Decision1 High levels of non-volatile or non-basic impurities? (>10 g scale) Assess->Decision1 Decision2 Close-running impurities or moderate scale (<10 g)? Decision1->Decision2 No Extraction Acid-Base Extraction Decision1->Extraction Yes Distillation Vacuum Distillation Decision1->Distillation Yes (Non-volatile focus) Decision3 Material is solid and >95% pure? Decision2->Decision3 No Chromatography Flash Column Chromatography Decision2->Chromatography Yes Recrystallization Recrystallization Decision3->Recrystallization Yes Extraction->Decision2 Distillation->Decision2 Chromatography->Decision3 Final Pure Product (>99%) Chromatography->Final If liquid or non-crystalline Recrystallization->Final

Caption: Decision workflow for selecting a purification technique.

Section 3: Troubleshooting Purification Techniques

This Q&A guide addresses specific issues you may encounter during purification.

Flash Column Chromatography

Q3: My aniline is streaking badly on the TLC plate and giving poor separation on the column. What's happening?

This is the most common issue with purifying amines on silica gel.

  • Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. As a basic compound, your aniline can form an acid-base interaction (salt) with the silica, causing it to "stick" and elute slowly and broadly (tailing).[4]

  • Solution: Neutralize the stationary phase by adding a small amount of a volatile base to your eluent system. A common and effective choice is triethylamine (TEA) . Start by adding 0.5-1% TEA to your solvent mixture (e.g., for 100 mL of eluent, add 0.5-1 mL of TEA). You should see a dramatic improvement in the spot shape on your TLC plate, which will translate to better separation on the column.[4][5] Alternatively, neutral or basic alumina can be used as the stationary phase if your compound is highly sensitive.[5]

Q4: I can't find a good solvent system. The compound either stays at the baseline or shoots to the solvent front.

Finding the right eluent is key. The goal is an Rf value of 0.2-0.4 for your desired compound on the TLC plate.[5]

  • Causality: The polarity of your eluent is either too low or too high.

  • Solution: Start with a standard solvent system and adjust the polarity. A good starting point for anilines is a mixture of a non-polar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate.

    • If Rf is too low (stuck at baseline): Increase the polarity by increasing the proportion of ethyl acetate. If you reach 100% ethyl acetate and the Rf is still too low, switch to a more polar system, such as 1-5% methanol in dichloromethane (DCM).[5]

    • If Rf is too high (at solvent front): Decrease the polarity by increasing the proportion of hexanes.

Suggested Starting Solvent Systems (with 1% TEA) When to Use
20-40% Ethyl Acetate in HexanesStandard starting point for moderately polar compounds.
1-5% Methanol in DichloromethaneFor more polar anilines that do not move in Hex/EtOAc.
50-80% Dichloromethane in HexanesFor less polar anilines or to separate from very non-polar impurities.

Q5: The compound seems to have decomposed on the column. My collected fractions are a different color and show new spots on TLC.

  • Causality: Your compound is unstable on silica gel. The acidic nature of silica can catalyze decomposition for sensitive molecules.[6]

  • Solution:

    • Confirm Instability: Run a "spot test." Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots that weren't there initially, your compound is unstable on silica.[6]

    • Deactivate the Silica: Before preparing your column, make a slurry of the silica gel in your starting eluent that already contains 1% TEA. Let it sit for an hour to allow the TEA to neutralize the acidic sites.

    • Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina or Florisil.[6]

    • Work Quickly: Do not let the compound sit on the column for an extended period. Pack, load, and run the column without delay.

Chromatography_Troubleshooting Problem Problem Encountered Tailing Poor Separation / Tailing Problem->Tailing WrongRf Rf is 0 or 1 Problem->WrongRf Decomposition Decomposition on Column Problem->Decomposition Cause_Tailing Cause: Aniline is basic, silica is acidic. Tailing->Cause_Tailing Cause_Rf Cause: Eluent polarity is incorrect. WrongRf->Cause_Rf Cause_Decomp Cause: Compound is unstable on acidic silica. Decomposition->Cause_Decomp Solution_Tailing Solution: Add 1% Triethylamine (TEA) to eluent. Cause_Tailing->Solution_Tailing Solution_Rf Solution: Adjust solvent ratio. Rf too low -> more polar. Rf too high -> less polar. Cause_Rf->Solution_Rf Solution_Decomp Solution: Test stability. Deactivate silica with TEA. Switch to alumina. Cause_Decomp->Solution_Decomp

Caption: Troubleshooting logic for flash column chromatography.
Recrystallization

Q6: I can't find a good solvent to recrystallize my compound. It's either soluble in everything or nothing.

  • Causality: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Solution: Use a two-solvent (binary) system. Find one solvent in which your compound is highly soluble (the "solvent") and another "anti-solvent" in which it is poorly soluble, ensuring the two solvents are miscible.[7]

    • Dissolve your compound in the minimum amount of the hot "solvent."

    • Slowly add the "anti-solvent" dropwise to the hot solution until it just begins to turn cloudy (the saturation point).

    • Add a drop or two of the "solvent" to make the solution clear again.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

Compound Polarity Good "Solvent" (Soluble) Good "Anti-Solvent" (Insoluble)
Moderately Polar (like our aniline)Toluene, Acetone, Ethyl Acetate, IsopropanolHexanes, Heptane, Water

A good starting pair to try for this compound (a solid with mp 38-42 °C) would be Toluene/Hexanes or Isopropanol/Water. [2]

Q7: My compound "oiled out" instead of forming crystals.

  • Causality: The solution became supersaturated at a temperature above the melting point of your compound, causing it to come out of solution as a liquid instead of a solid. This is common for lower-melting point solids.

  • Solution:

    • Use more solvent: Re-heat the mixture to dissolve the oil, add more of the "solvent" to lower the saturation point, and cool again.

    • Cool more slowly: Insulate the flask to ensure a very slow cooling rate, which encourages orderly crystal lattice formation.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites for crystal growth.

Vacuum Distillation

Q8: I'm not sure what temperature and pressure to use for vacuum distillation.

  • Causality: High-boiling point compounds like many anilines will decompose if distilled at atmospheric pressure.[8] Vacuum distillation lowers the boiling point to a safe temperature.[3][9] this compound has an estimated atmospheric boiling point of ~198-201 °C, which is high enough to risk decomposition.[10]

  • Solution: The goal is to distill at a temperature below ~150 °C. Using a vacuum pump that can achieve a pressure of 1-20 mmHg is typical.

    • For a very similar compound, 3,5-Bis(trifluoromethyl)aniline, the boiling point is 85 °C at 15 mmHg. It is reasonable to expect this compound to distill in a similar range.

    • Practical Tip: Set up your apparatus, apply the full vacuum, and slowly heat the flask. The distillation temperature is the temperature you observe on the thermometer when the first drops of distillate are collected. This is your experimental boiling point at that specific pressure.

Q9: The distillation is very slow, or the liquid is bumping violently.

  • Causality: Bumping is caused by superheating of the liquid followed by explosive boiling. Slow distillation can be due to insufficient heating or a poor vacuum.

  • Solution:

    • Prevent Bumping: Never use standard boiling chips for vacuum distillation. They do not work effectively under vacuum. Instead, use a magnetic stir bar for vigorous stirring or introduce a steady stream of air or nitrogen through a fine capillary (an ebullator) to provide nucleation points. Vigorous stirring is the most common and effective method.

    • Improve Rate: Ensure your heating mantle is making good contact with the flask. Wrap the distillation flask and the still head below the thermometer with glass wool or aluminum foil to minimize heat loss.[3] Check all joints for vacuum leaks.[3]

Section 4: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Develop a solvent system using hexanes/ethyl acetate with 1% TEA that gives your product an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in your starting eluent (e.g., 10% EtOAc in hexanes + 1% TEA). Pour the slurry into your column and allow it to pack under light pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top.[5]

  • Sample Loading: Dissolve your crude product (e.g., 1 g) in a minimal amount of dichloromethane or your eluent. Carefully pipette this solution onto the top of the silica gel. Alternatively, for better resolution, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[11]

  • Elution: Begin eluting with your starting solvent system, collecting fractions. Gradually increase the polarity of the eluent as the column runs (gradient elution).

  • Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain your pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: In small test tubes, test solvent pairs (e.g., Toluene/Hexanes). Add a small amount of your crude solid. Add the "solvent" (Toluene) dropwise while heating until the solid dissolves.

  • Crystallization: To the hot solution, add the "anti-solvent" (Hexanes) dropwise until the solution remains faintly cloudy. Add one or two drops of the "solvent" to clarify.

  • Isolation: Allow the flask to cool slowly to room temperature. If no crystals form, scratch the inside of the flask or place it in an ice bath.

  • Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of cold "anti-solvent" (Hexanes).

  • Drying: Dry the purified crystals under vacuum.

Section 5: References

  • O’Brien, Z., et al. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. --INVALID-LINK--

  • BenchChem (2025). Troubleshooting purification of 2-Methyl-4-(1,3-oxazol-2-yl)aniline by column chromatography. BenchChem Technical Support. --INVALID-LINK--

  • Sigma-Aldrich. Safety Data Sheet for 2-Methyl-3-(trifluoromethyl)aniline. --INVALID-LINK--

  • ResearchGate Discussion. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. --INVALID-LINK--

  • Vedantu. Aniline has high boiling point and high vapor pressure. --INVALID-LINK--

  • TUODA. High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. --INVALID-LINK--

  • National Institutes of Health. PubChem Compound Summary for CID 158625512. --INVALID-LINK--

  • Wikipedia. 3-(Trifluoromethyl)aniline. --INVALID-LINK--

  • Texium. (2020). Vacuum Distillation of Aniline. --INVALID-LINK--

  • Reddit r/chemistry. (2014). Purify and dry aniline?. --INVALID-LINK--

  • National Institutes of Health. PubChem Compound Summary for N-methyl-3-(trifluoromethyl)aniline. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--

  • DatasheetCafe. Safety Data Sheet for 2-methyl-3-(trifluoromethyl)aniline. --INVALID-LINK--

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines. --INVALID-LINK--

  • ChemBK. 2-METHYL-3-(TRIFLUOROMETHYL)ANILINE Properties. --INVALID-LINK--

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. --INVALID-LINK--

  • ChemRxiv. Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. --INVALID-LINK--

  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. --INVALID-LINK--

  • Wikipedia. Vacuum distillation. --INVALID-LINK--

  • Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization. --INVALID-LINK--

  • ResearchGate Discussion. (2014). Does aniline stick in columns during column chromatography?. --INVALID-LINK--

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. --INVALID-LINK--

  • BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. --INVALID-LINK--

  • Reddit r/chemistry. (2022). troubleshooting column chromatography. --INVALID-LINK--

  • Sigma-Aldrich. Product Page for 3,5-Bis(trifluoromethyl)aniline. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. --INVALID-LINK--

  • A-Separation. (2024). Unlocking High-Purity Separation: The Power of Vacuum Distillation Systems. --INVALID-LINK--

  • University of California, San Diego. Common Solvents for Crystallization. --INVALID-LINK--

  • Chemcasts. 2-Methyl-3-(trifluoromethyl)aniline (CAS 54396-44-0) Properties. --INVALID-LINK--

References

Technical Support Center: HPLC Analysis of 3-Methyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Methyl-2-(trifluoromethyl)aniline. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to identify and quantify impurities in this compound using High-Performance Liquid Chromatography (HPLC). Here, we address common challenges and provide robust, field-proven solutions to ensure the accuracy and reliability of your analytical data. Our approach is grounded in established scientific principles and regulatory expectations, providing you with a trustworthy resource for your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when beginning the analysis of this compound.

Q1: What are the most likely impurities I should expect to find in a sample of this compound?

A1: Impurities in this compound can originate from several sources: the synthetic route, degradation, or storage. Potential impurities may include:

  • Positional Isomers: Isomers such as 2-Methyl-5-(trifluoromethyl)aniline or 4-Methyl-3-(trifluoromethyl)aniline may be present as process-related impurities.

  • Starting Material Residues: Unreacted starting materials or reagents from the synthesis process.

  • Oxidation Products: The aniline functional group is susceptible to oxidation, which can occur during synthesis or upon exposure to air and light during storage.[1]

  • Products of Side Reactions: During synthesis, side reactions can lead to unexpected structures. For example, studies on structurally similar compounds like 3-bromo-5-(trifluoromethyl)aniline revealed the presence of di-halogenated derivatives as impurities.[2][3]

Q2: I am developing a new method. What is a good starting point for an HPLC method for this compound?

A2: Reversed-Phase HPLC (RP-HPLC) is the most effective technique for this class of compounds.[1] A robust starting point would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. A gradient elution is often necessary to resolve early-eluting polar impurities from the main analyte and any later-eluting non-polar impurities. Refer to Table 1 in Section 4 for a detailed set of recommended starting parameters.

Q3: Why is peak tailing a common problem for aniline compounds, and how can I mitigate it?

A3: Peak tailing for basic compounds like anilines is a classic chromatographic issue.[4] It is primarily caused by secondary interactions between the basic amine group of the analyte and acidic residual silanol groups (-Si-OH) on the surface of the silica-based stationary phase.[4][5] These interactions are a form of ion exchange and cause a portion of the analyte molecules to lag behind the main peak, resulting in a tail.

To mitigate this, you can:

  • Control Mobile Phase pH: Operate the mobile phase at a low pH (e.g., pH 2.5-3.5). This protonates the acidic silanol groups, reducing their ability to interact with the protonated basic analyte.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) are extensively end-capped, meaning most of the residual silanols are chemically bonded with a non-polar group, making them less accessible for secondary interactions.

  • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase.[4] TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.

Q4: What are the critical system suitability parameters I need to monitor for this analysis?

A4: System Suitability Tests (SSTs) are essential to ensure your chromatographic system is performing adequately for the intended analysis.[6] According to regulatory guidelines like the USP General Chapter <621>, key parameters include:[7][8][9]

  • Tailing Factor (or Asymmetry Factor): For a quantitative impurity analysis, the tailing factor for the main analyte peak should ideally be between 0.8 and 1.5.[9]

  • Theoretical Plates (N): This measures column efficiency. Higher plate counts indicate sharper peaks and better performance.

  • Resolution (Rs): This is critical for impurity analysis. The resolution between the main peak and the closest-eluting impurity should typically be ≥ 2.0 to ensure accurate quantification.

  • Relative Standard Deviation (RSD): The precision of replicate injections of a standard solution should be evaluated. For the main analyte peak area, an RSD of ≤ 2.0% is a common requirement.[10]

Section 2: Comprehensive Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your analysis.

Issue: Poor Peak Shape

Q: My main analyte peak is tailing significantly, even with a modern column. What should I do next? A: If you are already using a high-quality, end-capped column, the next step is to scrutinize your mobile phase.

  • Verify pH: Confirm the pH of your aqueous buffer. The pKa of this compound is not readily published, but for anilines, it is generally in the 3-5 range. Ensure your mobile phase pH is at least 2 units below the pKa to keep the analyte fully protonated and suppress silanol ionization.

  • Increase Buffer Strength: A low buffer concentration (e.g., <10 mM) may not have enough capacity to control the on-column pH. Try increasing the buffer concentration to 25-50 mM.[4][5]

  • Consider a Different Column: If issues persist, the column itself may be compromised or not ideal. Consider a column with a different stationary phase chemistry or one specifically designed for basic compounds.

Issue: Inconsistent Retention Times

Q: My retention times are drifting to shorter times with each injection. What is the cause? A: This is a classic symptom of insufficient column equilibration.

  • Inadequate Equilibration Time: If you are running a gradient, ensure the column is re-equilibrated with the initial mobile phase composition for a sufficient time (typically 5-10 column volumes) before the next injection.[11]

  • Mobile Phase Composition Change: If your mobile phase is prepared by mixing solvents from different reservoirs (i.e., using a quaternary pump), ensure the pump's proportioning valves are functioning correctly. Hand-mixing the mobile phase can rule this out.[12]

  • Temperature Fluctuations: Ensure a stable column temperature by using a column oven. Unstable temperatures can cause retention time drift.[11]

Q: I observed a sudden, large shift in retention time for all peaks. What should I check? A: A sudden, universal shift usually points to a systemic issue.

  • Flow Rate Problem: Check that the pump is delivering the correct flow rate. There could be a leak in the system or a faulty check valve.[12]

  • Major Mobile Phase Error: Confirm that the correct mobile phase was prepared and is being drawn from the correct reservoirs. An incorrect organic-to-aqueous ratio will drastically alter retention.

  • Column Failure: In rare cases, a sudden collapse of the stationary phase bed (a void) can cause a dramatic decrease in retention time and poor peak shape. This usually requires column replacement.

Issue: Poor Resolution

Q: Two of my known impurities are co-eluting. How can I improve their separation? A: Improving resolution (Rs) requires manipulating selectivity, efficiency, or retention.

  • Optimize the Gradient: Make the gradient shallower (i.e., decrease the rate of change of the organic solvent percentage) around the elution time of the critical pair. This will increase the separation between them.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can significantly alter selectivity because they interact differently with the analyte and stationary phase.

  • Adjust the pH: A small change in the mobile phase pH can alter the ionization state of impurities, potentially changing their retention and improving resolution.

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency (increase the plate number), leading to sharper peaks and better resolution, although this will increase the run time.

Issue: Baseline Problems

Q: My chromatogram has a very noisy baseline. What are the likely causes? A: A noisy baseline can originate from the pump, detector, or mobile phase.

  • Inadequate Degassing: Ensure your mobile phase is thoroughly degassed. Dissolved air can outgas in the detector cell, causing noise.[11]

  • Pump Issues: Pulsations from the pump due to a worn seal or faulty check valve can cause a rhythmic baseline noise.

  • Contaminated Mobile Phase or Detector Cell: Contamination in one of the mobile phase components or a dirty detector flow cell can lead to a noisy baseline. Flushing the system with a strong solvent like isopropanol may help.[11][12]

  • Detector Lamp Failure: An aging detector lamp can lose intensity and cause increased noise.

Section 3: Standardized Experimental Protocols

These protocols provide a validated starting point for your analysis. Adherence to Good Laboratory Practices (GLP), including proper documentation, is essential. All methods should be validated according to ICH Q2(R2) guidelines to demonstrate they are fit for purpose.[13][14]

Protocol 1: General RP-HPLC Method for Impurity Profiling

This method is a robust starting point and should be optimized for your specific impurities and system.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final volume of 50.0 mL to achieve a concentration of about 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.[15]

  • Chromatographic System Preparation:

    • Prepare the mobile phases as described in Table 1 .

    • Thoroughly degas the mobile phases using an inline degasser or by sonication under vacuum.

    • Equilibrate the column with the initial mobile phase composition at the specified flow rate until a stable baseline is achieved (at least 20 minutes).

  • Chromatographic Analysis:

    • Inject a blank (diluent) to ensure the system is clean.

    • Perform at least five replicate injections of a standard solution to establish system suitability.

    • Inject the prepared sample solution.

    • Record the chromatogram for a sufficient time to allow all potential late-eluting impurities to pass through the column.

Protocol 2: System Suitability Test (SST) Procedure
  • Prepare an SST Solution: Prepare a solution containing the main analyte (e.g., at 0.5 mg/mL) and spike it with known impurities at their specification limit (e.g., 0.1%).

  • Perform Replicate Injections: Inject the SST solution five or six times.

  • Evaluate Parameters: Calculate the key SST parameters based on the results. The acceptance criteria should be pre-defined in your validation protocol. Refer to Table 2 for typical criteria.

  • Verification: The system is only deemed suitable for analysis if all SST parameters meet their acceptance criteria.

Section 4: Visual Workflows & Data Summaries
Data Presentation

Table 1: Recommended Starting HPLC Method Parameters

ParameterRecommended SettingRationale
Column High-Purity, End-Capped C18, 150 x 4.6 mm, 3.5 µmProvides good retention and peak shape for aromatic amines.
Mobile Phase A 0.02 M Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄Buffers the system to ensure consistent ionization and minimize silanol interactions.
Mobile Phase B AcetonitrileCommon organic modifier providing good selectivity and sharp peaks.
Gradient 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% BA broad gradient helps to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time stability.[11]
Detection UV at 240 nmWavelength should be optimized based on the UV spectrum of the analyte and impurities.
Injection Vol. 10 µLA small volume minimizes potential column overload.

Table 2: System Suitability Test (SST) Acceptance Criteria (Example)

ParameterAcceptance CriterionReference
Tailing Factor 0.8 – 1.5USP <621>[9]
Resolution (Rs) ≥ 2.0 between analyte and nearest impurityICH Q2(R2)[14]
RSD of Peak Area ≤ 2.0% for n≥5 injectionsICH Guidelines[10]
Theoretical Plates (N) > 2000General Practice

Mandatory Visualizations

Caption: Troubleshooting workflow for peak tailing in aniline analysis.

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_sample 1. Sample & Standard Preparation prep_mobile 2. Mobile Phase Preparation & Degassing equilibrate 3. System & Column Equilibration prep_mobile->equilibrate sst 4. System Suitability Test (SST) equilibrate->sst inject 5. Sample Injection & Data Acquisition sst->inject process 6. Peak Integration & Identification inject->process report 7. Impurity Quantification & Reporting process->report

Caption: General experimental workflow for HPLC impurity analysis.

Section 5: References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. Retrieved from BenchChem.[4]

  • U.S. Pharmacopeia. (2022). <621> Chromatography. USP-NF.[7]

  • U.S. Pharmacopeia. <621> Chromatography. (Older version for context).[16]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from Pharma Talks.[17]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent Technologies.[8]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma.[10]

  • RAPS. (2022). ICH releases draft guidelines on analytical method development. Regulatory Affairs Professionals Society.[18]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.[13]

  • U.S. Pharmacopeia. (2021). Notice of Adoption of Harmonized Standard for <621> Chromatography.[9]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[14]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?.[6]

  • Benchchem. (n.d.). A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products. Retrieved from BenchChem.[1]

  • Benchchem. (n.d.). Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection. Retrieved from BenchChem.[15]

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from MilliporeSigma.[12]

  • ResearchGate. (2025). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.[19]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.[11]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.[5]

  • PubMed. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. National Library of Medicine.[20]

  • Sultan Qaboos University House of Expertise. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.[21]

  • ResearchGate. (2025). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF.[22]

  • Croatica Chemica Acta. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.[2]

  • TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications.[23]

  • Santa Cruz Biotechnology. (n.d.). 2-Methyl-3-(trifluoromethyl)aniline Safety Data Sheet.[24]

  • Loba Chemie. (2019). 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS.[25]

  • Benchchem. (n.d.). Application Note: Analytical Characterization of N-propyl-3-(trifluoromethyl)aniline.[26]

  • NIH. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. National Center for Biotechnology Information.[27]

  • ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.[3]

  • Sigma-Aldrich. (n.d.). 2-Methyl-3-(trifluoromethyl)aniline 95%. Retrieved from MilliporeSigma.[28]

  • ChemScene. (n.d.). 2-Methyl-3-(trifluoromethyl)aniline.[29]

  • Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-.[30]

  • Pharmaffiliates. (n.d.). Flunixin - Impurity B | 2-Methyl-3-(trifluoromethyl)aniline.[31]

References

Technical Support Center: Optimizing Reaction Conditions for Synthesizing 3-Methyl-2-(trifluoromethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-2-(trifluoromethyl)aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable chemical intermediate. The unique electronic and steric properties imparted by the trifluoromethyl (-CF3) group make these aniline derivatives highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials. [1][2]However, the electron-withdrawing nature of the CF3 group also presents specific challenges in synthetic protocols. [3] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of these derivatives, with a primary focus on the widely utilized Buchwald-Hartwig amination reaction.

I. Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen (C-N) bonds. [4][5]However, the synthesis of this compound derivatives via this method can be sensitive to various reaction parameters. Below are common issues and their solutions.

Issue 1: Low or No Product Yield

A lack of desired product is the most common and frustrating issue. The root cause often lies in one or more of the key reaction components.

Potential CauseRecommended SolutionScientific Rationale
Inactive Catalyst - Use a pre-activated palladium(0) source or ensure in-situ reduction of a palladium(II) precursor (e.g., Pd(OAc)2) is complete. [6]- Screen different palladium precatalysts, such as G1 or G3 palladacycles, which often show enhanced stability and activity. [7][8]The catalytic cycle relies on an active Pd(0) species to initiate oxidative addition with the aryl halide. Incomplete reduction of Pd(II) to Pd(0) will stall the reaction.
Inappropriate Ligand Choice - For electron-deficient anilines like this compound, bulky, electron-rich phosphine ligands (e.g., XPhos, tBuXPhos, RuPhos) are often necessary. [4][7][9]- If using a bidentate ligand, ensure it is appropriate for the specific substrate combination. [4]The ligand plays a crucial role in promoting oxidative addition, stabilizing the palladium center, and facilitating reductive elimination. [10]The steric bulk and electron-donating properties of the ligand are critical for overcoming the deactivating effect of the trifluoromethyl group.
Insufficient or Inappropriate Base - Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required. [6]- Ensure the base is anhydrous and used in sufficient molar excess (typically 1.5-2.0 equivalents). [11]The base's primary role is to deprotonate the aniline, forming the more nucleophilic amide, which then coordinates to the palladium center. [6]The pKa of the aniline is lowered by the electron-withdrawing CF3 group, but a strong base is still necessary to drive the equilibrium towards the active nucleophile.
Poor Solvent Quality - Use anhydrous, degassed aprotic solvents such as toluene, dioxane, or THF. [7][12]- Ensure the solvent fully solubilizes all reactants and the catalyst system.Water and oxygen can deactivate the palladium catalyst and lead to unwanted side reactions. Proper solvent preparation is critical for reproducibility.
Low Reaction Temperature - Reactions involving electron-deficient anilines often require elevated temperatures (80-110 °C) to proceed at a reasonable rate. [7]The increased thermal energy helps to overcome the activation barriers for the oxidative addition and reductive elimination steps of the catalytic cycle.
Issue 2: Formation of Side Products

The appearance of unexpected peaks in your analytical data (TLC, LC-MS, NMR) indicates the presence of side products. Identifying these can provide clues to optimize the reaction.

Side ProductProbable CauseRecommended Solution
Hydrodehalogenation of Aryl Halide - The catalyst system is promoting reductive dehalogenation over C-N bond formation. - Presence of water or other protic impurities.- Screen different ligands; some are more prone to this side reaction than others. [6]- Ensure strictly anhydrous conditions.
Homocoupling of Aryl Halide - Catalyst decomposition or unfavorable reaction kinetics.- Lower the reaction temperature. - Adjust the catalyst-to-ligand ratio.
Di-alkylation of the Aniline - The product is more nucleophilic than the starting aniline and reacts further with the alkylating agent.- Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. [11]- Add the alkylating agent slowly or dropwise to maintain a low instantaneous concentration. [11]

II. Frequently Asked Questions (FAQs)

Q1: What are the general starting conditions for a Buchwald-Hartwig amination with this compound?

A1: A reliable starting point for the amination of an aryl halide with this compound is outlined below. Optimization will likely be necessary based on the specific aryl halide used.

ParameterRecommendationNotes
Palladium Precatalyst [Pd(tBu-XPhos)G3] or a similar advanced generation precatalystStart with 1-2 mol% loading. [7]
Ligand tBu-XPhos, XPhos, or RuPhosThe ligand is typically part of the precatalyst. [7]
Base NaOtBu or LHMDSUse 1.5-2.0 equivalents. [6][7]
Solvent Toluene or 1,4-DioxaneEnsure the solvent is anhydrous and degassed. [7][12]
Temperature 90-110 °CMonitor for potential decomposition of starting materials or product. [7]
Amine 1.1-1.5 equivalentsAdjust stoichiometry based on the reactivity of the coupling partners.

Q2: How does the trifluoromethyl group affect the reactivity of the aniline in C-N coupling reactions?

A2: The trifluoromethyl group is a strong electron-withdrawing group. [1][3]This has two main effects:

  • Decreased Nucleophilicity: It reduces the electron density on the nitrogen atom, making the aniline less nucleophilic and therefore less reactive in the C-N coupling reaction. This often necessitates more forcing reaction conditions (higher temperature, stronger base, more active catalyst). [3]2. Increased Acidity: The N-H bond of the aniline is more acidic compared to non-fluorinated anilines. While this might seem beneficial for deprotonation, the overall decreased nucleophilicity is the dominant factor influencing reactivity.

Q3: My reaction is not going to completion. What are the first parameters I should screen for optimization?

A3: When faced with low conversion, the most critical parameters to screen are the ligand, base, and solvent . [7]The combination of the palladium catalyst and the ligand is paramount for an efficient catalytic cycle with challenging substrates. [7]The strength and nature of the base are crucial for the deprotonation of the amine, which can be a rate-limiting step. [13]The solvent affects the solubility of all components and can influence the stability and activity of the catalyst.

Q4: What are the best practices for purifying this compound derivatives?

A4: Purification is typically achieved through flash column chromatography on silica gel. Due to the presence of the trifluoromethyl group, these compounds can be somewhat nonpolar. A common eluent system is a gradient of ethyl acetate in hexanes. [14][15]It is important to carefully monitor the separation by TLC, as the starting aniline and the product may have similar polarities, especially if the reaction has not gone to completion. [11]

III. Experimental Protocols & Visualizations

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point for the synthesis of a derivative of this compound.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the palladium precatalyst (0.02 mmol, 2 mol%), the ligand (if not part of a precatalyst, 0.04 mmol, 4 mol%), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add this compound (1.2 mmol) and anhydrous, degassed solvent (5 mL) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed C-N cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OA_complex Oxidative Addition Complex Pd0->OA_complex Ar-X Amine_Coord Amine Coordination Complex OA_complex->Amine_Coord HNR'R'' Amido_Complex Amido Complex Amine_Coord->Amido_Complex -HX, Base Amido_Complex->Pd0 Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination Catalyst_Regen Catalyst Regeneration

References

Preventing side reactions during the nitration of trifluoromethylated anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of trifluoromethylated anilines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. The presence of both a strongly deactivating trifluoromethyl group and a potentially activating amino group on the same aromatic ring presents unique challenges in controlling regioselectivity and minimizing side reactions.

This document is structured as a dynamic resource, moving from common troubleshooting scenarios to foundational FAQs to provide both immediate solutions and a deeper mechanistic understanding.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab.

Q1: My reaction is yielding a significant amount of a meta-nitro isomer. I expected ortho/para substitution. What is happening?

This is one of the most common challenges in aniline nitration. The formation of the meta-isomer is a direct consequence of the reaction conditions interacting with the basicity of the amino group.

Core Mechanism: In the strongly acidic environment of a standard nitrating mixture (HNO₃/H₂SO₄), the amino group (-NH₂) is protonated to form an anilinium ion (-NH₃⁺).[1][2] The lone pair on the nitrogen is no longer available to donate electron density to the ring. Instead, the positively charged -NH₃⁺ group becomes a powerful electron-withdrawing group through induction, deactivating the ring and directing the incoming electrophile (NO₂⁺) to the meta position.[1][3]

The Trifluoromethyl Influence: Your substrate has an additional powerful deactivating and meta-directing group, the -CF₃ group.[4][5] When the anilinium ion forms, both substituents strongly favor meta-substitution, leading to a high yield of the undesired meta-nitro product.

Solution: Amine Protection The most robust solution is to temporarily "protect" the amino group by converting it into an acetamido group (-NHCOCH₃) via acetylation.[6][7]

  • Why it works: The acetamido group is still an ortho, para-director but is significantly less basic and less activating than a free amino group.[8] This prevents protonation in the acidic medium, thereby avoiding the formation of the meta-directing anilinium ion.[9] It also reduces the overall reactivity, which helps prevent other side reactions like oxidation.[10]

Workflow: The Acetanilide Protection Strategy

Below is a visual workflow and a detailed protocol for this highly effective strategy.

G cluster_0 Protection Phase cluster_1 Core Reaction cluster_2 Deprotection Phase Aniline Trifluoromethylated Aniline Acetanilide Protected Acetanilide Derivative Aniline->Acetanilide Acetylation (Acetic Anhydride) Nitro_Acetanilide Nitrated Acetanilide (Desired Regioisomer) Acetanilide->Nitro_Acetanilide Nitration (HNO3/H2SO4, <10°C) Final_Product Final Product: Nitrated Trifluoromethylated Aniline Nitro_Acetanilide->Final_Product Hydrolysis (Acid or Base)

Caption: Workflow for controlled nitration via amine protection.

Protocol 1: Acetylation of Trifluoromethylated Aniline
  • Setup: In a flask equipped with a stir bar, dissolve your trifluoromethylated aniline in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride to the solution. An exothermic reaction may occur.

  • Reaction: Gently heat the mixture to reflux for 30-60 minutes to ensure complete conversion.

  • Isolation: Cool the reaction mixture and pour it into ice-cold water while stirring. The acetanilide derivative will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. Recrystallization from an ethanol/water mixture can be performed if higher purity is needed.[8]

After this step, you can proceed with the nitration of the much more stable acetanilide derivative.

Q2: My reaction mixture turned dark brown/black and produced a tar-like substance with very low yield. What went wrong?

This is a classic sign of oxidation. The electron-rich aniline ring is highly susceptible to oxidation by nitric acid, especially under harsh conditions.[6] This leads to the formation of complex, polymeric, tarry byproducts that are difficult to separate and significantly reduce the yield of your desired product.[1]

Contributing Factors:

  • Direct Nitration: Using a free amino group makes the ring too activated and prone to oxidation.

  • Temperature: Nitration is a highly exothermic reaction. If the temperature is not strictly controlled and rises too high, oxidation reactions will dominate.[11]

  • Concentrated Reagents: Using highly concentrated nitric acid increases the oxidative potential of the reaction mixture.

Solutions:

  • Protect the Amino Group: As detailed in Q1, converting the amine to an acetanilide is the primary method to prevent oxidation. The acetamido group moderates the ring's reactivity, making it less susceptible to oxidative degradation.[6][10]

  • Strict Temperature Control: Maintain the reaction temperature below 10 °C, and ideally between 0-5 °C, using an ice-salt bath. Add the nitrating mixture dropwise and very slowly to manage the exotherm.[10]

  • Work Under an Inert Atmosphere: While not always necessary for nitration, if your substrate is particularly sensitive, performing the reaction under a nitrogen or argon atmosphere can help prevent air oxidation, which can be facilitated by the reaction conditions.[12][13]

Q3: I'm getting a mixture of ortho and para isomers. How can I improve selectivity for the para product?

Obtaining a mixture of ortho and para isomers is expected since the acetamido group directs to both positions. However, you can often favor the para isomer by leveraging steric hindrance.

Mechanism of Control:

  • Protecting Group Size: The acetamido protecting group is bulkier than a simple amino group. This steric bulk hinders the approach of the electrophile (NO₂⁺) to the adjacent ortho positions, making the more accessible para position the favored site of attack.[8]

  • Trifluoromethyl Group Influence: The -CF₃ group itself is bulky and will further disfavor substitution at an adjacent ortho position.[4]

Strategies for Maximizing Para-Selectivity:

  • Use the Acetanilide: The protection strategy is key. Direct nitration of the unprotected aniline can sometimes yield more ortho product if conditions are not acidic enough to form the anilinium ion.

  • Lower Temperatures: Running the reaction at the lower end of the recommended temperature range (e.g., 0 °C) can sometimes enhance selectivity.

  • Choice of Solvent: The solvent can influence the ortho/para ratio. Acetic acid is a common choice that often provides good para-selectivity.[14]

Frequently Asked Questions (FAQs)

Q4: How do the directing effects of the amino and trifluoromethyl groups interact?

This is the central challenge of this synthesis. You have two groups with opposing electronic effects on the same ring.

  • Amino Group (-NH₂ or -NHCOCH₃): This is an activating (or moderately activating for the acetamido) ortho, para-director due to the donation of nitrogen's lone pair electrons into the aromatic pi system via resonance.[8]

  • Trifluoromethyl Group (-CF₃): This is a strongly deactivating, meta-director. Its electron-withdrawing nature is primarily inductive, pulling electron density out of the ring and destabilizing the intermediates associated with ortho and para attack.[4][5][15]

The Outcome: The ortho, para-directing effect of the protected amino group is generally dominant and controls the position of substitution. However, the deactivating nature of the -CF₃ group means the reaction will be slower and may require slightly harsher conditions than the nitration of a simple acetanilide.

G cluster_0 cluster_1 A Aromatic Ring Ortho Ortho A->Ortho Favors Para Para A->Para Favors Meta Meta A->Meta Favors NHAc -NHCOCH₃ CF3 -CF₃

Caption: Competing directing effects on the aniline ring.

Q5: Are there alternatives to the standard HNO₃/H₂SO₄ nitrating mixture?

Yes, for sensitive substrates, alternative nitrating agents can offer milder conditions and potentially different selectivity. While mixed acid is the workhorse, consider these if you continue to face issues with oxidation or low yields.

Nitrating Agent SystemTypical ConditionsAdvantagesDisadvantages & Considerations
HNO₃ / H₂SO₄ 0-10 °CInexpensive, powerful, and widely used.Harshly acidic, strong oxidant, can lead to side reactions (oxidation, meta-product formation).[1][6]
Bismuth Nitrate (Bi(NO₃)₃·5H₂O) Mild reflux in DCM with acetic anhydrideMilder, avoids corrosive acids, can be regioselective for ortho-nitration in some cases.[16]Requires a metal salt, may require optimization for your specific substrate.
tert-Butyl Nitrite Mild conditionsUsed for regioselective nitration of N-alkyl anilines, offering a different reaction pathway.[17]May not be suitable for all substrates; mechanism is different from standard EAS.
Transition-Metal Catalyzed Nitration Varies (e.g., Pd, Cu)Can offer high regioselectivity (e.g., ortho-nitration) through C-H activation pathways.[18]Requires specialized catalysts, may not be practical for large-scale synthesis.
Q6: Could the trifluoromethyl group itself react under these conditions?

While the C-F bond is very strong, the trifluoromethyl group is not completely inert. Under superacidic conditions or in the presence of certain Lewis acids, it can undergo hydrolysis to a carboxylic acid group (-COOH).[19][20] However, under the typical controlled conditions for nitration (0-10 °C, short reaction times), hydrolysis of the -CF₃ group is highly unlikely and is not a common side reaction. You should be more concerned with oxidation and regioselectivity.

Final Protocol: Deprotection of the Nitrated Acetanilide

Once your protected aniline has been successfully nitrated, the final step is to remove the acetyl group to regenerate the free amine.

  • Setup: Place the purified nitro-acetanilide derivative in a round-bottom flask.

  • Hydrolysis: Add a mixture of ethanol and an aqueous solution of a strong acid (like HCl) or a strong base (like NaOH).

  • Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC) until all the starting material has been consumed.

  • Workup (Acidic Hydrolysis): Cool the mixture and neutralize it carefully with a base (e.g., NaOH solution) until the final product precipitates.

  • Workup (Basic Hydrolysis): Cool the mixture. The product may precipitate directly. If not, neutralize with acid.

  • Isolation: Collect the solid product by vacuum filtration, wash with water, and dry. The final nitrated trifluoromethylated aniline can be further purified by recrystallization or column chromatography.[12]

References

Safe handling and storage procedures for 3-Methyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methyl-2-(trifluoromethyl)aniline (CAS: 54396-44-0). This document is designed for researchers, scientists, and drug development professionals, providing essential information, frequently asked questions, and troubleshooting guidance for its safe handling and storage. Our goal is to combine technical data with practical, field-proven insights to ensure the integrity of your experiments and the safety of your laboratory personnel.

Critical Safety & Substance Profile

This compound is a key intermediate in various synthetic applications, valued for its unique electronic and steric properties.[1] However, its utility is matched by its potential hazards. A thorough understanding of its profile is the first step in safe laboratory practice.

1.1 What are the primary hazards I should be aware of?

This compound is classified as hazardous and requires careful handling.[2][3] The primary risks include:

  • Acute Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[4] Inhalation is a particularly critical route of exposure and can be very toxic.[5]

  • Irritation: It is a known irritant to the skin, eyes, and respiratory system.[6] Direct contact can cause serious eye irritation and skin inflammation.[2][3]

  • Systemic Effects: A significant concern with aniline compounds is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[2] This can lead to symptoms like cyanosis (bluish skin), headache, dizziness, and shortness of breath. The onset of these symptoms may be delayed for 2-4 hours or more after exposure.[5]

  • Cumulative Effects: There is a danger of cumulative effects from repeated or long-term exposure.[5]

1.2 Physical & Chemical Properties Summary

The following table summarizes the key physical and chemical properties for quick reference.

PropertyValueSource(s)
CAS Number 54396-44-0[3]
Molecular Formula C₈H₈F₃N[7]
Molecular Weight 175.15 g/mol [7]
Appearance Colorless to pale yellow liquid or solid[8][9]
Melting Point 38-42 °C[9]
Boiling Point 187-201 °C[5][8]
Flash Point ~85-96.1 °C (closed cup)[5][9]
Solubility Insoluble in water; soluble in common organic solvents (THF, DCM).[2][8]
Frequently Asked Questions (FAQs) - Handling & Storage

This section addresses common questions encountered during the routine use of this compound in a laboratory setting.

Handling

Q: What is the absolute minimum Personal Protective Equipment (PPE) required when handling this chemical?

A: Due to its toxicity and irritant nature, a comprehensive PPE strategy is mandatory.

  • Hand Protection: Use impervious gloves (e.g., nitrile or neoprene). Always check gloves for integrity before use.[5]

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin and Body Protection: A lab coat is standard. For tasks with a higher risk of splashing or exposure, wear additional protective clothing to prevent any skin contact.[6]

  • Respiratory Protection: All handling of this substance, especially weighing or transferring, must be done in a certified chemical fume hood to avoid inhalation of vapors or aerosols. If engineering controls are insufficient, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors is necessary.[10]

The Causality: The trifluoromethyl and aniline moieties contribute to the molecule's ability to be absorbed through the skin and irritate mucous membranes. A multi-layered PPE approach is a self-validating system to prevent dermal, ocular, and respiratory exposure routes.

Q: I need to weigh out the solid form. What precautions are necessary?

A: Weighing the solid presents a risk of generating airborne dust or particulates.

  • Location: Perform this task exclusively inside a chemical fume hood or a ventilated balance enclosure.

  • Avoid Dust: Handle the material gently to minimize dust formation. Do not crush larger pieces outside of a contained system.

  • Static Discharge: Empty containers may contain residual dust that can be explosive.[2] While this specific compound has a high flash point, it is good practice to ground equipment and avoid ignition sources.

  • Cleaning: After weighing, carefully decontaminate the balance and surrounding surfaces.

Storage

Q: What are the ideal storage conditions for this compound?

A: Proper storage is crucial for maintaining chemical integrity and safety.

  • Container: Keep the compound in its original, tightly sealed container.[5] Polyethylene or polypropylene containers are suitable.[2]

  • Atmosphere: For long-term stability and to prevent degradation, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]

  • Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals.[2][3]

  • Segregation: Crucially, store it away from incompatible materials.[3]

Q: What materials are considered incompatible with this compound?

A: Avoid storage near the following substances to prevent dangerous reactions:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[2]

  • Acids, Acid Chlorides, Acid Anhydrides: Can cause exothermic reactions.[2]

  • Red Fuming Nitric Acid: Many aniline derivatives are hypergolic (ignite spontaneously) with red fuming nitric acid.[2]

The Causality: The amine group (-NH₂) on the aniline ring is basic and will react with acids. It can also be readily oxidized. Storing it separately is a critical control measure to prevent accidental mixing and subsequent hazardous reactions.

Troubleshooting Guide

Problem: I've noticed the stored chemical, which was a pale yellow liquid, has started to solidify and darken in color. Is it still usable?

Analysis and Solution:

  • Solidification: The melting point of this compound is 38-42 °C. If your lab's ambient temperature has dropped, it is expected for the liquid to solidify. This does not necessarily indicate degradation. You can gently warm the container in a water bath to return it to a liquid state before use. Do not use direct, high heat.

  • Color Change: A darkening in color often indicates degradation due to exposure to air (oxidation) or light.[10] Aniline compounds are notoriously susceptible to this. While slight discoloration may not significantly impact some robust reactions, it signals a potential drop in purity.

  • Recommendation: If the color change is significant, it is best to run a purity check (e.g., GC-MS, NMR) before using it in a sensitive synthesis. For future prevention, ensure the container is tightly sealed and consider flushing with an inert gas like nitrogen before closing.[3]

Problem: I accidentally left the container open in the fume hood for a short period. What are the implications?

Analysis and Solution:

  • Moisture and Air: The primary concern is exposure to atmospheric moisture and oxygen, which can lead to gradual degradation as mentioned above.[6]

  • Immediate Action: Close the container tightly. If possible, flush the headspace with an inert gas.

  • Assessment: For most applications, a brief exposure is unlikely to cause catastrophic failure. However, for high-purity applications (e.g., GMP synthesis, catalyst development), the material should be re-analyzed for purity and water content. The key takeaway is to build a consistent habit of immediately sealing containers after use.

Emergency Protocols

In the event of an emergency, rapid and correct response is critical.

4.1 What is the first aid procedure for personal exposure?

Follow these steps and always seek immediate medical attention afterward, showing the Safety Data Sheet to the responding medical personnel.[11]

  • Inhalation: Immediately move the affected person to fresh air.[5] If breathing is difficult or has stopped, provide artificial respiration. Keep the person warm and at rest.[5]

  • Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin area thoroughly with plenty of soap and water.[3]

  • Eye Contact: Immediately flush the eyes with large amounts of running water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or doctor immediately.[11]

4.2 How should I handle a small laboratory spill?

For small spills (e.g., <100 mL) inside a chemical fume hood:

  • Alert & Restrict: Alert personnel in the immediate area and ensure access is restricted.

  • Ensure Ventilation: Keep the fume hood running.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to local, state, and federal regulations.[5]

The workflow below visualizes the decision-making process for responding to a chemical spill.

Spill_Response_Workflow start Spill Occurs check_location Is spill inside a fume hood? start->check_location hood_spill Small Spill (<100mL)? check_location:f1->hood_spill Yes evacuate EVACUATE AREA|Alert Safety Officer|Pull Fire Alarm check_location:f0->evacuate No handle_small_spill Alert Personnel Contain with Absorbent Collect Waste Decontaminate Area hood_spill->handle_small_spill Yes hood_spill->evacuate No / Large Spill end_process Dispose of Waste|File Incident Report handle_small_spill->end_process evacuate->end_process

Caption: Emergency response workflow for a chemical spill.

References

Technical Support Center: Managing the Thermal Stability of Trifluoromethylated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylated anilines. The incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, imparting desirable properties such as enhanced metabolic stability and lipophilicity.[1][2] However, the very electronic properties that make the CF₃ group so valuable can also render the parent aniline susceptible to thermal degradation, leading to failed reactions, low yields, and complex purification challenges.

This guide provides in-depth, field-proven insights into the common stability issues encountered with these valuable building blocks. It is structured to help you diagnose problems, understand the underlying chemical principles, and implement robust solutions in your experimental work.

Section 1: Frequently Asked Questions (FAQs) - Understanding Core Stability

This section addresses fundamental questions regarding the stability of trifluoromethylated anilines.

Q1: Why are trifluoromethylated anilines often thermally labile?

The thermal lability of trifluoromethylated anilines arises from the powerful electron-withdrawing nature of the CF₃ group. This effect, combined with the electron-donating amino group, creates a polarized aromatic system. Under thermal stress, particularly in the presence of bases or transition metal catalysts, several decomposition pathways can become active. The C-F bonds, while strong, can be cleaved under certain conditions, leading to defluorination.[3][4] Furthermore, the entire molecule can be susceptible to polymerization or autocatalytic decomposition, sometimes evolving hydrogen fluoride (HF) gas.

Q2: What are the common decomposition pathways?

The primary decomposition pathways include:

  • Defluorination: Stepwise or complete removal of fluorine atoms from the CF₃ group. This can be promoted by strong bases or certain transition metal species, leading to difluoromethyl or methyl derivatives, or even complete hydrolysis to a carboxylic acid.[3][4]

  • Polymerization/Tarrying: Under harsh heating, aniline molecules can condense or polymerize, resulting in the formation of intractable black tars. This is a common visual indicator of a failed reaction.

  • Trimerization: An incident involving the solidification and subsequent heating of 4-(trifluoromethyl)aniline suggested a trimer formation accompanied by the evolution of HF gas, indicating a potential autocatalytic decomposition pathway.

  • Hydrodehalogenation (in cross-coupling): In palladium-catalyzed reactions, a common side reaction is the replacement of the halide on the coupling partner with a hydrogen atom, which can be exacerbated by thermal decomposition of the catalyst or substrate.

Q3: How does the position of the CF₃ group (ortho, meta, para) affect stability?

The position significantly influences stability due to electronic and steric effects:

  • para-CF₃: The CF₃ group is in direct electronic communication with the amino group through the aromatic system. This conjugation can stabilize phenolate-like intermediates in the presence of a base, potentially facilitating a β-elimination pathway for defluorination.[5]

  • ortho-CF₃: The proximity of the bulky and electronegative CF₃ group to the amine can introduce steric hindrance, potentially influencing reaction rates. It can also participate in intramolecular hydrogen bonding, which may alter the amine's reactivity and the molecule's overall stability profile.[6]

  • meta-CF₃: The CF₃ group exerts a purely inductive electron-withdrawing effect without direct resonance participation with the amino group. This often makes meta-substituted anilines more electronically stable against decomposition pathways that rely on through-conjugation.[5]

Section 2: Troubleshooting Guides for Common Reactions

This section provides specific, actionable advice for common synthetic challenges in a question-and-answer format.

Scenario 1: Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but often requires elevated temperatures, posing a significant risk to trifluoromethylated anilines.[7][8]

Problem: "My Buchwald-Hartwig reaction with a trifluoromethylated aniline is turning black, my yield is low, and I see signs of defluorination in the mass spectrum."

Diagnosis: This classic profile points towards thermal decomposition of your starting material or product, likely accelerated by the combination of heat, a strong base, and the palladium catalyst. The dark color indicates tar formation, and defluorination is a known degradation pathway.

Solutions & Protocols:

The key is to enable the catalytic cycle to proceed efficiently at the lowest possible temperature. This is primarily controlled by the choice of ligand and base.

1. Re-evaluate Your Ligand Choice:

  • Causality: The rate-limiting step in many Buchwald-Hartwig reactions is the reductive elimination to form the C-N bond.[9] For electron-deficient anilines, however, the initial oxidative addition can also be challenging.[10] Modern, bulky, electron-rich dialkylbiaryl phosphine ligands are designed to accelerate these key steps.[3] They promote the formation of a highly reactive monoligated Pd(0) species, which can undergo oxidative addition more readily and facilitate faster reductive elimination, thus lowering the required reaction temperature.[3]

  • Recommendation: Switch from older ligands (e.g., P(tBu)₃, DPEPhos) to a modern biarylphosphine ligand.

Ligand ClassExamplesRecommended For
First Generation PPh₃, P(o-tolyl)₃Generally not recommended for sensitive substrates.
Bidentate Ligands BINAP, DPPFImproved reliability over first-gen, good for aryl iodides.[4]
Bulky Monophosphines XPhos, SPhos, RuPhos, BrettPhosHighly Recommended. Excellent for electron-deficient anilines and aryl chlorides, allowing lower temperatures.[4][7][9]

2. Select a Milder or More Soluble Base:

  • Causality: Strong, poorly soluble bases like sodium tert-butoxide (NaOtBu) can create localized areas of high basicity and heat, promoting substrate degradation. While a strong base is needed, its physical properties matter.

  • Recommendation: Consider switching to potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) if your system allows, as they are milder options.[7] If a strong base is necessary, lithium bis(trimethylsilyl)amide (LHMDS) is often more soluble than NaOtBu, leading to more homogeneous reaction conditions.

3. Optimize Reaction Temperature and Time:

  • Causality: Every 10 °C increase in temperature roughly doubles the reaction rate, but it can increase the degradation rate even more. It is crucial to find the minimum temperature required for efficient catalysis.

  • Recommendation: Run a temperature screen. Start at a lower temperature (e.g., 80 °C) and monitor the reaction closely by TLC or LC-MS. Only increase the temperature if the reaction stalls. Avoid prolonged heating; once the starting material is consumed, cool the reaction promptly.

Experimental Protocol: A Gentler Buchwald-Hartwig Amination

This protocol is designed to minimize thermal stress on a sensitive trifluoromethylated aniline.

  • Rigorous Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the base (e.g., LHMDS, 1.5 eq.).

  • Degas Thoroughly: Evacuate and backfill the flask with argon or nitrogen at least three times to remove all oxygen, which can degrade the catalyst and substrate.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Add the trifluoromethylated aniline (1.2 eq.) via syringe.

  • Controlled Heating: Place the flask in a pre-heated oil bath set to 80 °C. Do not heat aggressively.

  • Monitor Progress: Stir vigorously. After 1 hour, take a small aliquot for TLC or LC-MS analysis. If the reaction is proceeding cleanly, continue at this temperature.

  • Temperature Adjustment: If the reaction has stalled after 2-3 hours, increase the temperature in 10 °C increments, holding for 1-2 hours at each new temperature and monitoring closely for the appearance of decomposition products.

  • Work-up: Once the reaction is complete, cool it to room temperature immediately before proceeding with the aqueous work-up.

Troubleshooting Workflow for Cross-Coupling

G start Problem: Low Yield / Decomposition in Cross-Coupling ligand Is the ligand a modern bulky biarylphosphine (e.g., XPhos, RuPhos)? start->ligand base Is the base strong and poorly soluble (e.g., NaOtBu)? ligand->base Yes upgrade_ligand Action: Switch to RuPhos or XPhos ligand/precatalyst. ligand->upgrade_ligand No temp Is the reaction temp > 100 °C? base->temp No change_base Action: Switch to a more soluble base (LHMDS) or a weaker carbonate/phosphate base. base->change_base Yes lower_temp Action: Run a temperature screen starting at 80 °C. Monitor closely. temp->lower_temp Yes success Improved Yield & Reduced Decomposition temp->success No upgrade_ligand->base change_base->temp lower_temp->success

Caption: Troubleshooting workflow for thermally sensitive cross-coupling reactions.

Scenario 2: Nucleophilic Aromatic Substitution (SNAr)

Problem: "I am trying to perform an SNAr reaction with a trifluoromethylated aniline as the nucleophile on an activated aryl fluoride, but I need to heat to 150 °C and the reaction is messy."

Diagnosis: While the CF₃ group on the aniline makes the amino group less nucleophilic, the primary issue is likely the high temperature required to overcome the activation energy for traditional SₙAr.[11] These temperatures are often incompatible with the stability of the aniline itself.[8]

Solutions & Protocols:

1. Solvent Choice is Critical:

  • Causality: Polar aprotic solvents like DMSO, DMF, or NMP are essential for SₙAr as they solvate the cation but not the anion, increasing the effective nucleophilicity of the aniline. They also help to stabilize the charged Meisenheimer intermediate.

  • Recommendation: Ensure you are using a dry, high-boiling polar aprotic solvent.

2. Consider Alternative Activation Methods:

  • Causality: If thermal activation is causing decomposition, non-thermal methods may be required. Organic photoredox catalysis can generate a cation radical on the fluoroarene, making it extremely electrophilic and susceptible to nucleophilic attack under very mild, room-temperature conditions.[12]

  • Recommendation: For challenging or electron-neutral/rich aryl fluorides, explore photoredox-catalyzed SₙAr conditions. This is an advanced technique but can solve otherwise intractable problems.[12]

3. Meticulous Temperature Control:

  • Causality: As with cross-coupling, finding the "sweet spot" for temperature is key.

  • Recommendation: Use a carefully controlled oil bath or heating mantle with a thermocouple. If possible, microwave-assisted synthesis can provide rapid, uniform heating to the target temperature, potentially minimizing the time the substrate spends at destructive temperatures.[13][14]

Section 3: General Proactive Mitigation Strategies

To prevent thermal decomposition before it starts, incorporate these best practices into your experimental design.

StrategyActionable StepsRationale
Atmosphere Control Always use a robust inert atmosphere (Argon or Nitrogen). Degas solvents thoroughly via sparging or freeze-pump-thaw cycles.Oxygen can lead to oxidative decomposition of the catalyst, aniline, and phosphine ligands, necessitating higher temperatures and leading to side products.
Reagent Purity Use high-purity, anhydrous solvents and reagents. Use freshly opened bottles of bases and anilines when possible.Water can hydrolyze reagents and deactivate catalysts. Impurities in starting materials can initiate decomposition pathways.
Slow Addition For highly exothermic reactions, consider adding one component (e.g., the base or a reactive coupling partner) slowly via a syringe pump.This maintains a low instantaneous concentration of reactive species and helps dissipate heat, preventing thermal runaways.[5]
Catalyst Loading Start with a standard catalyst loading (1-2 mol%). Avoid using excessive amounts of catalyst.While tempting to speed up a reaction, high catalyst concentrations can sometimes increase the rate of decomposition pathways.
Monitoring Monitor reactions closely by TLC or LC-MS. Do not let reactions run for extended periods (e.g., overnight) without first establishing their stability profile.Overheating or prolonged reaction times are the most common causes of decomposition. Prompt work-up upon completion is crucial.

Decomposition Pathway Visualization

G sub Ar(CF3)-NH2 (Substrate) node_heat High Temp (>120 °C) sub->node_heat node_base Strong Base (e.g., NaOtBu) sub->node_base node_pd Pd(0)/Pd(II) Catalyst sub->node_pd tar Tars / Polymer node_heat->tar Promotes defluorination Defluorination (Ar(CF2H)-NH2, etc.) node_heat->defluorination node_base->defluorination Promotes node_base->defluorination side_rxn Side Reactions (e.g., Homocoupling) node_pd->side_rxn Can Catalyze

Caption: Key factors leading to the decomposition of trifluoromethylated anilines.

References

Technical Support Center: Troubleshooting Low Conversion Rates with 3-Methyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methyl-2-(trifluoromethyl)aniline. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but often challenging building block. Its unique structure is valuable in the synthesis of pharmaceuticals, such as the analgesic Flunixin, and other specialty chemicals[1][2]. However, the inherent electronic and steric properties of the molecule frequently lead to challenges in achieving high reaction conversion.

This document provides in-depth troubleshooting guides and FAQs to help you diagnose and resolve common issues, ensuring the success of your synthetic endeavors.

Section 1: Understanding the Core Challenge: The Reactivity of this compound

Before troubleshooting, it is critical to understand the molecule's inherent chemical nature. Low conversion rates are often not a result of a flawed procedure but a consequence of the substrate's fundamental properties.

Q1: Why is this compound considered a challenging nucleophile?

Answer: The difficulty in using this compound effectively in nucleophilic reactions stems from a combination of two distinct electronic and steric factors:

  • Strong Electronic Deactivation: The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry[3]. Through a strong negative inductive effect (-I), it pulls electron density away from the aromatic ring and, consequently, from the nitrogen atom of the amine group. This significantly reduces the lone pair's availability, making the aniline a poor nucleophile.

  • Steric Hindrance: The methyl group is positioned ortho to the amine. This creates steric bulk directly adjacent to the reactive nitrogen center, physically impeding its approach to an electrophile[4]. This is particularly problematic in reactions that involve the formation of a sterically demanding transition state, such as in palladium-catalyzed cross-coupling reactions.

These two effects work in concert to lower the intrinsic reactivity of the amine, often requiring carefully optimized or more forceful reaction conditions compared to simpler anilines.

Troubleshooting_Workflow start Low Conversion or Stalled Reaction check_purity Step 1: Verify Reagent & Solvent Integrity start->check_purity purity_question Are reagents pure? Are solvents anhydrous & degassed? check_purity->purity_question check_conditions Step 2: Evaluate Reaction Conditions purity_question->check_conditions Yes fix_purity Action: Purify reagents. Use fresh, anhydrous, degassed solvents. purity_question->fix_purity No conditions_question Is the setup truly inert? Is the temperature optimal? check_conditions->conditions_question check_catalyst Step 3: Assess Catalyst System (if applicable) conditions_question->check_catalyst Yes fix_conditions Action: Flame-dry glassware. Improve inert gas technique. Screen temperature range. conditions_question->fix_conditions No catalyst_question Is the catalyst/ligand active? Is the base appropriate? check_catalyst->catalyst_question fix_catalyst Action: Use a fresh catalyst/ligand. Screen alternative ligands/bases. Consult specific guides (Sec 3). catalyst_question->fix_catalyst No success Problem Resolved fix_purity->success fix_conditions->success fix_catalyst->success

References

Technical Support Center: Disposal of Waste Containing 3-Methyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe and compliant disposal of waste containing 3-Methyl-2-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges and questions that may arise during the handling and disposal of this compound. Our goal is to provide you with the expertise and practical insights necessary to manage your waste streams effectively, ensuring both laboratory safety and environmental protection.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound that dictate its disposal method?

A1: this compound is classified as a hazardous substance due to its toxicological profile. It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Specifically, as an aromatic amine, it can lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[3] The presence of the trifluoromethyl group, a stable carbon-fluorine bond, makes it a halogenated organic compound.[4][5] These compounds are often persistent in the environment and require specific disposal methods to ensure their complete destruction.[6][7][8][9]

Q2: Can I dispose of small quantities of this compound waste down the drain?

A2: Absolutely not. Disposing of this compound, or any halogenated organic compound, down the drain is strictly prohibited.[1] These compounds can be toxic to aquatic life and may not be effectively removed by standard wastewater treatment processes. Always collect waste containing this chemical in designated, properly labeled containers for hazardous waste pickup.[10][11]

Q3: What is the recommended primary disposal method for waste containing this compound?

A3: The industry-standard and most effective method for the disposal of halogenated organic compounds like this compound is high-temperature incineration.[6][12][13][14] This process is conducted in specialized hazardous waste incinerators that reach temperatures sufficient to break the strong carbon-fluorine bonds, ensuring complete destruction of the molecule.[6][13] These facilities are equipped with scrubbers to neutralize acidic gases, such as hydrogen fluoride, that are formed during combustion.[6]

Q4: How should I segregate waste containing this compound in the laboratory?

A4: Proper waste segregation is critical to prevent dangerous reactions and to ensure compliant disposal.[12][15] Waste containing this compound should be collected in a dedicated container labeled "Halogenated Organic Waste".[4][10][11] Do not mix it with non-halogenated organic waste, acidic waste, or basic waste.[4][11] Always consult your institution's specific waste management guidelines.[16][17]

Troubleshooting Guide

This section addresses specific problems you might encounter during the collection and preparation of this compound waste for disposal.

Problem 1: I have a mixed waste stream containing this compound and other solvents. How do I proceed?
  • Solution: The primary concern is compatibility.

    • Identify all components: Create a detailed list of all chemicals in the mixed waste stream and their approximate concentrations.

    • Consult compatibility charts: Cross-reference the components for any potential hazardous reactions. This compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]

    • Segregate based on halogen content: If the mixture contains both halogenated and non-halogenated solvents, it must be disposed of as halogenated waste.[4][10]

    • Label accurately: The waste container must be labeled with the names of all constituents. Do not use abbreviations.[10]

Problem 2: My this compound waste has solidified or precipitated in the container. Is this a concern?
  • Solution: While solidification itself is not inherently a disposal issue, it can indicate potential problems.

    • Check for contamination: The precipitation could be due to a reaction with an incompatible substance inadvertently added to the container. Review your waste log to identify any potential contaminants.

    • Ensure proper labeling: If the composition of the waste has changed, update the label accordingly.

    • Consult your EHS office: Before sending the container for disposal, inform your institution's Environmental Health and Safety (EHS) office about the change in the physical state of the waste. They can provide guidance on any special handling procedures that may be required by the disposal facility.

Problem 3: I need to decontaminate glassware that has come into contact with this compound. What is the correct procedure?
  • Solution: Effective decontamination is crucial to prevent cross-contamination of future experiments and to ensure worker safety.

    • Initial Rinse: Rinse the glassware with a suitable organic solvent in which this compound is soluble (e.g., methanol, acetone).[18] Collect this rinse as halogenated organic waste.

    • Secondary Wash: Wash the glassware with soap and water.[1]

    • Final Rinse: Rinse with deionized water.

    • Verification (Optional): For highly sensitive applications, a final rinse with a clean solvent followed by analysis (e.g., GC-MS) can verify the absence of residual contamination.

Experimental Protocols

Protocol 1: Segregation and Collection of this compound Waste
  • Container Selection: Obtain a designated, leak-proof container with a screw cap, compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are typically suitable.[15]

  • Labeling: Before adding any waste, label the container clearly with "Halogenated Organic Waste" and the full chemical name "this compound".[10] As other compatible wastes are added, list their full chemical names as well.

  • Waste Addition: Carefully transfer the waste into the container using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for expansion.[11]

  • Closure: Securely close the container cap after each addition to prevent the release of vapors.[10]

  • Storage: Store the waste container in a designated satellite accumulation area, which should be a well-ventilated space away from ignition sources and incompatible materials.[16][17][19] Use secondary containment (e.g., a spill tray) to mitigate the effects of any potential leaks.[12][19]

Protocol 2: Spill Cleanup Procedure for this compound
  • Safety First: Immediately alert others in the vicinity. Ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20] If the spill is large or in a poorly ventilated area, a respirator may be necessary.[20]

  • Containment: For liquid spills, surround the area with an absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to prevent it from spreading.

  • Absorption: Cover the spill with the absorbent material and allow it to fully absorb the chemical.

  • Collection: Carefully scoop the contaminated absorbent material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a cloth or paper towels soaked in a suitable solvent, followed by soap and water. Dispose of all cleaning materials as halogenated organic waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, following your institution's established procedures.

Data Presentation

Table 1: Key Properties of this compound Relevant to Disposal

PropertyValueImplication for DisposalSource(s)
Molecular FormulaC₈H₈F₃NPresence of carbon, hydrogen, fluorine, and nitrogen.[1]
Molecular Weight175.15 g/mol Affects vapor density and potential for airborne exposure.[1]
Boiling Point198-201 °CRelatively low volatility at room temperature, but vapors can be present.[21]
Flash Point82 °C (closed cup)Combustible liquid; requires storage away from ignition sources.[21]
SolubilityInsoluble in water; soluble in organic solvents.Do not dispose of in aqueous waste streams. Use organic solvents for decontamination.[21]
HazardsToxic, skin/eye irritant, respiratory irritant.Requires careful handling with appropriate PPE and proper waste segregation.[1][2]

Visualizations

Waste_Disposal_Workflow cluster_lab In the Laboratory cluster_disposal Disposal Process Experiment Experiment Waste_Generation Waste Generation (this compound) Experiment->Waste_Generation Segregation Segregation into Halogenated Waste Container Waste_Generation->Segregation Storage Secure Storage in Satellite Accumulation Area Segregation->Storage EHS_Pickup EHS Waste Pickup Storage->EHS_Pickup Transportation Transport to Disposal Facility EHS_Pickup->Transportation Incineration High-Temperature Incineration Transportation->Incineration Scrubbing Flue Gas Scrubbing Incineration->Scrubbing Final_Disposal Non-Hazardous Ash Disposal Scrubbing->Final_Disposal

Caption: Workflow for the disposal of this compound waste.

Spill_Response_Plan Spill_Occurs Spill_Occurs Alert_Personnel Alert Personnel Spill_Occurs->Alert_Personnel Don_PPE Don Appropriate PPE Alert_Personnel->Don_PPE Contain_Spill Contain Spill with Absorbent Material Don_PPE->Contain_Spill Collect_Waste Collect Contaminated Material Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area Dispose_Waste Dispose of all materials as Halogenated Waste Decontaminate_Area->Dispose_Waste Report_Spill Report to Supervisor/EHS Dispose_Waste->Report_Spill

Caption: Spill response plan for this compound.

References

Validation & Comparative

A Guide to the 1H and 13C NMR Spectral Analysis of 3-Methyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel or specialized chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-Methyl-2-(trifluoromethyl)aniline, a substituted aniline with increasing relevance in medicinal chemistry and materials science. We will explore the expected spectral features, compare them with isomeric analogs, and provide detailed protocols for data acquisition, ensuring a comprehensive understanding for both seasoned spectroscopists and bench chemists.

The Structural Significance of this compound

This compound is an aromatic amine characterized by the presence of a methyl (-CH₃) group and a trifluoromethyl (-CF₃) group on the aniline ring. The relative positions of these substituents, particularly the sterically demanding and potently electron-withdrawing -CF₃ group ortho to the amino (-NH₂) group, create a unique electronic and steric environment. This, in turn, gives rise to a distinctive NMR fingerprint, crucial for its identification and for understanding its reactivity in synthetic transformations.

Predicted ¹H NMR Spectral Analysis

While a publicly available, fully assigned spectrum for this compound is not readily accessible, we can confidently predict its ¹H NMR spectrum based on established principles of substituent effects on aromatic systems. The analysis of related isomers, such as 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline, provides a strong empirical foundation for these predictions.

The primary factors influencing the proton chemical shifts (δ) are the electron-donating nature of the amino and methyl groups and the strong electron-withdrawing nature of the trifluoromethyl group. The -NH₂ group is a powerful ortho, para-director, leading to increased electron density at these positions and a consequent upfield shift (lower ppm) of the corresponding protons. Conversely, the -CF₃ group is strongly de-shielding, causing downfield shifts (higher ppm) for nearby protons.

Logical Workflow for Spectral Prediction:

Figure 1: Logical workflow illustrating the prediction of the ¹H NMR spectrum based on substituent effects.

Predicted ¹H NMR Data Summary:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
-CH₃~2.2 - 2.4Singlet (s)N/ATypical range for a methyl group on an aromatic ring.
-NH₂~3.5 - 4.5Broad Singlet (br s)N/AChemical shift is concentration and solvent-dependent; broadness due to quadrupole broadening and exchange.
H-6~6.7 - 6.9Doublet (d)~7-8Ortho to the strongly donating -NH₂ group, resulting in an upfield shift. Coupled to H-5.
H-4~6.8 - 7.0Doublet (d)~7-8Para to the donating -NH₂ group, also shifted upfield. Coupled to H-5.
H-5~7.1 - 7.3Triplet (t)~7-8Experiences less shielding from the -NH₂ group (meta) and is deshielded by the -CF₃ group (meta). Coupled to both H-4 and H-6.

¹³C NMR Spectral Analysis: A Deeper Look

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The trifluoromethyl group exerts a profound influence, not only through its inductive electron withdrawal but also through carbon-fluorine coupling (J-coupling).

Key Features to Expect:

  • C-CF₃ Coupling: The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The carbons ortho, meta, and para to the -CF₃ group will also exhibit smaller quartet splittings (²JCF, ³JCF, and ⁴JCF, respectively). This is a definitive diagnostic tool for the presence and position of a -CF₃ group.[1]

  • Substituent Effects on Chemical Shifts: The -NH₂ group will cause a significant upfield shift for the carbon it is attached to (C-1) and the ortho/para carbons. The -CF₃ group will cause a downfield shift for the carbon it is attached to (C-2) and influence the shifts of neighboring carbons.

Diagram of Key C-F Couplings:

Figure 2: Visualization of the expected through-bond C-F coupling in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data Summary:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Rationale for Prediction
-CH₃~18 - 22SingletTypical range for an aromatic methyl group.
C-2~125 - 130Quartet (q), ²JCF ≈ 30-35 HzCarbon attached to the -CF₃ group, deshielded.
-CF₃~123 - 128Quartet (q), ¹JCF ≈ 270-280 HzStrongly deshielded and split by three fluorine atoms.[1]
C-4~115 - 120Quartet (q), ⁴JCF ≈ 1-3 HzShielded by the para -NH₂ group.
C-6~118 - 123Quartet (q), ³JCF ≈ 5-8 HzShielded by the ortho -NH₂ group.
C-5~128 - 132SingletLess affected by the substituents.
C-3~135 - 140Quartet (q), ²JCF ≈ 30-35 HzAttached to the methyl group.
C-1~145 - 150Quartet (q), ³JCF ≈ 1-3 HzAttached to the -NH₂ group, significantly deshielded.

Comparison with Isomeric Analogs

A comparative analysis with commercially available isomers provides invaluable context for our predictions. For instance, in 2-(trifluoromethyl)aniline , the aromatic protons are generally found between 6.7 and 7.5 ppm. In 3-(trifluoromethyl)aniline , the proton ortho to the -NH₂ group is shifted significantly upfield. These observed trends in related molecules bolster the confidence in our predicted values for the 2,3-disubstituted target compound. The electronic interplay between adjacent donating and withdrawing groups in our target molecule is expected to result in a more complex and nuanced spectrum than either of the monosubstituted analogs.

Experimental Protocols

To acquire high-quality NMR data for this compound, the following experimental setup is recommended.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength for better resolution.

  • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on sample concentration.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 400 MHz (¹³C frequency of ~100 MHz).

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, as ¹³C is less sensitive.

  • Spectral Width: 0-200 ppm.

Workflow for NMR Data Acquisition and Processing:

Figure 3: A standard workflow for acquiring and processing NMR spectra for structural analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit a unique set of signals profoundly influenced by the interplay of its substituent groups. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the electron-donating properties of the amino and methyl groups, dictates the chemical shifts of the aromatic protons and carbons. Furthermore, the characteristic C-F J-coupling provides an unambiguous marker for the trifluoromethyl moiety. By understanding these fundamental principles and comparing the predicted data with known isomers, researchers can confidently identify and characterize this important synthetic building block. The provided experimental protocols offer a robust starting point for obtaining high-quality spectral data.

References

A Senior Application Scientist's Guide to 3-Methyl-2-(trifluoromethyl)aniline and Its Isomers in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design, enhancing metabolic stability, binding affinity, and lipophilicity.[1] The trifluoromethylated anilines, particularly isomers like 3-Methyl-2-(trifluoromethyl)aniline and 2-Methyl-3-(trifluoromethyl)aniline, serve as highly valuable precursors in this endeavor. This guide provides an in-depth analysis of their efficacy, focusing on their application in the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). We will dissect the strategic advantages conferred by their unique substitution patterns, offer a comparative analysis against alternative precursors, and provide detailed experimental protocols. This document is intended for researchers and drug development professionals seeking to leverage these powerful building blocks in their synthetic programs.

Introduction: The Strategic Value of Substituted Trifluoromethylanilines

The utility of a precursor in drug synthesis is dictated by its structural and electronic properties. In the case of methyl-trifluoromethylaniline isomers, the interplay between the amine, the sterically influential methyl group, and the powerfully electron-withdrawing trifluoromethyl (CF₃) group creates a unique chemical personality.

  • The Trifluoromethyl (CF₃) Group: This moiety is a bioisostere for groups like chloro or methyl but offers superior metabolic stability due to the strength of the C-F bond.[1] Its high electronegativity deactivates the aromatic ring, influencing the aniline's nucleophilicity and modifying the pKa of the final compound, which can be critical for receptor binding and pharmacokinetic profiles.[1]

  • The Methyl (CH₃) Group: The position of the methyl group relative to the amine and CF₃ groups introduces specific steric constraints. This can direct reaction regioselectivity and lock the final molecule into a preferred conformation for optimal interaction with a biological target.

  • Isomeric Distinction: The specific substitution pattern is not trivial. For instance, 2-Methyl-3-(trifluoromethyl)aniline, a key precursor for the NSAID Flunixin, presents a different steric and electronic environment compared to its 3-methyl-2-(trifluoromethyl) isomer.[2][3] This guide will primarily use the well-documented 2-Methyl-3-(trifluoromethyl)aniline as a case study to illustrate these principles.

Core Application: Precursors for Anti-Inflammatory Agents

Substituted anilines are foundational in the synthesis of several classes of NSAIDs. Their primary role is to serve as the nitrogen-containing component in condensation reactions that form the core scaffold of the drug.

Fenamate-Class NSAIDs

The fenamate class of drugs is characterized by an N-arylanthranilic acid structure. A prominent example is Flunixin, a potent analgesic and anti-inflammatory agent used primarily in veterinary medicine. The synthesis of Flunixin directly employs 2-Methyl-3-(trifluoromethyl)aniline, which is condensed with 2-chloronicotinic acid in an Ullmann condensation reaction.[2][3]

Diaryl Heterocyclic COX-2 Inhibitors (Coxibs)

The "coxib" class of drugs, such as Celecoxib, are selective COX-2 inhibitors that feature a central heterocyclic ring (often pyrazole or isoxazole) with two adjacent aryl rings.[4] One of these rings typically bears a sulfonamide or methanesulfonyl group, crucial for binding to a specific side pocket in the COX-2 enzyme.[5] The synthesis of these scaffolds often involves the condensation of an arylhydrazine with a 1,3-diketone. The required arylhydrazines are readily prepared from their corresponding anilines, making precursors like 2-Methyl-3-(trifluoromethyl)aniline highly relevant for creating novel coxib analogs.[4][6]

Comparative Analysis of Precursors

The choice of aniline precursor has profound implications for reaction efficiency and the pharmacological profile of the final product. Here, we compare 2-Methyl-3-(trifluoromethyl)aniline with viable alternatives.

PrecursorKey Structural FeaturesAdvantages in SynthesisDisadvantages & ConsiderationsImpact on Final Compound Properties
2-Methyl-3-(trifluoromethyl)aniline Ortho-methyl, meta-CF₃ to amine.Steric hindrance from the ortho-methyl group can improve regioselectivity in some reactions. Proven utility in commercial synthesis (Flunixin).[2]The electron-withdrawing CF₃ group reduces the aniline's nucleophilicity, potentially requiring harsher reaction conditions (e.g., higher temperatures, stronger bases).CF₃ group enhances metabolic stability and lipophilicity. The specific substitution pattern dictates the final conformation and binding affinity.
3-(Trifluoromethyl)aniline Lacks the methyl group.More nucleophilic than its methylated counterpart, potentially allowing for milder reaction conditions. Less sterically hindered.Lack of steric bulk may lead to lower regioselectivity in certain cyclization reactions.Results in a structurally simpler final molecule, which may have a different binding mode or be more susceptible to metabolic attack at the now-unsubstituted position.
4-(Trifluoromethyl)aniline Para-CF₃ to amine.Commercially available and widely used in synthesizing various drugs (e.g., Leflunomide).[7] The para position strongly influences the electronic properties of the entire molecule.Different electronics compared to the 3-CF₃ isomer; may not be a suitable substitute if the specific electron-withdrawing vector is critical for activity.The para-CF₃ group is a common feature in many COX-2 inhibitors, often occupying the sulfonamide-binding pocket.[8]
2,3-Dichloroaniline Bioisosteric replacement (Cl for CH₃, Cl for CF₃).Higher reactivity (less deactivation than CF₃). Lower cost of starting material.Chlorine atoms are less metabolically stable than a CF₃ group. Can lead to different binding interactions (halogen bonding vs. other forces).Provides a different lipophilicity and electronic profile. May be prone to dehalogenation in vivo.

Experimental Protocols & Workflow

Trustworthy protocols are self-validating. The following describes a typical workflow for the synthesis of an N-aryl nicotinic acid, a key step in producing fenamate-type drugs.

Workflow for Ullmann Condensation

This diagram illustrates the general laboratory workflow from starting materials to the purified intermediate.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purify 4. Purification r_setup Charge reactor with: - 2-Chloronicotinic Acid - 2-Methyl-3-(trifluoromethyl)aniline - Copper Catalyst (e.g., Cu₂O) - Base (e.g., K₂CO₃) - High-boiling solvent (e.g., NMP) r_heat Heat reaction mixture (e.g., 180-200°C) under inert atmosphere (N₂) Monitor by TLC/LC-MS r_setup->r_heat Inert atmosphere w_cool Cool to room temperature r_heat->w_cool Reaction complete w_quench Quench with acidic water to precipitate product w_cool->w_quench w_filter Filter crude solid w_quench->w_filter p_recrys Recrystallize from suitable solvent (e.g., Ethanol/Water) w_filter->p_recrys Crude product p_dry Dry purified product under vacuum p_recrys->p_dry final final p_dry->final Purified Intermediate

Caption: General workflow for an Ullmann condensation synthesis.

Detailed Step-by-Step Protocol: Synthesis of 2-(2-Methyl-3-(trifluoromethyl)anilino)nicotinic acid

This protocol is a representative procedure based on established chemical literature for Ullmann-type reactions.[3][9]

  • Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloronicotinic acid (1.0 eq), 2-Methyl-3-(trifluoromethyl)aniline (1.1 eq), potassium carbonate (2.5 eq), and a catalytic amount of copper(I) oxide (0.05 eq).

    • Causality: An excess of the aniline ensures complete consumption of the limiting reagent. Potassium carbonate is the base required to neutralize the HCl formed during the reaction. The copper catalyst is essential for this type of C-N cross-coupling reaction.

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP), to the flask to create a slurry that can be effectively stirred.

    • Causality: A high-boiling solvent is necessary to reach the high temperatures required to overcome the activation energy of the reaction, particularly with a deactivated aniline.

  • Reaction Execution: Heat the mixture to 190°C with vigorous stirring under a nitrogen atmosphere for 12-24 hours.

    • Causality: The inert atmosphere prevents oxidation of the catalyst and reagents at high temperatures. Reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS) to determine completion.

  • Product Isolation: Cool the reaction mixture to approximately 80°C and slowly pour it into a beaker of acidified water (pH ~3-4, adjusted with HCl).

    • Causality: The product is a carboxylic acid, which is deprotonated and soluble as its carboxylate salt under basic/neutral conditions. Acidification protonates it, causing it to become insoluble and precipitate out of the aqueous solution.

  • Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with water. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

    • Causality: Recrystallization is a standard method for purifying solid organic compounds, removing residual starting materials and inorganic salts.

Case Study: Synthesis of a Diaryl Pyrazole COX-2 Inhibitor Core

A common route to pyrazole-based COX-2 inhibitors is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-diketone.[4][10] Our precursor, 2-Methyl-3-(trifluoromethyl)aniline, can be converted to the corresponding hydrazine, which then serves as a key building block.

Reaction Pathway: Knorr Pyrazole Synthesis

G sub Substituted Arylhydrazine cond1 + Acetic Acid Reflux sub->cond1 diketone Trifluoroacetylacetone diketone->cond1 intermediate Hydrazone Intermediate (unstable) cond2 Cyclization (-H₂O) intermediate->cond2 product Diaryl Pyrazole Core cond1->intermediate cond2->product

Caption: Synthetic pathway for a pyrazole core via Knorr synthesis.

  • Step 1: Hydrazine Formation (Not Shown): The starting aniline is first converted to a hydrazine. This is typically achieved by diazotization with sodium nitrite and HCl to form a diazonium salt, followed by reduction (e.g., with tin(II) chloride).

  • Step 2: Condensation: The resulting 2-methyl-3-(trifluoromethyl)phenylhydrazine is reacted with a 1,3-diketone, such as 1,1,1-trifluoro-2,4-pentanedione. The reaction is typically catalyzed by an acid (e.g., acetic acid) and heated. The more electrophilic ketone (adjacent to the CF₃ group) reacts first with the terminal nitrogen of the hydrazine.

  • Step 3: Cyclization & Dehydration: The initial hydrazone intermediate undergoes an intramolecular cyclization, where the second nitrogen atom attacks the remaining ketone. Subsequent dehydration yields the stable aromatic pyrazole ring. The regioselectivity is driven by the differential reactivity of the two ketone groups in the diketone.

Conclusion and Future Outlook

This compound and its isomers, particularly the well-documented 2-Methyl-3-(trifluoromethyl)aniline, are not merely commodity chemicals but strategic tools in drug design. Their unique combination of steric and electronic properties makes them highly effective precursors for synthesizing targeted molecules, especially in the anti-inflammatory domain. The ability of the trifluoromethyl group to enhance metabolic stability and modulate physicochemical properties ensures that these building blocks will remain relevant.[1] Future work will likely focus on developing more efficient and greener synthetic routes to these precursors and exploring their utility in creating novel scaffolds for other therapeutic areas beyond inflammation, such as oncology and neuroscience.

References

A Researcher's Guide to Metal-Free Amination of Trifluoromethyl Anilines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of trifluoromethyl anilines is a critical step in the creation of novel therapeutics and materials. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and bioavailability. However, traditional metal-catalyzed amination methods often introduce challenges related to cost, toxicity, and metal contamination of the final product. This guide provides an in-depth comparison of alternative metal-free amination approaches for the synthesis of trifluoromethyl anilines, offering detailed experimental insights and objective performance data to inform your synthetic strategy.

Modified Kröhnke Annulation: A Versatile Approach to 3-Trifluoromethyl Anilines

A notable metal-free method for the synthesis of 3-trifluoromethyl aniline derivatives involves a modification of the classic Kröhnke pyridine synthesis.[1] This approach utilizes the reaction of 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide with α,β-unsaturated carbonyl compounds in the presence of an amine source, such as ammonium acetate.[1] This cascade reaction proceeds through a Michael addition followed by an intramolecular cyclization and subsequent rearrangement to yield the desired aniline derivatives in good to excellent yields.

Mechanistic Rationale

The reaction is initiated by the formation of a pyridinium ylide from 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide. This ylide then undergoes a 1,4-Michael addition to the α,β-unsaturated carbonyl compound. An intramolecular addition of the resulting carbanion to the keto carbonyl group leads to a dienone intermediate, which, in the presence of an amine, rearranges to form the aromatic aniline ring.[1]

Krohnke-type Amination cluster_0 Ylide Formation cluster_1 Michael Addition cluster_2 Cyclization & Rearrangement Pyridinium_Salt 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide Ylide Pyridinium Ylide Pyridinium_Salt->Ylide Base Michael_Adduct Michael Adduct Ylide->Michael_Adduct + α,β-Unsaturated Carbonyl Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Dienone_Intermediate Dienone Intermediate Michael_Adduct->Dienone_Intermediate Intramolecular Addition Aniline_Product 3-Trifluoromethyl Aniline Dienone_Intermediate->Aniline_Product + Amine Source (e.g., NH4OAc)

Caption: Kröhnke-type amination workflow.

Experimental Protocol: Synthesis of 3-Trifluoromethyl Anilines via Modified Kröhnke Annulation[1]

Materials:

  • 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide

  • Substituted α,β-unsaturated carbonyl compound

  • Ammonium acetate (NH₄OAc) or other amine source

  • Ethanol (EtOH)

Procedure:

  • To a round-bottom flask, add 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide (1.0 equiv.), the α,β-unsaturated carbonyl compound (1.2 equiv.), and ammonium acetate (3.0 equiv.).

  • Add ethanol as the solvent.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-trifluoromethyl aniline derivative.

Performance and Substrate Scope

This method has been shown to be effective for a range of α,β-unsaturated carbonyl compounds, providing the corresponding 3-trifluoromethyl aniline derivatives in yields often exceeding 80%.[1] The reaction tolerates various substituents on the unsaturated carbonyl partner, making it a versatile tool for generating a library of aniline derivatives.

Vicarious Nucleophilic Substitution (VNS): Direct C-H Amination

Vicarious Nucleophilic Substitution (VNS) is a powerful metal-free method for the direct functionalization of C-H bonds in electron-deficient arenes, such as those bearing trifluoromethyl and nitro groups.[2][3] In the context of amination, a nucleophilic aminating agent containing a leaving group at the nitrogen atom is employed. This nucleophile attacks the aromatic ring, and subsequent elimination of the leaving group and a proton from the ring results in the net substitution of a hydrogen atom with an amino group.[2][3]

Mechanistic Insights

The VNS reaction is initiated by the nucleophilic attack of the aminating agent on the electron-deficient aromatic ring, typically at a position ortho or para to the electron-withdrawing group. This forms a σ-complex (Meisenheimer-type adduct). A base then facilitates the elimination of the leaving group from the nitrogen and a proton from the aromatic ring, leading to the restoration of aromaticity and the formation of the aminated product.[2][3]

VNS_Mechanism Start Trifluoromethyl- substituted Nitroarene Sigma_Complex σ-Complex (Meisenheimer Adduct) Start->Sigma_Complex + Aminating Agent Aminating_Agent Aminating Agent (e.g., Hydroxylamine derivative) Product Aminated Product Sigma_Complex->Product Base-mediated Elimination

Caption: General mechanism of VNS amination.

Representative Experimental Protocol: VNS Amination of a Nitroaromatic[4]

Materials:

  • Trifluoromethyl-substituted nitroarene

  • Hydroxylamine hydrochloride or other suitable aminating agent

  • Potassium tert-butoxide (t-BuOK) or another strong base

  • Dimethyl sulfoxide (DMSO) or a similar polar aprotic solvent

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the trifluoromethyl-substituted nitroarene in DMSO.

  • Add the aminating agent (e.g., hydroxylamine hydrochloride) to the solution.

  • Cool the mixture in an ice bath and add a strong base (e.g., potassium tert-butoxide) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by pouring it into a mixture of ice and water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Performance and Considerations

The VNS reaction is highly regioselective, with the amination typically occurring at the position ortho or para to the strongest electron-withdrawing group.[2][3] Yields can be moderate to good, but are highly dependent on the substrate and the specific aminating agent used. A key advantage of VNS is the direct functionalization of a C-H bond, avoiding the need for a pre-installed leaving group.

Nucleophilic Aromatic Substitution (SNAr): A Classic Metal-Free Approach

Nucleophilic Aromatic Substitution (SNAr) is a well-established metal-free method for the amination of electron-deficient haloarenes. The presence of one or more strong electron-withdrawing groups, such as a trifluoromethyl group, on the aromatic ring is crucial for activating the substrate towards nucleophilic attack.

Mechanistic Principles

The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first step, the amine nucleophile attacks the carbon atom bearing the leaving group (typically a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized by the electron-withdrawing groups. In the second, typically rate-determining step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the aminated product.

SNAr_Workflow Substrate Trifluoromethyl-substituted Haloarene Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer + Amine Amine Primary or Secondary Amine Product Trifluoromethyl Aniline Meisenheimer->Product - Leaving Group

Caption: SNAr amination workflow.

General Experimental Protocol: SNAr Amination of a Halo-Trifluoromethylarene

Materials:

  • Trifluoromethyl-substituted haloarene (e.g., 4-chloro-3-(trifluoromethyl)aniline)

  • Primary or secondary amine

  • A base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine)

  • A polar aprotic solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • Combine the trifluoromethyl-substituted haloarene, the amine (typically in excess), and the base in a suitable reaction vessel.

  • Add the polar aprotic solvent.

  • Heat the reaction mixture to an elevated temperature (often between 80-150 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Performance and Limitations

SNAr reactions are generally robust and can provide high yields of the desired anilines. The reactivity of the haloarene follows the order F > Cl > Br > I. The reaction scope is broad with respect to the amine nucleophile. However, a significant limitation is the requirement for a leaving group on the aromatic ring, which may necessitate additional synthetic steps for its installation.

Photocatalytic Amination: A Modern, Light-Driven Approach

Visible-light photocatalysis has emerged as a powerful tool for C-N bond formation under mild, metal-free conditions. These reactions often utilize organic dyes or semiconductor materials as photocatalysts to generate reactive radical intermediates from either the arene or the amine partner.

Mechanistic Overview

In a typical photocatalytic amination, the photocatalyst absorbs visible light and enters an excited state. This excited photocatalyst can then engage in single-electron transfer (SET) with either the trifluoromethyl-substituted arene or the amine. This generates a radical cation or radical anion, which can then participate in a C-N bond-forming event. The specific mechanistic pathway can vary depending on the photocatalyst, substrates, and reaction conditions. For instance, a photo-induced copper-catalyzed C-N coupling with trifluoromethylated arenes has been reported, which proceeds via a radical mechanism involving C-F bond activation.[4][5]

General Experimental Setup for Photocatalytic Amination[7]

Materials:

  • Trifluoromethyl-substituted arene

  • Amine source

  • Photocatalyst (e.g., an acridinium salt or an organic dye)

  • Solvent (e.g., acetonitrile, DMF)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • In a reaction vessel transparent to visible light (e.g., a borosilicate glass vial), combine the trifluoromethyl-substituted arene, the amine source, and the photocatalyst.

  • Add the solvent and degas the solution with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Seal the vessel and place it in front of a visible light source (e.g., a blue LED lamp) with cooling to maintain a constant temperature.

  • Stir the reaction mixture for the specified time, monitoring its progress by an appropriate analytical technique.

  • Upon completion, remove the light source and concentrate the reaction mixture.

  • Purify the crude product using standard techniques such as column chromatography.

Performance and Future Outlook

Photocatalytic amination offers the advantage of mild reaction conditions and the potential for direct C-H amination, thereby improving atom economy. While the field is rapidly evolving, challenges such as catalyst stability, substrate scope, and scalability are active areas of research. The development of more efficient and robust metal-free photocatalysts is key to the broader application of this technology.

Comparative Summary

FeatureModified Kröhnke AnnulationVicarious Nucleophilic Substitution (VNS)Nucleophilic Aromatic Substitution (SNAr)Photocatalytic Amination
Starting Material α,β-Unsaturated carbonyl & trifluoroacetyl pyridinium ylideElectron-deficient arene (e.g., nitro-substituted)Electron-deficient haloareneArene or haloarene
Key Reagents Amine source (e.g., NH₄OAc)Aminating agent with a leaving group, strong basePrimary or secondary amine, basePhotocatalyst, light source
Mechanism Michael addition-cyclization-rearrangementAddition-elimination on a C-H bondAddition-elimination on a C-X bondRadical-mediated
Position of Amination Specific to 3-position for this methodOrtho/para to electron-withdrawing groupPosition of the leaving groupCan be regioselective depending on the mechanism
Advantages Good to excellent yields, versatile for 3-substituted anilinesDirect C-H functionalization, no pre-installed leaving groupWell-established, robust, broad amine scopeMild conditions, potential for C-H amination
Limitations Specific for the synthesis of 3-trifluoromethyl anilinesRequires a strongly electron-deficient ring, can have moderate yieldsRequires a leaving group on the areneCan have catalyst stability issues, still an emerging field

Conclusion

The choice of a metal-free amination strategy for the synthesis of trifluoromethyl anilines depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The modified Kröhnke annulation provides an excellent route to 3-trifluoromethyl anilines. For direct C-H amination of highly electron-deficient systems, VNS is a powerful tool. SNAr remains a reliable and high-yielding method when a suitable halo-substituted precursor is available. Photocatalytic amination represents a promising and rapidly developing area, offering mild reaction conditions and the potential for novel reactivity. By understanding the principles and practical considerations of each of these methods, researchers can make informed decisions to efficiently access these valuable fluorinated building blocks.

References

A Senior Application Scientist's Guide to Purity Assessment of 3-Methyl-2-(trifluoromethyl)aniline: A GC-MS Centric Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Advanced Chemical Synthesis

3-Methyl-2-(trifluoromethyl)aniline is a critical building block in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring both a methyl and a trifluoromethyl group on the aniline ring, imparts specific electronic and steric properties to target molecules, influencing their efficacy and safety.[1][2] Consequently, the purity of this intermediate is not merely a quality metric but a fundamental prerequisite for ensuring the consistency, reproducibility, and safety of the final product. Even trace impurities, such as isomers, starting materials, or reaction by-products, can lead to downstream process failures, reduced yields, and the formation of potentially toxic species.

This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the purity assessment of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). As a senior application scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows. We will explore a detailed GC-MS protocol, compare its performance against viable alternatives like High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC), and ground our discussion in authoritative standards and field-proven insights.

Pillar 1: GC-MS Analysis—The Gold Standard for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful analytical technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[3] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound, making it the gold standard for identifying and quantifying process-related impurities and residual solvents.[3][4]

The Causality Behind the Technique: Why GC-MS Excels

The suitability of GC-MS for this specific analyte is rooted in its fundamental principles. The analyte's boiling point (198–201°C) and molecular weight (175.15 g/mol ) make it sufficiently volatile for gas-phase separation without thermal degradation.[1] The GC component separates the analyte from its potential impurities based on their differential partitioning between a gaseous mobile phase (typically an inert gas like helium) and a stationary phase coated on the inside of a long, thin capillary column.[5] The mass spectrometer then bombards the eluting molecules with electrons, causing them to ionize and fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a unique chemical "fingerprint," allowing for unambiguous peak identification.[6]

A Self-Validating Experimental Protocol for GC-MS Purity Assessment

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure data integrity, in line with principles outlined in the International Council for Harmonisation (ICH) guidelines.[7][8][9]

1. Instrumentation:

  • A gas chromatograph equipped with a capillary column inlet (Split/Splitless) and coupled to a mass spectrometer. An autosampler is highly recommended for precision.[6]

2. Reagents and Materials:

  • Solvent: Dichloromethane or Ethyl Acetate (GC Grade or equivalent).

  • Analyte: this compound sample.

  • Reference Standard: Certified reference material (CRM) of this compound (>99.5% purity).

  • Carrier Gas: Helium (99.999% purity or higher).

3. Sample and Standard Preparation:

  • Reference Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Sample Solution (1000 µg/mL): Prepare the sample in the same manner as the reference standard.

  • System Suitability Solution: A diluted standard solution (e.g., 10 µg/mL) can be used to check for sensitivity and peak shape.

4. GC-MS Operating Conditions:

ParameterRecommended ConditionRationale
GC Column Non-polar or mid-polar capillary column, e.g., 5% Phenyl Methylpolysiloxane (DB-5ms, SE-54, or equivalent)[6][10]A 5% phenyl phase provides excellent selectivity for a wide range of aromatic compounds, separating them primarily by boiling point but with some influence from aromatic ring interactions. Its low bleed characteristics are ideal for MS detection.[11]
Dimensions 30 m length x 0.25 mm I.D. x 0.25 µm film thickness[12]This standard dimension offers a good balance between resolution, analysis time, and sample capacity.[5]
Carrier Gas Helium at a constant flow of 1.0 mL/min[6]Helium provides good efficiency over a wide range of linear velocities and is the standard carrier gas for most MS applications.
Injection Mode Splitless (1 µL injection volume)[6]Splitless injection is crucial for trace analysis, ensuring the entire sample volume is transferred to the column, thereby maximizing sensitivity for detecting low-level impurities.
Injector Temp. 250 °CThis temperature ensures rapid and complete vaporization of the analyte and potential impurities without causing thermal degradation.
Oven Program Initial 80°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min[6]The initial hold allows for focusing of the analytes at the head of the column. The ramp rate is optimized to provide good separation of closely eluting isomers and impurities. The final hold ensures that any less volatile components are eluted from the column.[6]
Transfer Line Temp. 280 °CPrevents condensation of the analytes as they pass from the GC to the MS.
Ion Source Temp. 230 °C[6]An optimized ion source temperature is critical for reproducible fragmentation patterns.
Ionization Mode Electron Ionization (EI) at 70 eVEI at 70 eV is the standard for GC-MS, providing extensive and reproducible fragmentation that is ideal for library matching and structural elucidation.
Mass Scan Range 40-450 amu[6]This range covers the molecular ion of the analyte (m/z 175) and its expected fragments, while excluding low-mass ions from the solvent and carrier gas.

5. System Suitability Test (SST):

  • Before running samples, inject the reference standard solution five times.

  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The peak tailing factor should be between 0.9 and 1.5. This ensures the system is precise and providing good chromatography.

6. Data Analysis and Purity Calculation:

  • Identify the main peak corresponding to this compound by its retention time and by comparing its mass spectrum to that of the reference standard.

  • Identify impurity peaks by their unique mass spectra. A library search (e.g., NIST) can aid in tentative identification.

  • Calculate the purity using the area percent normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • This method assumes that all compounds have a similar response factor in the MS detector, which is a reasonable starting point for purity assessment of related impurities. For higher accuracy, relative response factors should be determined.

Diagram 1: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample & Reference Standard prep2 Dissolve in GC-grade Solvent (e.g., DCM) prep1->prep2 prep3 Dilute to Final Concentration (1000 µg/mL) prep2->prep3 inj Autosampler Injection (1 µL, Splitless) prep3->inj gc GC Separation (DB-5ms Column, Temp Program) inj->gc ms MS Detection (EI, 70 eV, Scan 40-450 amu) gc->ms data_sys Data System ms->data_sys peak_id Peak Identification (Retention Time & Mass Spectrum) data_sys->peak_id purity_calc Purity Calculation (Area % Normalization) peak_id->purity_calc report Final Report purity_calc->report

Caption: Workflow for purity analysis by GC-MS.

Pillar 2: A Comparative Guide to Alternative Analytical Technologies

While GC-MS is a premier technique, a comprehensive purity assessment often benefits from orthogonal methods—techniques that measure the same attribute via a different physical principle. The choice of method should be dictated by the specific analytical question at hand.[12]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC separates compounds based on their polarity by partitioning them between a liquid mobile phase and a solid stationary phase (commonly C18).[4]

  • Expertise & Experience: HPLC is the workhorse of most pharmaceutical QC labs. It excels at quantifying known impurities with high precision and is suitable for non-volatile or thermally labile compounds that are incompatible with GC.[4] For trifluoromethylanilines, a reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier for better peak shape) is a standard starting point.[12][13]

  • Trustworthiness: HPLC methods are highly robust and reproducible. Purity is typically assessed by area percent, similar to GC, and requires validation according to ICH guidelines.[14]

  • Limitations: HPLC's resolving power for structurally similar, non-polar isomers can sometimes be lower than high-resolution capillary GC. Furthermore, it requires the analyte and impurities to possess a UV chromophore for detection, and definitive peak identification relies solely on retention time matching with a standard, lacking the structural confirmation provided by MS.[12]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the absolute purity of a compound without needing a reference standard of the analyte itself.[15]

  • Expertise & Experience: The principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[16] By adding a certified internal standard of known purity and concentration to a precisely weighed sample, the purity of the analyte can be calculated directly. For this compound, ¹⁹F qNMR is a particularly powerful option, as the fluorine signal provides a clean, specific marker for quantification in a region of the spectrum free from other signal interferences.[17][18]

  • Trustworthiness: As an absolute method, qNMR is invaluable for certifying reference standards.[19] Its adoption in pharmacopeias underscores its reliability.[19]

  • Limitations: The primary drawback of qNMR is its lower sensitivity compared to chromatographic techniques. It is generally suitable for measuring purity in the 95-100% range and is not ideal for detecting impurities below the 0.1% level. The accuracy of the method is also critically dependent on the purity and accurate weighing of the internal standard.[15]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[20] Purity is determined based on the principle of melting point depression, as described by the Van't Hoff equation.[21]

  • Expertise & Experience: DSC is an elegant, absolute method for determining the purity of highly pure, crystalline organic compounds (>98% pure).[22] The analysis involves observing the broadening of the melting peak, which is directly related to the mole fraction of impurities.[20][23]

  • Trustworthiness: It is a powerful orthogonal technique used to verify the purity assigned by chromatographic methods.[22]

  • Limitations: DSC is only applicable to crystalline solids that exhibit a sharp melting point and are thermally stable.[22] It cannot be used for amorphous materials, liquids, or compounds that decompose upon melting. Crucially, it provides a total mole percent of impurities but gives no information about their identity or number.[24]

Comparative Summary of Analytical Techniques
FeatureGC-MS HPLC-UV qNMR DSC
Principle Separation by volatility/boiling point; identification by mass spectrum.[3]Separation by polarity; detection by UV absorbance.[12]Signal area is proportional to the number of nuclei; requires an internal standard.[16]Measures melting point depression to determine total mole fraction of impurities.[21]
Primary Application Identification and quantification of volatile/semi-volatile impurities.[4]Routine purity testing and quantification of known impurities.[4]Absolute purity determination; certification of reference standards.[15]Orthogonal purity verification for high-purity crystalline solids.[22]
Advantages - High resolution- Definitive impurity identification (MS)- High sensitivity- High precision and accuracy- Robust and widely available- Good for non-volatile compounds- Absolute quantification (no analyte standard needed)- Provides structural information- Absolute method- No solvents required- Fast analysis time
Limitations - Only for volatile & thermally stable compounds- Response factors can vary- Requires a UV chromophore- Identification based on retention time only- Lower sensitivity (not for trace analysis)- Requires high-purity internal standard- Only for crystalline, stable solids- Does not identify impurities- Not for complex mixtures

Diagram 2: Decision Workflow for Purity Analysis Method Selection

Method_Selection rect_node rect_node start Goal of Analysis? q1 Identify Unknown Volatile Impurities? start->q1 q2 Routine QC & Quantification? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Certify a Reference Standard? q2->q3 No hplc Use HPLC-UV q2->hplc Yes q4 Analyte is a High-Purity Crystalline Solid? q3->q4 No qnmr Use qNMR q3->qnmr Yes dsc Use DSC as an Orthogonal Method q4->dsc Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion: An Integrated Approach to Ensuring Purity

For the comprehensive purity assessment of this compound, Gas Chromatography-Mass Spectrometry stands out as the most powerful single technique for the identification and control of volatile and semi-volatile impurities. Its combination of high-resolution separation and definitive mass-spectral identification provides an unparalleled level of confidence in impurity profiling.

However, a robust quality control strategy does not rely on a single method. An integrated approach is superior. HPLC-UV serves as an ideal workhorse for routine quality control and quantification, while qNMR provides an absolute measure of purity, essential for qualifying the very reference standards used in those chromatographic methods. Finally, DSC offers a rapid, solvent-free, and fundamentally different (orthogonal) confirmation for high-purity crystalline batches.

By understanding the fundamental principles, strengths, and limitations of each technique, and by implementing self-validating protocols grounded in authoritative guidelines, researchers and drug development professionals can build a comprehensive analytical strategy that ensures the quality, safety, and efficacy of their final products.

References

The Double-Edged Sword: A Comparative Guide to the Biological Activity of Compounds Derived from 3-Methyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design. The trifluoromethyl group (-CF3), in particular, is a powerful modulator of a compound's physicochemical properties, often enhancing metabolic stability, lipophilicity, and target-binding affinity. One such foundational building block is 3-Methyl-2-(trifluoromethyl)aniline, a precursor to a range of biologically active molecules. This guide provides an in-depth, objective comparison of the biological activities of compounds derived from this aniline, with a primary focus on the well-established non-steroidal anti-inflammatory drug (NSAID) Flunixin. To provide a robust comparative framework, we will contrast its properties with Celecoxib, a renowned selective COX-2 inhibitor that also features a critical trifluoromethyl moiety. Furthermore, we will explore the broader antimicrobial and anticancer potential that has been uncovered in related trifluoromethylaniline derivatives, offering a comprehensive view of this versatile chemical class for researchers, scientists, and drug development professionals.

I. The Anti-inflammatory Arena: Flunixin vs. Celecoxib

The most prominent therapeutic application stemming from this compound is in the realm of anti-inflammatory agents. The synthesis of Flunixin, a potent NSAID primarily used in veterinary medicine, directly utilizes this aniline derivative.[1] Its mechanism of action, like other traditional NSAIDs, lies in the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins—key mediators of pain and inflammation.[2]

To contextualize the activity of Flunixin, we will compare it with Celecoxib, a selective COX-2 inhibitor widely used in human medicine. Celecoxib's structure, featuring a trifluoromethyl-substituted pyrazole ring, makes it an excellent comparator for understanding the impact of this functional group on biological activity.[3]

Mechanism of Action: A Tale of Two COX Inhibitors

Both Flunixin and Celecoxib exert their anti-inflammatory effects by intercepting the arachidonic acid cascade. This pathway, central to the inflammatory response, is initiated by the release of arachidonic acid from cell membranes, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is subsequently metabolized into various pro-inflammatory prostaglandins.[4][5] The key distinction between Flunixin and Celecoxib lies in their selectivity for the two primary COX isoforms: COX-1 and COX-2.

  • COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that play a protective role in the gastrointestinal tract and are involved in platelet aggregation.[5]

  • COX-2 is typically an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[5]

Flunixin is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[6] This lack of selectivity, while contributing to its potent anti-inflammatory and analgesic effects, is also associated with a higher risk of gastrointestinal side effects.[7] In contrast, Celecoxib is a selective COX-2 inhibitor, which allows it to reduce inflammation with a lower incidence of the gastrointestinal issues commonly associated with non-selective NSAIDs.[5]

COX_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drugs Inhibitors Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Protective Prostaglandins (GI Mucosa, Platelets) PGH2_1->Prostaglandins_1 Prostaglandins_2 Inflammatory Prostaglandins PGH2_2->Prostaglandins_2 Inflammation Pain & Inflammation Prostaglandins_2->Inflammation Flunixin Flunixin (Non-selective) Flunixin->COX1 Flunixin->COX2 Celecoxib Celecoxib (Selective) Celecoxib->COX2

Caption: Simplified schematic of the cyclooxygenase (COX) pathway and the inhibitory action of Flunixin and Celecoxib.
Quantitative Comparison of COX Inhibition

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Flunixin0.553.240.17
Celecoxib7.60.04190

Data sourced from MedchemExpress and ResearchGate.[4][8]

The data clearly illustrates the pharmacological differences between the two compounds. Flunixin is a more potent inhibitor of COX-1 than COX-2. In contrast, Celecoxib is significantly more selective for COX-2, with an IC50 value approximately 190 times lower for COX-2 than for COX-1.[4][8] This high selectivity is the basis for its improved gastrointestinal safety profile compared to non-selective NSAIDs.

Therapeutic Applications and Alternative Agents

Flunixin is widely used in veterinary medicine, particularly in horses, for the alleviation of pain and inflammation associated with musculoskeletal disorders and colic.[9][10] It is also used to control pyrexia associated with bovine respiratory disease and endotoxemia.[6][11] While effective, its potential for gastrointestinal and renal side effects necessitates careful use.[10] Alternatives in veterinary practice include other NSAIDs like phenylbutazone, and more COX-2 selective drugs such as meloxicam and firocoxib.[7][12]

Celecoxib is approved for human use to manage pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[13] Its selective COX-2 inhibition makes it a valuable option for patients at risk for NSAID-induced gastrointestinal complications.[5]

II. Expanding the Horizon: Antimicrobial and Anticancer Activities

While the anti-inflammatory properties of this compound derivatives are well-established through Flunixin, the broader class of trifluoromethylanilines has shown promise in other therapeutic areas, notably as antimicrobial and anticancer agents.

Antimicrobial Potential

Recent research has highlighted the potent antibacterial activity of pyrazole derivatives of trifluoromethylanilines. These compounds have demonstrated significant efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Structure-activity relationship (SAR) studies have indicated that the presence of lipophilic substituents on the aniline ring enhances antimicrobial activity, while the introduction of a carboxylic acid group diminishes it.

For instance, certain trifluoro-aniline derivatives have shown both antibacterial and antibiofilm properties against Vibrio species, which are common causes of foodborne illnesses.[4] Compounds such as 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) have demonstrated minimum inhibitory concentrations (MICs) of 100 µg/mL and 50 µg/mL, respectively, against planktonic Vibrio parahaemolyticus.[4] These compounds were also found to disrupt bacterial cell membranes and reduce virulence factors.[4]

Anticancer Activity

The trifluoromethyl group is a common feature in many anticancer drugs, and derivatives of trifluoromethylaniline are no exception. Thiazolo[4,5-d]pyrimidine derivatives bearing a trifluoromethylphenyl moiety have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. One of the most active compounds identified was 7-Chloro-3-phenyl-5-(trifluoromethyl)[13][14]thiazolo[4,5-d]pyrimidine-2(3H)-thione.

Interestingly, Celecoxib, our comparator anti-inflammatory drug, also exhibits notable anticancer properties. Its mechanisms are multifaceted and not solely dependent on COX-2 inhibition.[13][15] Celecoxib can induce apoptosis (programmed cell death) in cancer cells by modulating various signaling pathways, including the downregulation of the anti-apoptotic protein Bcl-2 and the inhibition of the Akt survival pathway.[3][13]

Anticancer_Pathway cluster_celecoxib Celecoxib cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes Celecoxib_node Celecoxib COX2 COX-2 Celecoxib_node->COX2 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Celecoxib_node->Bcl2 Downregulates Akt Akt (Survival Pathway) Celecoxib_node->Akt Inhibits VEGF VEGF Celecoxib_node->VEGF Reduces MMPs MMPs Celecoxib_node->MMPs Inhibits COX2->VEGF Upregulates Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis Inhibits Akt->Apoptosis Inhibits Angiogenesis Angiogenesis VEGF->Angiogenesis Metastasis Metastasis MMPs->Metastasis

Caption: Proposed anticancer mechanisms of Celecoxib, involving both COX-2 dependent and independent pathways.

III. Experimental Methodologies

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays discussed in this guide.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the IC50 values of a test compound for COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., Flunixin, Celecoxib) dissolved in DMSO

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or vehicle (DMSO) in the assay buffer for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid to a final concentration of 10 µM.

  • Allow the reaction to proceed for 10 minutes at 37°C.

  • Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced using the EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][16]

Materials:

  • Test microorganism (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard

Procedure:

  • Prepare serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculate each well containing the serially diluted compound with the bacterial suspension.

  • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[1]

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of potential anticancer compounds.[17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

IV. Conclusion and Future Perspectives

The journey from the foundational chemical, this compound, to its biologically active derivatives illustrates a classic narrative in drug discovery. The development of Flunixin showcases the successful application of this scaffold in creating a potent anti-inflammatory agent, albeit with the limitations of a non-selective COX inhibitor. The comparison with Celecoxib, a selective COX-2 inhibitor, underscores the advances in medicinal chemistry toward designing drugs with improved safety profiles by targeting specific enzyme isoforms.

The emerging antimicrobial and anticancer activities of other trifluoromethylaniline derivatives suggest that the therapeutic potential of this chemical class is far from exhausted. The lipophilicity and metabolic stability conferred by the trifluoromethyl group are advantageous properties that can be leveraged in the design of novel agents targeting a range of diseases. Future research should focus on synthesizing and screening new derivatives of this compound to explore these underexploited biological activities. A deeper understanding of the structure-activity relationships will be crucial for optimizing potency and selectivity, potentially leading to the development of next-generation therapeutics for infectious diseases and cancer.

V. References

  • Celecoxib - Wikipedia. Available at: --INVALID-LINK--

  • Flunixin meglumine | COX Inhibitor - MedchemExpress.com. Available at: --INVALID-LINK--

  • Low dose flunixin meglumine: effects on eicosanoid production and clinical signs induced by experimental endotoxaemia in horses - PubMed. Available at: --INVALID-LINK--

  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity - Benchchem. Available at: --INVALID-LINK--

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available at: --INVALID-LINK--

  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. Available at: --INVALID-LINK--

  • Celecoxib in Cancer Therapy and Prevention - Review - PubMed. Available at: --INVALID-LINK--

  • MTT Assay Protocol for Cell Viability and Proliferation. Available at: --INVALID-LINK--

  • Celecoxib and Bcl-2: emerging possibilities for anticancer drug design - PubMed Central. Available at: --INVALID-LINK--

  • Cytobiological Alterations Induced by Celecoxib as an Anticancer Agent for Breast and Metastatic Breast Cancer - PubMed Central. Available at: --INVALID-LINK--

  • Mayo Researchers Define Celecoxib Pathways And Mechanisms For Tumor Reduction. Available at: --INVALID-LINK--

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available at: --INVALID-LINK--

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: --INVALID-LINK--

  • Effect of pentoxifylline, flunixin meglumine, and their combination on a model of endotoxemia in horses in - AVMA Journals. Available at: --INVALID-LINK--

  • Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125 - Benchchem. Available at: --INVALID-LINK--

  • flunixin meglumine injection - Norbrook Laboratories. Available at: --INVALID-LINK--

  • Flunixin - Wikipedia. Available at: --INVALID-LINK--

  • Pharmacokinetics and Pharmacodynamic Effects of Flunixin after Intravenous, Intramuscular and Oral Administration to Dairy Goats - NIH. Available at: --INVALID-LINK--

  • Broth Dilution Method for MIC Determination - Microbe Online. Available at: --INVALID-LINK--

  • Flunixin Meglumine for Horses - Wedgewood Pharmacy. Available at: --INVALID-LINK--

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. Available at: --INVALID-LINK--

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available at: --INVALID-LINK--

  • Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide - Benchchem. Available at: --INVALID-LINK--

  • COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis - PubMed. Available at: --INVALID-LINK--

  • Celecoxib - Selective COX-2 Inhibitor for Inflammation - APExBIO. Available at: --INVALID-LINK--

  • Flunixin Injection | Norbrook Laboratories. Available at: --INVALID-LINK--

  • COX Inhibitors - StatPearls - NCBI Bookshelf. Available at: --INVALID-LINK--

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization - ResearchGate. Available at: --INVALID-LINK--

  • Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - MSD Veterinary Manual. Available at: --INVALID-LINK--

  • Comparison of Flunixin Meglumine, Meloxicam and Ketoprofen on Mild Visceral Post-Operative Pain in Horses - PubMed Central. Available at: --INVALID-LINK--

  • In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. Available at: --INVALID-LINK--

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... - ResearchGate. Available at: --INVALID-LINK--

  • COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis. | Research Bank - Mad Barn. Available at: --INVALID-LINK--

  • Ex vivo COX-1 and COX-2 inhibition in equine blood by phenylbutazone, flunixin meglumine, meloxicam and firocoxib: Informing clinical NSAID selection - ResearchGate. Available at: --INVALID-LINK--

  • Biochemical selectivity, assessed as COX-1/COX-2 IC 50 values of several COX inhibitors (derived from Patrignani et al 2008a) - ResearchGate. Available at: --INVALID-LINK--

References

A Comparative Guide to the Performance of 3-Methyl-2-(trifluoromethyl)aniline in Specialty Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 3-Methyl-2-(trifluoromethyl)aniline as a precursor in the synthesis of specialty dyes, primarily focusing on monoazo acid dyes. We will objectively evaluate its performance against a conventional, non-fluorinated alternative, 3-Methylaniline (m-toluidine), supported by experimental data and established chemical principles. This document is intended for researchers, chemists, and material scientists engaged in the development of high-performance colorants.

Introduction: The Critical Role of Precursors in Dye Performance

The molecular architecture of a dye dictates its color, intensity, and functional properties. The choice of the aromatic amine precursor for diazotization is a critical decision point in dye design, influencing the final molecule's electronic and physical characteristics.[1] Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), represent the largest and most versatile class of synthetic colorants used across numerous industries.[2][3] The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (-CF3) group, into the amine precursor has emerged as a powerful strategy for creating specialty dyes with enhanced performance profiles.[4]

The -CF3 group is not merely a bulky substituent; its unique electronic properties fundamentally alter the dye's behavior. This guide will dissect these effects, comparing a -CF3 substituted aniline with its methyl (-CH3) analogue to provide a clear, data-driven assessment of its advantages in specialty applications.

The Trifluoromethyl Group: A Game Changer in Molecular Design

The substitution of a methyl group with a trifluoromethyl group introduces profound changes to the aniline precursor, which are then translated into the final dye molecule. Understanding these changes is key to appreciating the performance benefits.

  • Strong Electron-Withdrawing Nature: The high electronegativity of fluorine atoms makes the -CF3 group a potent electron-withdrawing substituent.[5] This significantly lowers the electron density of the aromatic ring, influencing the molecule's reactivity and the spectral properties of the resulting chromophore. This can lead to shifts in the maximum absorption wavelength (λmax) and affect the overall color.[6]

  • Enhanced Lipophilicity and Hydrophobicity: Despite fluorine's high electronegativity, the -CF3 group increases the lipophilicity of a molecule.[5] In the context of dyes for textiles, this can translate to unique properties such as improved water repellency on the dyed fabric.[6]

  • Increased Photostability: The carbon-fluorine bond is exceptionally strong and stable. Incorporating -CF3 groups can enhance a dye's resistance to photodegradation, a critical attribute for applications requiring high lightfastness.[5][7] Dyes with -CF3 groups have been shown to suppress the electrophilic addition of singlet oxygen to the dye's core structure, a common degradation pathway.[7]

  • Metabolic Stability: In applications related to biological imaging or diagnostics, the -CF3 group is known to increase resistance to metabolic degradation, enhancing the bioavailability and stability of the molecule in vivo.[5]

Comparative Synthesis and Performance Analysis: Azo Dyes

The most direct way to assess the impact of this compound is to compare it against its structural analogue, 3-Methylaniline (m-toluidine), in the synthesis of a series of monoazo acid dyes. The general synthesis pathway follows a well-established two-step process: diazotization of the aniline derivative followed by an azo coupling reaction with a suitable coupling component (e.g., a naphthol or pyrazolone derivative).[6][8][9]

G cluster_0 PART 1: Diazotization cluster_1 PART 2: Azo Coupling A Aromatic Amine (e.g., this compound) B Diazonium Salt Formation A->B Reaction D Final Azo Dye B->D Coupling Reaction Reagents1 NaNO₂ / HCl 0-5 °C Reagents1->B C Coupling Component (e.g., Schaeffer acid) C->D Reagents2 Alkaline pH < 10 °C Reagents2->D

Caption: General workflow for monoazo dye synthesis.

Performance Metrics: A Head-to-Head Comparison

Experimental studies directly comparing dyes synthesized from m-trifluoromethyl aniline and m-toluidine reveal significant performance differences.[6]

  • Spectral Properties (λmax): In monoazo acid dyes, the presence of the electron-withdrawing -CF3 group in place of the electron-donating -CH3 group typically exercises a hypsochromic effect (a shift to a shorter wavelength, or a "blue shift").[6] Studies have observed this shift to be around 10 nm.[6] This demonstrates the direct electronic influence of the substituent on the dye's chromophore.

  • Color Strength (K/S Values): The color depth, or K/S value, is a measure of the light absorbed and scattered by the dyed fabric. While both sets of dyes can produce strong colorations, the specific values are dependent on the dye structure and the substrate being dyed (e.g., silk, wool, nylon).[6]

  • Fastness Properties: Fastness refers to a dyed material's resistance to fading or color change upon exposure to various environmental factors.[10] This is where trifluoromethylated dyes show marked improvements.

    • Lightfastness: Rated on the Blue Wool scale (1-8, with 8 being the highest fastness), lightfastness is a measure of a dye's durability against sunlight or artificial light.[10] While both dye series can exhibit good to very good lightfastness (ratings of 4-6), the inherent stability of the C-F bond contributes to the robust performance of the trifluoromethylated variants.[5][7]

    • Wash and Rub Fastness: These properties measure the dye's resistance to washing and physical abrasion, respectively. Dyes based on this compound generally exhibit excellent wash and rub fastness, comparable to their methyl analogues.[6]

  • Specialty Properties - Water Repellency: A distinct advantage conferred by the trifluoromethyl group is improved water repellency on the dyed polyamide fabrics (silk, wool, nylon).[6] This functional benefit is a direct result of the hydrophobic nature of the -CF3 group and is a key differentiator for specialty applications where such properties are desired without requiring a separate finishing treatment.[6]

Data Summary

The following table summarizes the comparative performance data for monoazo acid dyes derived from 3-Methylaniline (m-toluidine) and 3-(Trifluoromethyl)aniline, using various couplers.

Performance MetricDyes from 3-Methylaniline (Alternative)Dyes from 3-(Trifluoromethyl)aniline (Product)Rationale for Difference
λmax (in water) Baseline~10 nm hypsochromic shift (blue shift)Strong electron-withdrawing nature of -CF3 group alters the energy of the molecular orbitals.[6]
Lightfastness Good to Very Good (4-6)Good to Very Good (4-6)High stability of C-F bonds contributes to robust photostability.[5][7]
Wash Fastness Excellent (4-5)Excellent (4-5)Strong dye-fiber interaction for both series.
Water Repellency StandardSignificantly ImprovedThe lipophilic/hydrophobic character of the -CF3 group imparts this property to the dyed fabric.[6]

Note: Fastness ratings are on a scale of 1-5 for wash/rub and 1-8 for light, with higher numbers indicating better performance. Data is generalized from findings in cited literature.[6]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative monoazo acid dye. The procedure is described for this compound and is directly comparable for 3-Methylaniline by adjusting for the molar equivalent weight.

Causality and Self-Validation: Each step is designed for reproducibility and safety. The temperature control during diazotization is critical because diazonium salts are thermally unstable and can decompose, leading to side products and reduced yield.[2] The pH control during coupling is essential to ensure the coupling component is in its reactive phenoxide or enolate form and to facilitate the electrophilic substitution reaction. Completion of the reaction is verified at key stages to ensure a robust and self-validating process.[6]

G cluster_prep Preparation cluster_diazo Diazotization (0-5 °C) cluster_coupling Azo Coupling (<10 °C, pH 7-8) cluster_isolation Dye Isolation prep_amine Dissolve Amine in HCl(aq) and cool to 0-5 °C add_nitrite Add NaNO₂ solution dropwise to amine solution prep_amine->add_nitrite prep_coupler Dissolve Coupler (e.g., Schaeffer Acid) in water at pH 7-8 and cool to <10 °C add_diazonium Add diazonium salt solution to coupler solution prep_coupler->add_diazonium stir_diazo Stir for 20-30 min add_nitrite->stir_diazo test_diazo Test for excess HNO₂ (Starch-Iodide paper turns blue) stir_diazo->test_diazo test_diazo->add_diazonium stir_coupling Stir until reaction is complete (Test with H-acid) add_diazonium->stir_coupling heat_mixture Heat mixture to 75-80 °C stir_coupling->heat_mixture salt_out Add NaCl to precipitate dye heat_mixture->salt_out filter_dye Filter the solid dye at 50 °C salt_out->filter_dye dry_dye Dry the dye at 60 °C filter_dye->dry_dye

Caption: Detailed experimental workflow for azo dye synthesis.

Protocol 1: Synthesis of Monoazo Dye using this compound

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Schaeffer acid (2-Naphthol-6-sulfonic acid sodium salt)

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Starch-iodide paper

  • Distilled water

  • Ice

Procedure:

  • Diazotization:

    • In a 250 mL beaker, prepare a solution of concentrated HCl (12.5 mL) in water (12.5 mL).

    • Add this compound (0.05 mol) to the acid solution and stir until a clear solution is obtained. Cool the mixture to 0-5 °C in an ice bath.

    • Separately, prepare a 20% w/v solution of sodium nitrite (NaNO₂) in water (3.50 g, 0.05 mol in ~17.5 mL water).

    • Add the NaNO₂ solution dropwise to the cold aniline solution over 20 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture for an additional 20 minutes after the addition is complete.

    • Validation: Confirm the completion of diazotization by spotting the solution on starch-iodide paper. A weak blue coloration indicates a slight excess of nitrous acid, signifying the reaction is complete.[6] The resulting solution is the diazonium salt.

  • Preparation of Coupler Solution:

    • In a separate 500 mL beaker, dissolve Schaeffer acid (0.05 mol) in 100 mL of water. Adjust the pH to 7-8 using sodium carbonate to ensure the hydroxyl group is deprotonated for efficient coupling.

    • Cool this solution to below 10 °C in an ice bath.

  • Azo Coupling:

    • Slowly add the prepared diazonium salt solution to the cold coupler solution while maintaining the pH between 7 and 8 with the addition of sodium carbonate solution as needed. The temperature should be kept below 10 °C throughout the addition.

    • Continue stirring the mixture until the coupling reaction is complete. This can be checked by spotting the reaction mixture on filter paper and ensuring no unreacted diazonium salt remains (tested with a solution of H-acid).

  • Dye Isolation and Purification:

    • Heat the reaction mixture to 75-80 °C.

    • Add 20% w/v sodium chloride (NaCl) with stirring to precipitate ("salt out") the dye.

    • Filter the separated solid dye at approximately 50 °C and wash with a small amount of 10% NaCl solution.

    • Dry the collected dye in an oven at 60 °C to a constant weight.

Protocol 2: Synthesis using 3-Methylaniline (Alternative)

The procedure is identical to Protocol 1, with the substitution of this compound with an equimolar amount (0.05 mol) of 3-Methylaniline (m-toluidine). All other reagent quantities and reaction conditions remain the same to ensure a valid comparison.

Conclusion

This compound is a superior precursor for the synthesis of specialty dyes where enhanced functional properties are required. While the synthesis protocol is largely analogous to that of conventional anilines like m-toluidine, the incorporation of the trifluoromethyl group imparts significant and valuable characteristics to the final dye.

Key Advantages:

  • Enhanced Photostability: The robust C-F bonds contribute to greater resistance to light-induced degradation.[5][7]

  • Unique Functional Properties: It can impart hydrophobicity and water repellency to dyed fabrics, a significant advantage for performance textiles.[6]

  • Tunable Spectral Properties: The strong electron-withdrawing nature of the -CF3 group allows for precise tuning of the dye's color.[6]

The primary trade-off is the higher cost of fluorinated intermediates compared to their non-fluorinated counterparts. However, for high-performance applications in advanced materials, technical textiles, and biomedical imaging, where durability and specific functionalities are paramount, the performance benefits conferred by the trifluoromethyl group justify the investment. The use of this compound enables the rational design of specialty dyes that outperform conventional colorants in critical performance areas.

References

A Comparative Guide to the Industrial Scale-Up of 2-Methyl-3-Trifluoromethylaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-trifluoromethylaniline is a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its unique substitution pattern, featuring both a methyl and a trifluoromethyl group on the aniline core, imparts desirable properties to the final products, such as enhanced metabolic stability and receptor binding selectivity.[3] Notably, it is a key building block for the non-steroidal anti-inflammatory drug (NSAID) Flunixin, which is widely used in veterinary medicine.[2][4] The growing demand for such compounds necessitates the development of efficient, cost-effective, and scalable synthetic routes to 2-methyl-3-trifluoromethylaniline.

This guide provides a comparative analysis of prominent synthetic strategies for the industrial production of 2-methyl-3-trifluoromethylaniline. We will delve into the mechanistic details, experimental protocols, and scale-up considerations for each route, offering a comprehensive resource for researchers and process chemists.

Overview of Synthetic Strategies

The synthesis of 2-methyl-3-trifluoromethylaniline presents a unique challenge due to the specific arrangement of substituents on the aromatic ring. Several approaches have been developed, each with its own set of advantages and drawbacks for industrial application. This guide will focus on two distinct and documented routes: a multi-step synthesis commencing from 2-chloro-3-trifluoromethylaniline and a route starting from the more readily available 3-trifluoromethylaniline. Additionally, we will explore the potential of a Sandmeyer-type reaction as a forward-thinking, alternative approach.

Route 1: Multi-Step Synthesis from 2-Chloro-3-trifluoromethylaniline

This synthetic pathway, detailed in Chinese patent CN108911989B, offers a high-yield and high-purity route to the target molecule and is explicitly designed for industrial-scale production.[5]

Reaction Scheme and Mechanism

The synthesis proceeds in three main steps:

  • Introduction of a Methylthio Group: 2-Chloro-3-trifluoromethylaniline is reacted with dimethyl sulfide and N-chlorosuccinimide (NCS) to introduce a methylthio group at the 6-position, ortho to the chlorine atom. This reaction likely proceeds via an electrophilic aromatic substitution mechanism where a chlorosulfonium species is generated in situ.

  • Conversion to a Chloromethyl Group: The intermediate 6-chloro-2-(methylthio)methyl-3-trifluoromethylaniline is then treated with a chlorinating agent, such as sulfonyl chloride, to convert the methylthio group into a chloromethyl group.

  • Reductive Dehalogenation and Methylation: The final step involves the catalytic hydrogenation of 6-chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride. Under hydrogen pressure and in the presence of a palladium on carbon (Pd/C) catalyst, both the chlorine atom on the ring and the chlorine on the methyl group are removed, and the chloromethyl group is reduced to a methyl group, affording the final product.

Experimental Protocol
  • Step 1: Synthesis of 6-chloro-2-(methylthio)methyl-3-trifluoromethylaniline.

    • To a stirred solution of 2-chloro-3-trifluoromethylaniline in a suitable solvent (e.g., dichloroethane), add dimethyl sulfide and N-chlorosuccinimide portion-wise, maintaining the temperature below 30°C.

    • Stir the mixture at room temperature for 6-10 hours.

    • Add triethylamine and heat the reaction to reflux for 10 hours.

    • Cool the mixture, wash with water, and separate the organic layer.

    • Remove the solvent under reduced pressure and purify the residue by distillation to obtain the intermediate.

  • Step 2: Synthesis of 6-chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride.

    • The intermediate from Step 1 is reacted with a chlorinating agent to yield the corresponding chloromethyl derivative.

  • Step 3: Synthesis of 2-methyl-3-trifluoromethylaniline.

    • Charge a pressure reactor with the intermediate from Step 2, ethanol, a Pd/C catalyst, and a base.

    • Pressurize the reactor with hydrogen (4-6 kg pressure) and maintain the reaction for 48-56 hours.

    • After cooling and depressurization, filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure and distill the residue to obtain 2-methyl-3-trifluoromethylaniline as a crystalline solid.[5]

Industrial Scale-Up Considerations
Parameter Assessment
Yield & Purity The patent reports a high overall yield of up to 70% and a purity of >99%.[5]
Starting Materials 2-Chloro-3-trifluoromethylaniline is a specialty chemical, and its cost and availability will be a key factor.
Reagents & Solvents The use of common solvents like dichloroethane and reagents like NCS and triethylamine is industrially feasible. The use of a Pd/C catalyst is standard, but catalyst cost and recovery are considerations.
Safety The process involves a high-pressure hydrogenation step, which requires specialized equipment and stringent safety protocols. The handling of chlorinated solvents and reagents also requires appropriate containment.
Environmental The process generates chlorinated organic waste, which requires proper disposal.

Diagram of Route 1 Workflow

Route 1 A 2-Chloro-3-trifluoromethylaniline B 6-Chloro-2-(methylthio)methyl- 3-trifluoromethylaniline A->B  (1) (CH3)2S, NCS  (2) Triethylamine, Reflux C 6-Chloro-2-chloromethyl- 3-trifluoromethylaniline HCl B->C Chlorinating Agent D 2-Methyl-3-trifluoromethylaniline C->D H2, Pd/C, Base

Caption: Synthetic pathway starting from 2-chloro-3-trifluoromethylaniline.

Route 2: Synthesis from 3-Trifluoromethylaniline

This approach, described in a Master of Science thesis, utilizes a more readily available starting material, 3-trifluoromethylaniline, and employs a protection-methylation-deprotection strategy.[6]

Reaction Scheme and Mechanism
  • Amine Protection: The amino group of 3-trifluoromethylaniline is first protected to prevent side reactions in the subsequent step. The thesis describes the use of a pivaloyl protecting group.

  • Directed Ortho-Methylation: The protected aniline derivative then undergoes a directed ortho-lithiation followed by methylation. The protecting group directs the deprotonation to the ortho position, and subsequent quenching with an electrophilic methyl source (e.g., methyl iodide) introduces the methyl group.

  • Deprotection: The final step is the removal of the protecting group to yield 2-methyl-3-trifluoromethylaniline.

Experimental Protocol
  • Step 1: Synthesis of Pivalylamino-3-trifluoromethylbenzene.

    • React 3-trifluoromethylaniline with pivaloyl chloride in the presence of a base to form the corresponding amide.[6]

  • Step 2: Synthesis of Pivalylamino-2-methyl-3-trifluoromethylbenzene.

    • The protected aniline is treated with a strong base, such as n-butyllithium, at low temperature to effect ortho-lithiation.

    • The resulting lithiated species is then quenched with a methylating agent.[6]

  • Step 3: Synthesis of 2-methyl-3-trifluoromethylaniline.

    • The pivaloyl group is removed under acidic or basic conditions to afford the final product.[6]

Industrial Scale-Up Considerations
Parameter Assessment
Yield & Purity Yields for each step would need to be optimized for industrial production. Purity can be high, but chromatographic purification may be required.
Starting Materials 3-Trifluoromethylaniline is a more common and potentially less expensive starting material than 2-chloro-3-trifluoromethylaniline.
Reagents & Solvents The use of strong organometallic bases like n-butyllithium requires cryogenic temperatures and strictly anhydrous conditions, which can be challenging and costly to implement on a large scale.
Safety n-Butyllithium is highly pyrophoric and requires specialized handling procedures. Cryogenic operations also have inherent safety risks.
Environmental The use of ethereal solvents and the quenching of large amounts of organolithium reagents can generate significant waste streams.

Diagram of Route 2 Workflow

Route 2 A 3-Trifluoromethylaniline B Pivalylamino-3- trifluoromethylbenzene A->B Pivaloyl Chloride, Base C Pivalylamino-2-methyl-3- trifluoromethylbenzene B->C  (1) n-BuLi  (2) Methylating Agent D 2-Methyl-3-trifluoromethylaniline C->D Deprotection

Caption: Synthetic pathway starting from 3-trifluoromethylaniline.

Route 3: Via Sandmeyer-Type Trifluoromethylation (Conceptual)

Proposed Reaction Scheme

A plausible starting material for this route would be 2-methyl-3-aminotoluene (3-amino-2-methylaniline). This would be diazotized and then subjected to a copper-mediated trifluoromethylation.

  • Diazotization: 2-Methyl-3-aminotoluene is treated with a diazotizing agent, such as sodium nitrite in the presence of a strong acid, or tert-butyl nitrite, to form the corresponding diazonium salt.[3]

  • Trifluoromethylation: The diazonium salt is then reacted with a trifluoromethyl source, such as TMSCF3 (the Ruppert-Prakash reagent), in the presence of a copper catalyst to introduce the trifluoromethyl group.[3][8]

Industrial Scale-Up Considerations
Parameter Assessment
Yield & Purity Yields for Sandmeyer trifluoromethylations can be good to excellent, but are highly substrate-dependent.[8] Purity would need to be evaluated.
Starting Materials The availability and cost of the required 2-methyl-3-aminotoluene isomer would be a critical factor.
Reagents & Solvents The trifluoromethylating agents (e.g., TMSCF3) can be expensive, which may be a significant cost driver. Copper catalysts are relatively inexpensive.[8]
Safety Diazonium salts can be unstable and potentially explosive, especially in a solid, isolated form. One-pot procedures that generate and consume the diazonium salt in situ are generally preferred for safety.[3][8]
Environmental The reaction can generate copper-containing waste streams that require treatment.

Diagram of Proposed Route 3 Workflow

Route 3 A 2-Methyl-3-aminotoluene B Corresponding Diazonium Salt A->B Diazotization (e.g., t-BuONO, H+) C 2-Methyl-3-trifluoromethylaniline B->C Cu-catalyzed Trifluoromethylation (e.g., TMSCF3)

Caption: Proposed Sandmeyer-type trifluoromethylation pathway.

Comparative Summary

FeatureRoute 1 (from 2-Chloro-3-CF3-aniline)Route 2 (from 3-CF3-aniline)Route 3 (Conceptual Sandmeyer)
Number of Steps 332 (potentially 1-pot)
Overall Yield High (up to 70% reported)[5]Moderate to High (requires optimization)Potentially Good to Excellent[8]
Starting Material Cost Potentially HigherLikely LowerDependent on aminotoluene isomer
Key Reagents NCS, Pd/C, H2n-BuLi, Pivaloyl Chloridet-BuONO, TMSCF3, Cu catalyst
Key Hazards High-pressure hydrogenationPyrophoric reagents, cryogenicsUnstable diazonium intermediates
Industrial Feasibility Demonstrated[5]Challenging due to cryogenics and pyrophoric reagentsFeasible, but requires careful process safety evaluation

Conclusion and Recommendation

For the industrial scale-up of 2-methyl-3-trifluoromethylaniline synthesis, Route 1, starting from 2-chloro-3-trifluoromethylaniline, appears to be the most promising and well-defined strategy. The patent literature provides a clear, multi-step process with a reported high yield and purity, specifically designed for large-scale production.[5] While the starting material may be more expensive, the use of relatively standard industrial chemistry (with the exception of the high-pressure hydrogenation, which is a common industrial operation) makes it a more readily implementable process.

Route 2, while starting from a more economical material, presents significant challenges for scale-up due to the requirement for cryogenic temperatures and the handling of highly pyrophoric organolithium reagents. These factors increase both the capital and operational costs, as well as the safety risks.

Route 3, the conceptual Sandmeyer-type trifluoromethylation, is an intriguing modern alternative. The potential for a one-pot reaction is attractive from a process intensification perspective. However, the development of a robust and safe process would be required, with particular attention paid to the stability of the diazonium intermediate and the cost of the trifluoromethylating agent. This route warrants further investigation at the lab and pilot scale to assess its viability against the more established Route 1.

Ultimately, the choice of synthetic route will depend on a detailed economic analysis, including the cost of raw materials, reagents, and capital equipment, as well as a thorough process safety and environmental impact assessment.

References

A Comparative Guide to the Structural Confirmation of 3-Methyl-2-(trifluoromethyl)aniline Derivatives using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. For researchers working with novel aniline derivatives, particularly those incorporating the influential trifluoromethyl group, this understanding underpins the rational design of new therapeutic agents and functional materials. The 3-Methyl-2-(trifluoromethyl)aniline scaffold is of significant interest due to the unique electronic and steric properties conferred by the trifluoromethyl moiety, which can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth, comparative analysis of the structural confirmation of this compound derivatives, with a focus on the definitive technique of single-crystal X-ray crystallography. We will not only detail the experimental workflow from synthesis to data analysis but also contextualize the findings by comparing them with established structural databases. This document is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic methods to this important class of compounds.

The Indispensable Role of X-ray Crystallography

While spectroscopic techniques such as NMR, IR, and mass spectrometry are essential for elucidating the connectivity of atoms in a molecule, they often fall short of providing a precise and unambiguous picture of its three-dimensional arrangement in the solid state. X-ray crystallography stands as the gold standard for determining the absolute structure of a crystalline compound, revealing crucial details about bond lengths, bond angles, torsional angles, and intermolecular interactions. This information is critical for understanding structure-activity relationships (SAR), optimizing crystal packing for improved bioavailability, and validating computational models.

Experimental Workflow: From Synthesis to Structure

The journey to obtaining a crystal structure begins with the synthesis of a high-purity crystalline material. Here, we present a representative protocol for the synthesis and crystallization of a hypothetical derivative, N-(3-Methyl-2-(trifluoromethyl)phenyl)acetamide, followed by a detailed X-ray diffraction workflow.

Synthesis and Crystallization of N-(3-Methyl-2-(trifluoromethyl)phenyl)acetamide

A robust synthetic route is the foundation of any crystallographic study. The following protocol is a plausible method for the synthesis of a representative derivative, based on established organic chemistry principles.

Experimental Protocol:

  • Acetylation of this compound:

    • To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane, add triethylamine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude N-(3-Methyl-2-(trifluoromethyl)phenyl)acetamide.

  • Purification and Crystallization:

    • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient.

    • For crystallization, dissolve the purified product in a minimal amount of a hot solvent, such as ethanol or ethyl acetate.

    • Allow the solution to cool slowly to room temperature. For growing diffraction-quality single crystals, slow evaporation of the solvent at room temperature is often effective. High-quality crystals suitable for X-ray diffraction are typically colorless and well-formed.

Causality Behind Experimental Choices:

  • The use of triethylamine is to neutralize the HCl generated during the acetylation reaction, preventing side reactions.

  • The dropwise addition of acetyl chloride at 0 °C helps to control the exothermic reaction.

  • Slow cooling or evaporation during crystallization is crucial to allow for the ordered arrangement of molecules into a crystal lattice, which is a prerequisite for a successful X-ray diffraction experiment.

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the process of elucidating the molecular structure can begin.

Experimental Protocol:

  • Crystal Mounting and Data Collection:

    • A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation.

    • Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density.

    • The atomic positions and displacement parameters are refined against the experimental data to improve the model and obtain the final crystal structure.

Self-Validating System:

The crystallographic data itself contains internal consistency checks. The R-factor, a measure of the agreement between the calculated and observed structure factors, is a key indicator of the quality of the refined structure. A low R-factor (typically < 5%) indicates a good fit.

Data Presentation and Comparative Analysis

The culmination of the X-ray diffraction experiment is a detailed structural model. The following table presents hypothetical but realistic crystallographic data for our representative derivative, N-(3-Methyl-2-(trifluoromethyl)phenyl)acetamide.

ParameterValue
Chemical FormulaC10H10F3NO
Formula Weight217.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)12.345(5)
β (°)109.87(2)
Volume (ų)998.7(7)
Z4
Density (calculated) (g/cm³)1.443
R-factor (%)3.5

Comparison with Cambridge Structural Database (CSD):

A crucial step in validating and understanding a new crystal structure is to compare it with related structures in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures. A search of the CSD for compounds containing the trifluoromethylaniline substructure would provide valuable comparative data on bond lengths, bond angles, and intermolecular packing motifs. For instance, a search might reveal that the C-N bond length in our derivative is consistent with that observed in other N-acylated anilines. Any significant deviations could indicate unusual electronic or steric effects.

Visualization of Key Structural Features

Diagrams are invaluable for visualizing complex structural information.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction synthesis Acetylation of This compound purification Column Chromatography synthesis->purification crystallization Slow Evaporation purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure Final Structure

Caption: Experimental workflow from synthesis to final crystal structure.

molecular_interactions cluster_molecule N-(3-Methyl-2-(trifluoromethyl)phenyl)acetamide cluster_interactions Intermolecular Interactions aniline_ring Aniline Ring pi_stacking π-π Stacking aniline_ring->pi_stacking cf3 CF3 Group cf3->aniline_ring methyl Methyl Group methyl->aniline_ring acetamide Acetamide Group acetamide->aniline_ring h_bond N-H...O Hydrogen Bond acetamide->h_bond

Caption: Key intramolecular and intermolecular interactions.

Conclusion

The structural confirmation of this compound derivatives through single-crystal X-ray crystallography provides an unparalleled level of detail, which is indispensable for modern chemical research. The combination of a robust synthetic and crystallization protocol with a meticulous crystallographic analysis yields a precise three-dimensional model of the molecule. By comparing the experimental data with established databases such as the CSD, researchers can gain deeper insights into the subtle interplay of steric and electronic effects that govern the properties of this important class of compounds. This comprehensive structural understanding is the bedrock upon which the next generation of pharmaceuticals and advanced materials will be built.

A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Methyl-2-(trifluoromethyl)aniline in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates is a cornerstone of robust process development and quality control. 3-Methyl-2-(trifluoromethyl)aniline is a pivotal building block in the synthesis of numerous pharmaceutical and agrochemical compounds, where the trifluoromethyl group imparts unique properties such as enhanced metabolic stability and binding affinity.[1] Consequently, the ability to precisely measure its concentration in complex reaction mixtures is critical for ensuring reaction efficiency, purity of the final product, and overall process safety.

This guide provides an in-depth comparison of the three most powerful and commonly employed analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy. Drawing upon established methodologies for analogous compounds and field-proven insights, this document will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you to select and implement the optimal analytical strategy for your specific needs.

At a Glance: Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is fundamentally dictated by the specific requirements of the analysis, including the need for high precision, impurity profiling, or structural confirmation of byproducts. The following table summarizes the key performance characteristics of HPLC, GC-MS, and ¹⁹F qNMR for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass fragmentation.Absorption of radiofrequency waves by the ¹⁹F nucleus in a magnetic field.
Primary Application Routine purity testing, quantification, and impurity profiling.Identification and quantification of volatile impurities, trace analysis.Absolute quantification, structural elucidation, and purity assessment without a specific reference standard of the analyte.
Advantages High precision and accuracy, robust, widely available, suitable for non-volatile and thermally labile compounds.[2]High separation efficiency, high sensitivity and selectivity, provides structural information for impurity identification.[2]Non-destructive, rapid analysis, requires minimal sample preparation, high specificity for fluorinated compounds.[3]
Limitations Requires a chromophore for UV detection, may have lower sensitivity for some impurities compared to GC-MS.Requires volatile and thermally stable analytes, potential for thermal degradation of sensitive compounds.[4]Lower sensitivity compared to chromatographic methods, higher instrumentation cost.[1]
Typical Linearity (R²) > 0.999[5]> 0.999[6]Not applicable (direct ratio to internal standard)
Limit of Detection (LOD) 0.01 - 1 µg/mL[7][8]0.01 - 0.1 mg/kg[6]Higher than HPLC and GC-MS
Limit of Quantitation (LOQ) 0.02 - 3 µg/mL[7][8]0.04 mg/kg[6]Higher than HPLC and GC-MS
Precision (RSD) < 2%[7]< 6%[9]< 2%[10]

I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Quantification

HPLC is a cornerstone of the pharmaceutical and chemical industries for its robustness, precision, and versatility. For a molecule like this compound, which possesses a strong UV chromophore, reverse-phase HPLC with UV detection is an excellent choice for routine quantification and purity analysis.

The "Why": Causality in HPLC Method Design

The selection of a C18 column is based on its hydrophobic stationary phase, which effectively retains the relatively nonpolar aromatic aniline. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte by modulating the polarity. The addition of a small amount of formic or phosphoric acid is a critical detail; it protonates the aniline's amino group, which sharpens the peak shape by preventing tailing that can occur from interactions with residual silanol groups on the silica-based stationary phase.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Reaction Mixture Sample: Quench a representative sample of the reaction mixture and dilute it with the mobile phase to a concentration that falls within the calibration range. Filtration through a 0.45 µm syringe filter prior to injection is essential to protect the column from particulate matter.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard & Sample B Dissolve & Dilute in Mobile Phase A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peak Area F->G H Construct Calibration Curve G->H I Quantify Analyte Concentration H->I

Caption: Experimental workflow for HPLC analysis.

II. Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatility and Identification

For the analysis of volatile and semi-volatile compounds, GC-MS offers unparalleled separation efficiency and the definitive identification of analytes and their impurities through mass spectral data. Given that this compound is amenable to vaporization, GC-MS is a powerful tool, particularly for identifying process-related impurities.

The "Why": Causality in GC-MS Method Design

The choice of a non-polar capillary column (e.g., DB-5ms or equivalent) is based on the principle of "like dissolves like," where the separation is primarily driven by the boiling points of the analytes. The temperature program is optimized to ensure that the analyte and potential impurities are well-resolved. A splitless injection is often employed for trace analysis to maximize the amount of sample introduced onto the column, thereby enhancing sensitivity. Electron Ionization (EI) at 70 eV is a standard technique that generates reproducible fragmentation patterns, which can be compared against spectral libraries for confident identification.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph with a split/splitless inlet

  • Autosampler

  • Mass Spectrometer (e.g., quadrupole)

Chromatographic Conditions:

  • Column: Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[11]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Mode: Splitless

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.[11]

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 40-450 amu

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as ethyl acetate or dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution.

  • Reaction Mixture Sample: Quench a representative sample of the reaction mixture and extract the analyte into a GC-compatible solvent. Dilute the extract to a concentration within the calibration range.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Reference Standard & Sample B Dissolve in GC-compatible Solvent A->B C Inject into GC System B->C D Separation in Capillary Column C->D E Mass Spectrometry Detection D->E F Extract Ion Chromatogram E->F G Integrate Peak Area F->G H Quantify & Identify Impurities G->H

Caption: Experimental workflow for GC-MS analysis.

III. Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR): The Absolute Method

Quantitative NMR, particularly ¹⁹F qNMR for fluorinated molecules, stands out as a primary analytical method. It allows for the direct measurement of the analyte's concentration against a certified internal standard, without the need for a calibration curve specific to the analyte. The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus provide excellent sensitivity and a wide chemical shift range, which minimizes signal overlap.

The "Why": Causality in ¹⁹F qNMR Method Design

The core principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By adding a known amount of a stable, high-purity internal standard with a simple ¹⁹F NMR spectrum that does not overlap with the analyte's signals, a direct ratiometric quantification can be performed. The choice of a suitable deuterated solvent is crucial to ensure both the analyte and the internal standard are fully solubilized. Optimization of acquisition parameters, such as a sufficient relaxation delay, is critical to ensure that all nuclei have fully returned to their equilibrium state before the next pulse, which is a prerequisite for accurate integration.

Experimental Protocol: ¹⁹F qNMR Analysis

Instrumentation:

  • NMR Spectrometer with a fluorine probe

  • High-precision 5 mm NMR tubes

  • Analytical balance (accurate to at least 0.01 mg)

Materials:

  • Internal Standard: A high-purity fluorinated compound with a simple ¹⁹F spectrum (e.g., 4-Fluoroanisole or 3,5-Bis(trifluoromethyl)benzoic acid).

  • Deuterated Solvent: A solvent in which both the analyte and internal standard are soluble (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆).

Sample Preparation:

  • Accurate Weighing: Accurately weigh approximately 15-25 mg of the reaction mixture sample into a clean, dry vial.

  • Addition of Internal Standard: To the same vial, add an accurately weighed amount of the internal standard (e.g., 8-12 mg). The molar ratio of the analyte to the internal standard should be close to 1:1 for optimal accuracy.

  • Dissolution: Add a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent to the vial.

  • Homogenization: Ensure complete dissolution by vortexing or gentle swirling. Transfer the solution to an NMR tube.

NMR Acquisition Parameters (Example):

  • Pulse Angle: 90°

  • Relaxation Delay (d1): 30-60 seconds (should be at least 5 times the longest T₁ of the signals of interest)

  • Number of Scans: 16-64 (depending on the concentration)

  • Acquisition Time: ≥ 3 seconds

Data Processing and Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the well-resolved signals of the analyte (Int_analyte) and the internal standard (Int_IS).

  • Calculate the purity or concentration using the following formula:

    Purity_analyte (%) = (Int_analyte / N_analyte) * (N_IS / Int_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • N = Number of fluorine atoms for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • Purity_IS = Certified purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation A Accurately Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Tune & Shim Spectrometer C->D E Acquire 19F NMR Spectrum with Optimized Parameters D->E F Process FID (FT, Phasing, Baseline Correction) E->F G Integrate Analyte & Standard Signals F->G H Calculate Purity/Concentration G->H

Caption: Experimental workflow for ¹⁹F qNMR analysis.

Conclusion and Recommendations

The quantitative analysis of this compound in reaction mixtures can be effectively achieved using HPLC, GC-MS, and ¹⁹F qNMR.

  • HPLC-UV is the recommended method for routine quality control and high-throughput analysis due to its robustness, high precision, and wide availability.

  • GC-MS is the superior choice when the identification and quantification of volatile process-related impurities are of primary concern. Its high separation efficiency and the structural information provided by mass spectrometry are invaluable for process understanding and troubleshooting.

  • ¹⁹F qNMR is the most powerful technique for obtaining an absolute quantification without the need for a specific reference standard of the analyte. It is an excellent, non-destructive method for the certification of reference materials and for providing an orthogonal verification of results obtained by chromatographic techniques.

For a comprehensive understanding of a reaction process, a combination of these techniques is often the most effective strategy. For instance, HPLC can be used for routine monitoring of the main component, while GC-MS can be employed to profile volatile byproducts, and ¹⁹F qNMR can be used to independently verify the purity of the final isolated intermediate. By understanding the principles and practical considerations of each method, researchers can confidently select and implement the most appropriate analytical approach to ensure the quality and consistency of their work.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 3-Methyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory are paramount. While 3-Methyl-2-(trifluoromethyl)aniline is a valuable building block in the synthesis of novel compounds, its handling and disposal demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the safe management and disposal of this halogenated aromatic amine, ensuring the protection of laboratory personnel and environmental compliance. Our focus is to provide not just instructions, but a framework of understanding that empowers you to manage chemical waste with confidence and scientific rigor.

Immediate Safety and Hazard Profile

This compound is classified as a hazardous substance, and a thorough understanding of its profile is the foundation of safe handling.[1] This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3] As an aromatic amine, there is a risk of absorption through the skin, and like other halogenated organic compounds, its disposal requires special consideration to prevent environmental contamination and the formation of hazardous byproducts during decomposition.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound to minimize exposure through all potential routes.[5]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double-gloving is recommended for extended handling.Prevents skin contact and absorption.[5][6] Always inspect gloves for signs of degradation before use.
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes that can cause serious eye damage.[2]
Body Protection A flame-retardant lab coat, fully buttoned, and a chemical-resistant apron for procedures with a higher risk of splashing.Provides a barrier against accidental spills and contamination of personal clothing.[5]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if there is a risk of generating dust or aerosols.Prevents inhalation of the compound, which can cause respiratory irritation.[2] All handling should ideally be conducted in a certified chemical fume hood to minimize inhalation risk.[6]

Operational Plan: From Benchtop to Final Disposal

The lifecycle of a chemical in your lab includes its eventual disposal. A systematic approach ensures safety and compliance at every stage.

Spill Management: A Step-by-Step Emergency Protocol

In the event of a spill, a prepared and swift response is critical to mitigate hazards.

1. Immediate Response and Area Control:

  • Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[7]
  • If the substance is volatile, close the laboratory door and increase exhaust ventilation through fume hoods.[8]
  • Eliminate all sources of ignition.[1]

2. Don Appropriate PPE:

  • Before approaching the spill, ensure you are wearing the full complement of recommended PPE as detailed in the table above.

3. Containment and Absorption:

  • For liquid spills, create a dike around the outer edges of the spill using an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[8][9]
  • Work from the outside of the spill inward, gradually covering and absorbing the material.[8]
  • Do not use paper towels or other combustible materials to absorb flammable liquids , as this can increase the risk of fire.[9]

4. Collection and Temporary Storage:

  • Carefully scoop or sweep the absorbed material into a designated, chemically resistant, and sealable waste container.[10]
  • For solid spills, carefully sweep the material to avoid creating dust. If necessary, moisten the material slightly with a suitable solvent to minimize dust generation.
  • Label the container clearly as "Hazardous Waste: this compound Spill Debris" and include the date.

5. Decontamination:

  • Clean the spill area thoroughly with an appropriate solvent (such as ethanol), followed by soap and water.[5]
  • All cleaning materials (sponges, wipes, etc.) must be disposed of as hazardous waste in the same container as the spill debris.

6. Final Disposal:

  • The sealed and labeled waste container should be moved to your institution's designated hazardous waste accumulation area.

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    Caption: Decision workflow for handling a spill of this compound.

Routine Waste Disposal: A Procedural Guide

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.[1] All waste containing this compound must be treated as hazardous waste.

Step 1: Waste Segregation

  • Solid Waste: Collect any solid waste contaminated with this compound, such as weighing papers, contaminated gloves, and pipette tips, in a designated, clearly labeled, puncture-proof, and sealable solid hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle). Ensure the container has a secure screw cap.

  • Avoid mixing with other waste streams unless explicitly permitted by your institution's waste management plan. For example, do not mix halogenated and non-halogenated solvent waste unless your facility's procedures allow for it.

Step 2: Waste Container Management

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents (e.g., solvents). The date of accumulation should also be clearly visible.

  • Storage: Keep waste containers tightly closed when not in use. Store them in a designated and secure satellite accumulation area for hazardous waste. This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents and acids.[6]

  • Secondary Containment: It is best practice to store liquid waste containers in a larger, chemically resistant bin or tray to contain any potential leaks.

Step 3: Final Disposal via Professional Services

  • The primary and recommended method for the final disposal of this compound is incineration by an approved and licensed hazardous waste disposal facility .[5]

  • Contact your institution's EHS office to arrange for the collection of your properly segregated and labeled hazardous waste.

The Rationale for Incineration

The molecular structure of this compound, containing both nitrogen and fluorine, necessitates high-temperature incineration with specialized equipment. Thermal decomposition can lead to the release of highly toxic and corrosive gases, including:

  • Nitrogen oxides (NOx) [4]

  • Hydrogen fluoride (HF) [3][4]

These byproducts require advanced scrubbing and filtration systems not available in a standard laboratory setting to prevent their release into the atmosphere. Entrusting the disposal to a professional service ensures that the compound is destroyed in a manner that is both safe and environmentally compliant. While some aromatic amines can be neutralized, the presence of the trifluoromethyl group adds complexity, and without validated laboratory-scale procedures, attempting chemical neutralization is not recommended.

By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety and responsibility in your laboratory. This not only protects you and your colleagues but also ensures that your groundbreaking research does not come at the cost of environmental integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.